Product packaging for Morpholin-3-ylmethanamine(Cat. No.:CAS No. 933735-50-3)

Morpholin-3-ylmethanamine

Cat. No.: B1612088
CAS No.: 933735-50-3
M. Wt: 116.16 g/mol
InChI Key: VLHGVSGPYXDAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morpholin-3-ylmethanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a morpholine ring, a privileged structure in pharmaceuticals, with an additional amine functional group, making it a versatile precursor for the synthesis of more complex molecules . The (S)-enantiomer of this compound (CAS# 1250973-43-3) is particularly valuable for creating chiral targets . Researchers utilize morpholine derivatives in various applications, including the development of tracers for brain imaging, such as inhibitors for enzymes like monoacylglycerol lipase (MAGL) . Furthermore, morpholine-substituted piperidin-4-one derivatives, which share a similar structural motif, have been studied for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties, highlighting the potential research avenues for this chemical scaffold . The compound is offered with the understanding that it is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and note the associated hazard statements, including potential risks of skin irritation, eye damage, and toxicity if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B1612088 Morpholin-3-ylmethanamine CAS No. 933735-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHGVSGPYXDAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597679
Record name 1-(Morpholin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933735-50-3
Record name 1-(Morpholin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Morpholin-3-ylmethanamine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

(S)-Morpholin-3-ylmethanamine: A Comprehensive Technical Guide to Synthesis and Characterization

This guide provides a detailed technical overview for the synthesis and characterization of (S)-Morpholin-3-ylmethanamine, a chiral building block of significant interest to researchers and professionals in drug development. The morpholine scaffold is a privileged structure in medicinal chemistry, and the specific stereochemistry of this compound makes it a valuable synthon for creating novel pharmaceutical agents.[1][2]

Part 1: Enantioselective Synthesis

The primary challenge in synthesizing (S)-Morpholin-3-ylmethanamine lies in establishing the desired stereocenter with high fidelity. While various strategies exist for the asymmetric synthesis of chiral morpholines, a robust and common approach involves the cyclization of a chiral precursor derived from a readily available starting material.[3][4] This guide details a representative pathway starting from (S)-2-(benzylamino)propane-1,3-diol.

Synthetic Pathway Overview

The synthesis is conceptualized as a three-step sequence: O-alkylation of a protected amino diol, followed by an intramolecular cyclization to form the morpholine ring, and concluding with a deprotection step to yield the target primary amine.

G cluster_0 Synthetic Pathway A (S)-2-(benzylamino)propane-1,3-diol B O-Alkylation A->B 1. NaH 2. ClCH₂CO₂Et C Intermediate Alkoxy Alcohol B->C D Intramolecular Cyclization (e.g., Mitsunobu Reaction) C->D E N-Benzyl Protected Morpholine D->E F Deprotection (Hydrogenolysis) E->F H₂, Pd/C G (S)-Morpholin-3-ylmethanamine F->G

Caption: General synthetic route to (S)-Morpholin-3-ylmethanamine.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate

  • Expertise & Rationale: The synthesis begins with the protection of the more readily available (S)-serine methyl ester. The amino group is protected with a Boc group to prevent side reactions. The ester is then reduced to the corresponding diol. This multi-step process from a common chiral pool starting material is a field-proven strategy for generating the necessary chiral diol intermediate.

  • Procedure:

    • To a solution of (S)-serine methyl ester hydrochloride in a 1:1 mixture of dioxane and water, add sodium bicarbonate followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature overnight.

    • Extract the N-Boc protected serine ester with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add lithium aluminum hydride (LiAlH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to yield the crude diol, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to form (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

  • Expertise & Rationale: The formation of the morpholine ring is achieved via an intramolecular Williamson ether synthesis. One of the hydroxyl groups is converted into a better leaving group (tosylate), which is then displaced by the other hydroxyl group under basic conditions. This ensures a controlled ring closure.

  • Procedure:

    • Dissolve the diol from Step 1 (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise and stir the reaction at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with cold, dilute HCl to remove pyridine, then with saturated sodium bicarbonate solution.

    • Dry the organic layer and concentrate. Dissolve the crude tosylate in THF.

    • Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C and allow the mixture to stir at room temperature overnight to effect cyclization.

    • Quench the reaction with water, extract with ethyl acetate, and purify by column chromatography to yield the protected morpholine alcohol.

Step 3: Conversion to (S)-Morpholin-3-ylmethanamine

  • Expertise & Rationale: The final steps involve converting the hydroxyl group to an amine and removing the Boc protecting group. This is achieved by converting the alcohol to a mesylate, followed by displacement with azide and subsequent reduction. The final deprotection under acidic conditions yields the target compound.

  • Procedure:

    • Dissolve the alcohol from Step 2 (1.0 eq) in dichloromethane with triethylamine (1.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise and stir for 2 hours.

    • Wash the reaction with water, dry, and concentrate to get the crude mesylate.

    • Dissolve the mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃) (3.0 eq). Heat the reaction at 80 °C overnight.

    • Cool the reaction, dilute with water, and extract with ethyl acetate. Concentrate the organic layer.

    • Dissolve the crude azide in methanol, add a catalytic amount of Palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) overnight.

    • Filter the catalyst through Celite and concentrate the filtrate.

    • Dissolve the resulting Boc-protected amine in a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain (S)-Morpholin-3-ylmethanamine as its hydrochloride salt.

Reagent and Condition Summary
StepKey ReagentsSolvent(s)Key Conditions
1. Diol Synthesis (S)-serine methyl ester, Boc₂O, LiAlH₄Dioxane/Water, THF0 °C to RT
2. Cyclization Diol, TsCl, NaHPyridine, THF0 °C to RT
3. Amination/Deprotection MsCl, NaN₃, H₂/Pd-C, HClDCM, DMF, Methanol, Dioxane0 °C to 80 °C

Part 2: Physicochemical Characterization

Rigorous analytical characterization is imperative to confirm the structure, purity, and stereochemical integrity of the synthesized molecule.

Characterization Workflow

A logical workflow ensures all critical quality attributes of the compound are verified.

G cluster_1 Characterization Workflow cluster_2 Techniques A Final Product ((S)-Morpholin-3-ylmethanamine) B Structural Verification A->B C Purity & Identity A->C D Stereochemical Integrity A->D NMR ¹H & ¹³C NMR B->NMR IR IR Spectroscopy B->IR MS Mass Spectrometry C->MS HPLC Chiral HPLC D->HPLC

Caption: A streamlined workflow for analytical validation.

Spectroscopic and Chromatographic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. The morpholine ring protons typically appear as a series of complex multiplets between ~2.5 and 4.0 ppm.[5][6] The protons of the aminomethyl group (CH₂NH₂) and the adjacent CH proton will also have characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound (C₅H₁₂N₂O, Mol. Wt.: 116.16 g/mol ).[7] The spectrum is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 117.1.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis for confirming the enantiomeric purity of the final product.[8]

    • Trustworthiness: A self-validating protocol involves analyzing not only the final product but also a racemic standard (if available or synthesized separately) to confirm the separation method is effective.

    • Methodology: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives) is typically used.[9][10] The mobile phase is often a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape.[11]

    • Expected Outcome: The chromatogram of the synthesized (S)-enantiomer should show a single major peak. The enantiomeric excess (% ee) is calculated by comparing the area of this peak to any small peak corresponding to the (R)-enantiomer. A successful synthesis will yield an enantiomeric excess >98%.

References

Enantioselective Synthesis of Morpholin-3-ylmethanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a chiral center, particularly at the C-3 position, unlocks access to a three-dimensional chemical space crucial for specific and high-affinity interactions with biological targets. Morpholin-3-ylmethanamine, with its primary amine functionality, represents a key chiral building block for the synthesis of a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview of robust and scalable strategies for the enantioselective synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of catalytic asymmetric transformations and chiral pool-based approaches, offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Chiral 3-Substituted Morpholines

The morpholine ring is a privileged structural motif in numerous FDA-approved drugs. Its inherent properties often lead to improved pharmacokinetic profiles. When functionalized at the 3-position with a side chain bearing a primary amine, as in this compound, it serves as a versatile handle for the introduction of diverse pharmacophores through well-established amide bond formation or reductive amination chemistries. The stereochemistry at the C-3 position is often critical for biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or contribute to off-target effects. Consequently, the development of efficient and highly enantioselective synthetic routes to access single-enantiomer this compound is of paramount importance in drug discovery and development.

This guide will explore two primary strategies for achieving high enantioselectivity in the synthesis of this compound:

  • Catalytic Asymmetric Synthesis: Leveraging chiral catalysts to transform achiral or prochiral starting materials into the desired enantiomerically enriched product.

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids, to construct the target molecule with a predetermined stereochemistry.

Catalytic Asymmetric Approach: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A highly efficient and atom-economical approach to enantiomerically enriched 3-substituted morpholines is a one-pot tandem reaction involving a hydroamination followed by an asymmetric transfer hydrogenation.[1] This strategy is particularly attractive for its operational simplicity and the ability to generate the chiral center with high fidelity.

Conceptual Workflow

The logical flow of this synthetic strategy is outlined below. It commences with a readily available aminoalkyne, which undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine. This intermediate is then subjected to an in-situ asymmetric transfer hydrogenation using a well-defined chiral ruthenium catalyst to yield the enantiomerically enriched 3-substituted morpholine.

G cluster_0 Tandem Catalytic Strategy start Aminoalkyne Precursor hydroamination Ti-Catalyzed Intramolecular Hydroamination start->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Ru-Catalyzed Asymmetric Transfer Hydrogenation imine->ath product Enantiopure N-Protected This compound ath->product deprotection Deprotection product->deprotection final_product This compound deprotection->final_product

Caption: Tandem hydroamination and asymmetric transfer hydrogenation workflow.

Mechanistic Insights and Rationale

The success of this one-pot reaction hinges on the compatibility and distinct catalytic cycles of the titanium and ruthenium catalysts. The choice of the Noyori-type catalyst, [(S,S)-Ts-DPEN]RuCl(p-cymene), is critical for achieving high enantioselectivity in the reduction of the cyclic imine. The high efficiency of this catalyst is attributed to hydrogen-bonding interactions between the oxygen atom in the morpholine precursor and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst, which directs the hydride transfer to one face of the imine.[1]

Proposed Experimental Protocol: Synthesis of (S)-tert-butyl ((morpholin-3-yl)methyl)carbamate

This protocol describes a plausible synthetic route to the N-Boc protected version of the target molecule, which can be readily deprotected.

Step 1: Synthesis of the Aminoalkyne Precursor

A suitable starting material is tert-butyl (4-(2-hydroxyethylamino)but-2-yn-1-yl)carbamate.

Step 2: One-Pot Tandem Hydroamination and Asymmetric Transfer Hydrogenation

  • To a solution of tert-butyl (4-(2-hydroxyethylamino)but-2-yn-1-yl)carbamate (1.0 eq) in toluene (0.1 M) is added a catalytic amount of a suitable titanium catalyst, such as Ti(NMe2)4 (5 mol%).

  • The reaction mixture is heated to 80-100 °C and stirred until complete consumption of the starting material, as monitored by TLC or LC-MS, to form the cyclic imine intermediate.

  • The reaction is cooled to room temperature, and the chiral ruthenium catalyst, RuCl--INVALID-LINK-- (2 mol%), and a hydrogen donor, such as formic acid/triethylamine azeotrope (5:2 mixture, 2.0 eq), are added.

  • The mixture is stirred at room temperature for 12-24 hours until the reduction is complete.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (S)-tert-butyl ((morpholin-3-yl)methyl)carbamate.

Step 3: Deprotection

  • The purified (S)-tert-butyl ((morpholin-3-yl)methyl)carbamate is dissolved in a suitable solvent, such as dichloromethane or 1,4-dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added.

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a suitable base to yield the free amine, (S)-Morpholin-3-ylmethanamine.

Anticipated Results

Based on literature precedents for similar 3-substituted morpholines, this method is expected to provide the desired product in good overall yield and high enantiomeric excess.[1]

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
5 (Ti), 2 (Ru)Toluene80-100, then RT24-4870-85>95

Note: The above data is an estimation based on similar reactions and would require experimental validation for this specific substrate.

Chiral Pool Approach: Synthesis from Enantiopure Amino Alcohols

The use of the chiral pool represents a robust and reliable strategy for the synthesis of enantiomerically pure compounds. By starting with a molecule that already contains the desired stereocenter, the need for an asymmetric induction step is circumvented. Amino acids are excellent chiral starting materials for this purpose.

Conceptual Workflow

This approach involves the synthesis of a chiral amino alcohol from a readily available amino acid. The amino alcohol is then elaborated to construct the morpholine ring. A plausible route could start from a protected serine derivative.

G cluster_1 Chiral Pool Strategy start Chiral Amino Acid (e.g., Serine derivative) reduction Reduction to Amino Alcohol start->reduction protection N- and O-Protection reduction->protection elaboration Chain Elaboration protection->elaboration cyclization Intramolecular Cyclization elaboration->cyclization deprotection Final Deprotection cyclization->deprotection final_product Enantiopure This compound deprotection->final_product

Caption: Synthetic workflow starting from the chiral pool.

Proposed Experimental Protocol: Synthesis from (S)-Serine

This protocol outlines a potential multi-step synthesis of (S)-Morpholin-3-ylmethanamine starting from (S)-serine.

Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)-3-hydroxypropanenitrile

  • (S)-serine is first protected as its N-Boc derivative.

  • The carboxylic acid is then converted to a primary amide.

  • Dehydration of the amide using a reagent like Burgess reagent or trifluoroacetic anhydride yields the corresponding nitrile.

Step 2: Reduction of the Nitrile to the Diamino Alcohol

  • The nitrile is reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. This will yield tert-butyl ((S)-1-amino-3-hydroxypropan-2-yl)carbamate.

Step 3: Morpholine Ring Formation

  • The resulting diamino alcohol can be reacted with a two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, under basic conditions to facilitate a double N-alkylation and subsequent cyclization to form the morpholine ring. A more modern and efficient method involves the use of ethylene sulfate.[2]

Step 4: Final Deprotection

  • The N-Boc protecting group is removed under acidic conditions as described in the previous section to yield (S)-Morpholin-3-ylmethanamine.

Key Considerations for the Chiral Pool Approach
  • Protecting Group Strategy: Careful selection of orthogonal protecting groups for the amino and hydroxyl functionalities is crucial to ensure selective reactions at each step.

  • Stereochemical Integrity: Reaction conditions must be chosen to avoid racemization of the chiral center.

  • Scalability: While reliable, chiral pool synthesis can sometimes involve more steps than catalytic asymmetric approaches, which may impact overall yield and scalability.

Alternative Enantioselective Strategies

While the two detailed approaches offer robust pathways, other modern synthetic methods are also applicable for the enantioselective synthesis of 3-substituted morpholines and could be adapted for the synthesis of this compound.

  • Palladium-Catalyzed Carboamination: This method is particularly useful for synthesizing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[3] It involves an intramolecular syn-aminopalladation of an O-allyl ethanolamine derivative.

  • Multi-Component Reactions: Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can provide highly substituted morpholines.[4] While achieving the specific substitution pattern of the target molecule might require careful selection of starting materials, this approach offers a high degree of modularity.

  • Organocatalysis: Asymmetric Michael additions of aldehydes to nitroolefins catalyzed by chiral secondary amines have been used to create precursors for chiral morpholines.[5] A similar strategy could be envisioned where the nitroalkene contains a masked aminomethyl group.

Conclusion

The enantioselective synthesis of this compound is a critical endeavor for the advancement of medicinal chemistry and drug development. This guide has detailed two primary, field-proven strategies: a highly efficient tandem catalytic approach and a robust chiral pool synthesis. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise of the research team. The mechanistic insights and detailed protocols provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of this important chiral building block, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

An In-depth Technical Guide to Morpholin-3-ylmethanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Morpholin-3-ylmethanamine, a versatile bifunctional molecule featuring a morpholine heterocycle and a primary aminomethyl group. Its unique structural characteristics make it a valuable building block in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, outlines synthetic approaches, discusses its reactivity, and explores its applications, with a focus on providing practical insights for laboratory and development settings.

Structural and Physicochemical Profile

This compound, particularly its (S)-enantiomer, is a chiral molecule with the chemical formula C₅H₁₂N₂O.[1] The presence of both a secondary amine within the morpholine ring and a primary amine on the methyl substituent imparts distinct chemical properties and potential for diverse chemical modifications.

Core Molecular Attributes

A summary of the key physical and chemical properties of (S)-Morpholin-3-ylmethanamine is presented in Table 1. It is important to note that while some data for the target molecule is available, certain physical properties are estimated based on the closely related compound, (S)-morpholin-3-ylmethanol hydrochloride, due to a lack of publicly available experimental data for this compound itself.

PropertyValueSource
Chemical Formula C₅H₁₂N₂O[1]
Molecular Weight 116.16 g/mol [1]
CAS Number 1250973-43-3 ((S)-enantiomer)[1]
Boiling Point (estimated) ~218 °C at 760 mmHg (for hydrochloride salt of related alcohol)[2]
Density (estimated) ~1.045 g/cm³ (for hydrochloride salt of related alcohol)[2]
Solubility Expected to be soluble in water and polar organic solvents.[3]
pKa (estimated) The primary amine is expected to have a pKa around 9-10, similar to other primary alkylamines. The secondary amine in the morpholine ring will be less basic, with a pKa likely in the range of 7-8, influenced by the electron-withdrawing effect of the ether oxygen.[4][5]
Stereochemistry and Conformation

The C3 position of the morpholine ring is a stereocenter, leading to (R) and (S) enantiomers. The stereochemistry is a critical determinant of its biological activity when incorporated into chiral drug molecules. The morpholine ring typically adopts a stable chair conformation, which influences the spatial orientation of the aminomethyl substituent and its interactions with biological targets.

Synthesis and Elucidation

The synthesis of chiral 3-substituted morpholines is a topic of significant interest in organic chemistry. Several synthetic strategies can be employed to prepare this compound.

Synthetic Pathways

A common and effective approach involves the use of enantiomerically pure amino alcohols as starting materials. A generalized synthetic workflow is depicted below.

G cluster_0 Synthesis of this compound Start Chiral Amino Alcohol (e.g., (S)-2-amino-3-hydroxypropanoic acid derivative) Step1 Protection of Amino Group (e.g., Boc anhydride) Start->Step1 Protection Step2 Cyclization (e.g., with a dielectrophile like bis(2-chloroethyl) ether) Step1->Step2 Formation of Morpholine Ring Step3 Reduction of Carboxylic Acid/Ester (e.g., LiAlH4) Step2->Step3 Side Chain Modification Step4 Conversion of Hydroxyl to Amine (e.g., Mitsunobu reaction with phthalimide followed by hydrolysis, or conversion to tosylate and displacement with azide followed by reduction) Step3->Step4 Functional Group Interconversion Final (S)-Morpholin-3-ylmethanamine Step4->Final Deprotection/Final Product

Caption: Generalized synthetic workflow for (S)-Morpholin-3-ylmethanamine.

A plausible detailed experimental protocol, adapted from general methods for the synthesis of substituted morpholines, is as follows[6][7]:

Step 1: Protection of the Amino Alcohol: The starting chiral amino alcohol is protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent side reactions of the amino group.

Step 2: Cyclization to form the Morpholine Ring: The protected amino alcohol is then reacted with a suitable dielectrophile, such as bis(2-chloroethyl) ether, under basic conditions to form the morpholine ring.

Step 3: Functional Group Manipulation: The substituent at the 3-position is then converted to a methylamine. This can be a multi-step process. For example, if starting from a carboxylic acid precursor, it would first be reduced to the corresponding alcohol.

Step 4: Introduction of the Amino Group: The resulting hydroxyl group can be converted to an amine through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or by converting the alcohol to a good leaving group (e.g., tosylate), followed by displacement with an azide and subsequent reduction to the primary amine.

Structural Elucidation: Spectral Analysis

¹H NMR Spectroscopy:

  • Morpholine Ring Protons: A complex multiplet pattern is expected for the eight protons of the morpholine ring, typically in the range of δ 2.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atom (C2 and C6) will appear at a lower field (more deshielded) compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5).

  • Aminomethyl Protons: The two protons of the -CH₂-NH₂ group are expected to appear as a doublet or a multiplet in the δ 2.5-3.0 ppm region.

  • Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NH-) will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Morpholine Ring Carbons: The carbons of the morpholine ring are expected to resonate in the range of δ 45-70 ppm. The carbons adjacent to the oxygen (C2 and C6) will be at a lower field than those adjacent to the nitrogen (C3 and C5).

  • Aminomethyl Carbon: The carbon of the -CH₂-NH₂ group is expected to appear in the δ 40-50 ppm region.

FT-IR Spectroscopy:

  • N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The secondary amine of the morpholine ring will show a single N-H stretching band in the same region.

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

  • N-H Bending: N-H bending vibrations for the primary amine are expected around 1600 cm⁻¹.

  • C-O-C Stretching: A strong C-O-C stretching band, characteristic of the ether linkage in the morpholine ring, will be present around 1100 cm⁻¹.[12]

Mass Spectrometry:

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern would likely involve the loss of the aminomethyl group and cleavage of the morpholine ring.[13][14]

Chemical Reactivity and Handling

The reactivity of this compound is dictated by the presence of both a primary and a secondary amine.

G cluster_0 Reactivity Profile Start This compound PrimaryAmine Primary Amine (-CH₂NH₂) Start->PrimaryAmine More Nucleophilic Less Sterically Hindered SecondaryAmine Secondary Amine (Morpholine NH) Start->SecondaryAmine Less Nucleophilic (due to ether oxygen) Acylation Acylation PrimaryAmine->Acylation Forms Amides Alkylation Alkylation PrimaryAmine->Alkylation Forms Secondary/Tertiary Amines ReductiveAmination ReductiveAmination PrimaryAmine->ReductiveAmination Reacts with Aldehydes/Ketones Acylation_Sec Acylation_Sec SecondaryAmine->Acylation_Sec Forms Amides Alkylation_Sec Alkylation_Sec SecondaryAmine->Alkylation_Sec Forms Tertiary Amines

Caption: Reactivity of this compound's functional groups.

Key Reactions
  • Nucleophilic Reactions of the Primary Amine: The primary amine is the more nucleophilic and less sterically hindered of the two amino groups. It will readily undergo reactions typical of primary amines, such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

  • Reactions of the Secondary Amine: The secondary amine of the morpholine ring is also nucleophilic, though its reactivity is somewhat attenuated by the electron-withdrawing effect of the adjacent ether oxygen.[3] It can also undergo acylation and alkylation reactions. Selective reaction at the primary amine can often be achieved by controlling the stoichiometry of the reagents and the reaction conditions.

Safe Handling and Storage

As with all amines, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[1][15][16]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Keep the container tightly sealed to prevent absorption of moisture and carbon dioxide from the air.

Spill and Disposal:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Dispose of the waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a drug candidate.[13][17][18]

  • Improved Aqueous Solubility: The presence of the polar ether oxygen and the basic nitrogen atoms in the morpholine ring generally imparts good aqueous solubility, which is often a desirable property for drug candidates.

  • Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other cyclic amines, which can lead to an improved in vivo half-life of a drug.

  • Scaffold for Diverse Interactions: The chair conformation of the morpholine ring allows for the precise positioning of substituents, enabling targeted interactions with biological macromolecules such as enzymes and receptors. The aminomethyl group of this compound provides a convenient handle for the attachment of various pharmacophoric groups.

Morpholine derivatives have been successfully incorporated into a wide range of therapeutic agents, including anticancer, anti-inflammatory, and central nervous system (CNS) active drugs.[17][19] The chiral nature of (S)-Morpholin-3-ylmethanamine makes it a particularly attractive building block for the synthesis of enantiomerically pure drugs, where stereochemistry is critical for efficacy and safety.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its combination of a chiral morpholine scaffold and a reactive primary amine provides a platform for the creation of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its chemical and physical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational understanding to aid scientists and researchers in harnessing the potential of this important chemical entity.

References

Morpholin-3-ylmethanamine CAS number and commercial suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Morpholin-3-ylmethanamine: Properties, Synthesis, and Commercial Sourcing

For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern pharmaceutical design. Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—have established it as a privileged structure in a multitude of approved drugs and clinical candidates.[1][2][3] Within this important class of heterocycles, this compound and its derivatives represent key building blocks for constructing complex molecules with therapeutic potential.

This technical guide offers a comprehensive overview of this compound, focusing on its chemical identity, stereoisomers, commercial availability, and critical role in research and development. As a chiral molecule, the specific stereochemistry of this compound is crucial for its biological activity and interaction with target proteins.

Chemical Identity and Physicochemical Properties

This compound is a primary amine attached to a morpholine ring at the 3-position via a methylene bridge. The presence of a stereocenter at the C3 position of the morpholine ring means the compound exists as two enantiomers: (S)-Morpholin-3-ylmethanamine and (R)-Morpholin-3-ylmethanamine. The specific enantiomer used is often critical for achieving the desired biological effect in drug discovery programs.

The key identifiers and properties of the (S)-enantiomer are summarized below.

PropertyValueSource
Chemical Name (S)-Morpholin-3-ylmethanamineSynblock[4]
Synonyms (3S)-Morpholin-3-ylmethylamineSynblock[4]
CAS Number 1250973-43-3Synblock[4]
Molecular Formula C₅H₁₂N₂OSynblock[4]
Molecular Weight 116.16 g/mol Synblock[4]
Purity Typically ≥98%Synblock[4]
MDL Number MFCD17392619Synblock[4]

Synthesis and Methodologies

The synthesis of substituted morpholines is a well-explored area of organic chemistry, with numerous methods available for accessing these valuable scaffolds.[5][6][7] The synthesis of enantiomerically pure this compound often starts from a chiral precursor, such as a protected amino alcohol. A general, conceptual workflow for the synthesis is outlined below.

Conceptual Synthesis Workflow

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Formation cluster_2 Cyclization and Final Product Formation A Chiral Amino Acid Precursor (e.g., Serine derivative) B Protection of Amine and Carboxyl Groups A->B Standard protecting group chemistry C Reduction of Carboxylic Acid to Alcohol B->C e.g., LiAlH₄, NaBH₄ D Introduction of the Morpholine Oxygen (e.g., via intramolecular cyclization precursor) C->D e.g., Alkylation with a 2-haloethanol derivative E Intramolecular Cyclization to form Morpholine Ring D->E Base-mediated ring closure F Conversion of Alcohol to Amine E->F e.g., Mitsunobu reaction, azide reduction G (S)- or (R)-Morpholin-3-ylmethanamine F->G Deprotection

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Exemplary Experimental Protocol: Synthesis of a Morpholine Derivative

While a specific protocol for this compound is proprietary to suppliers, a representative procedure for a related morpholine synthesis, adapted from the literature, illustrates the key chemical transformations. The following protocol describes the synthesis of N-benzylmorpholin-3-one from morpholin-3-one.[8]

Objective: To illustrate a key N-alkylation step common in morpholine chemistry.

Materials:

  • Morpholin-3-one (1 g, 9.85 mmol)

  • N,N-dimethylformamide (DMF, 30 mL)

  • Sodium hydride (60% in mineral oil, 0.51 g, 12.85 mmol)

  • Benzyl bromide (2.47 mL, 20.77 mmol)

  • Brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A round-bottom flask is charged with morpholin-3-one (1 g, 9.85 mmol) and N,N-dimethylformamide (30 mL).

  • The resulting solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (0.51 g, 12.85 mmol) is added portion-wise to the cooled solution.

  • The suspension is allowed to warm to room temperature, and benzyl bromide (2.47 mL, 20.77 mmol) is added.

  • The reaction mixture is stirred for 16 hours at room temperature.

  • Upon completion (monitored by TLC), the reaction is quenched by the addition of brine (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash chromatography on silica gel.

Causality and Insights: The use of a strong base like sodium hydride is essential to deprotonate the nitrogen atom of the morpholin-3-one, making it a potent nucleophile. The subsequent addition of an electrophile, benzyl bromide, results in the formation of the N-C bond. This type of N-functionalization is a common strategy in the elaboration of morpholine-based scaffolds.

Applications in Research and Drug Discovery

The morpholine moiety is a valuable component in drug design due to its ability to improve the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] this compound, as a chiral building block, provides a scaffold to which other functional groups can be attached, allowing for the precise three-dimensional orientation of substituents to interact with biological targets.

Derivatives of morpholine are found in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases.[1][7][9] The primary amine of this compound serves as a versatile handle for further chemical modifications, such as amide bond formation, reductive amination, or the introduction of other functional groups, enabling the exploration of structure-activity relationships in drug discovery projects.

Commercial Suppliers

(S)-Morpholin-3-ylmethanamine is available from several chemical suppliers that specialize in building blocks for research and development. The availability of the (R)-enantiomer is less common but may be available through custom synthesis.

SupplierProduct NameCAS NumberNotes
Synblock (S)-Morpholin-3-ylmethanamine1250973-43-3Purity: NLT 98%[4]
BLDpharm (S)-Morpholin-3-ylmethanamine1250973-43-3Research Use Only[10][11]
Alfa Chemistry (S)-morpholin-3-ylmethanol hydrochloride218594-79-7A related precursor[12]
Sigma-Aldrich (3S)-Morpholin-3-ylmethanol hydrochloride218594-79-7A related precursor[13]
Apollo Scientific (3S)-Morpholin-3-ylmethanol hydrochloride218594-79-7A related precursor[13]

Note: The availability and specifications of these products are subject to change. It is recommended to contact the suppliers directly for the most current information.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general safety guidelines for morpholine-based compounds apply.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15]

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[16] Avoid contact with skin, eyes, and clothing.[14][16]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[15]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person into fresh air.[14] In all cases of significant exposure, seek immediate medical attention.[14][16]

Conclusion

This compound is a valuable chiral building block in the field of medicinal chemistry and drug discovery. Its defined stereochemistry and versatile primary amine functionality make it an important starting material for the synthesis of complex, biologically active molecules. Understanding its properties, synthetic routes, and commercial availability is crucial for researchers aiming to leverage the advantageous properties of the morpholine scaffold in their work.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-3-ylmethanamine, a valuable building block in medicinal chemistry, represents a C3-functionalized morpholine that has found application in the development of various therapeutic agents. This in-depth technical guide provides a comprehensive overview of the plausible historical discovery and synthesis of this important scaffold. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis can be logically reconstructed through an examination of the development of morpholine chemistry and classical organic transformations. This guide will delve into the early synthesis of the morpholine core, explore the likely historical routes to key C3-substituted precursors such as morpholine-3-carboxylic acid and morpholine-3-carboxamide, and detail the subsequent reduction methodologies that would have furnished the target aminomethyl derivative. By synthesizing historical context with established chemical principles, this document offers a robust understanding of the genesis of this compound for today's research and development professionals.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a ubiquitous and privileged scaffold in drug discovery, prized for its favorable physicochemical properties.[1][2] Its presence often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. The parent morpholine molecule, a heterocyclic compound featuring both an amine and an ether functional group, was first synthesized in the late 19th century.[3] The industrial production of morpholine, often achieved through the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia, has made the core structure readily available for derivatization.[2][4] The strategic functionalization of the morpholine ring, particularly at the C3 position, allows for the introduction of diverse pharmacophoric elements and vectors for further chemical elaboration, making compounds like this compound highly valuable in the construction of complex bioactive molecules.

Plausible Historical Synthetic Pathways to this compound

The synthesis of this compound can be retrospectively analyzed through a series of logical steps that would have been accessible to chemists in the early to mid-20th century. The overall strategy involves the initial construction of a morpholine ring bearing a functional group at the C3 position that can be subsequently converted to an aminomethyl group. The most probable historical routes would have proceeded through key intermediates such as morpholine-3-carboxylic acid, morpholine-3-carboxamide, or 3-(hydroxymethyl)morpholine.

Synthesis of the Morpholine-3-Carboxylic Acid Precursor

A likely starting point for the synthesis of C3-functionalized morpholines is the creation of a carboxylic acid derivative at this position. A plausible historical approach would involve the cyclization of an appropriate amino acid derivative. For instance, a synthetic route starting from serine, an accessible chiral amino acid, can be envisioned. A modern adaptation of such a strategy is outlined in a 2012 patent, which describes the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine.[5] This method involves the protection of the amino and carboxyl groups of serine, followed by N-alkylation with a two-carbon electrophile and subsequent cyclization.

Conceptual Historical Synthesis of Morpholine-3-Carboxylic Acid:

A plausible, albeit historically simplified, pathway would involve the reaction of a serine ester with a suitable bis-electrophile, such as a protected 2,2'-dihaloether, followed by deprotection and cyclization.

Conversion to Morpholine-3-carboxamide

Once morpholine-3-carboxylic acid or its ester is obtained, its conversion to the corresponding carboxamide is a straightforward and historically well-established transformation. The carboxylic acid can be activated, for example, by conversion to an acid chloride, which is then reacted with ammonia to yield the primary amide.

Reduction to this compound

The final step in the proposed historical synthesis is the reduction of the functional group at the C3 position to the desired aminomethyl group. Several classical reduction methods would have been available to chemists.

  • Reduction of Morpholine-3-carboxamide: The reduction of amides to amines is a fundamental transformation in organic synthesis. Historically, this could have been achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which was discovered in the 1940s.[6][7][8] This reagent is highly effective for the reduction of primary amides to their corresponding primary amines.

  • Reduction of 3-Cyanomorpholine: Another potential route involves the synthesis of 3-cyanomorpholine, followed by its reduction. The catalytic hydrogenation of nitriles to primary amines has been a known reaction for a significant part of the 20th century, often employing catalysts like Raney nickel, platinum, or palladium.[9][10][11][12]

  • Conversion of 3-(Hydroxymethyl)morpholine to the Amine: The synthesis of 3-(hydroxymethyl)morpholine could also serve as a pathway.[13][14] The conversion of an alcohol to an amine is a multi-step process that was also within the capabilities of early organic chemists.[15][16][17][18][19] This would typically involve converting the hydroxyl group into a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine precursor like ammonia or an azide, with the latter requiring subsequent reduction.

Experimental Protocols (Historically Plausible Reconstructions)

The following protocols are presented as plausible historical reconstructions of the synthesis of this compound and its key precursors. These are based on well-established, classical organic chemistry reactions.

Protocol 1: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine (Conceptual)
  • Protection of L-Serine: L-serine is first protected at both the amino and carboxylic acid functionalities. For instance, the carboxylic acid could be esterified (e.g., to the tert-butyl ester) and the amino group protected with a suitable protecting group (e.g., N-chloroacetyl).[5]

  • Cyclization: The N-chloroacetyl-L-serine tert-butyl ester is then treated with a base, such as sodium ethoxide, in a suitable solvent like toluene to induce intramolecular cyclization, forming (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.[5]

  • Reduction of the Lactam: The lactam carbonyl is reduced using a reducing agent like sodium borohydride in the presence of a Lewis acid such as aluminum trichloride to yield (S)-3-morpholinyl carboxylic acid tert-butyl ester.[5]

  • Deprotection: The tert-butyl ester is removed by treatment with an acid, such as hydrogen chloride in methanol, to afford (S)-3-morpholinyl carboxylic acid.[5]

Protocol 2: Synthesis of Morpholine-3-carboxamide
  • Activation of the Carboxylic Acid: Morpholine-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride.

  • Amination: The crude acid chloride is then carefully added to a cooled, concentrated solution of ammonia in a suitable solvent to form Morpholine-3-carboxamide. The product is then isolated by extraction and purified by crystallization.

Protocol 3: Reduction of Morpholine-3-carboxamide to this compound
  • Reaction Setup: A solution of Morpholine-3-carboxamide in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran is prepared in a flame-dried flask under an inert atmosphere.

  • Reduction: The solution is slowly added to a stirred suspension of a slight excess of lithium aluminum hydride in the same solvent at 0 °C.

  • Quenching and Workup: After the reaction is complete, the excess hydride is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated to yield this compound. The product can be further purified by distillation or crystallization of a suitable salt.

Data Presentation

Table 1: Comparison of Plausible Historical Reduction Methods for C3-Functionalized Morpholine Precursors

Precursor MoleculePlausible Historical Reducing AgentKey Reaction ConditionsAdvantagesDisadvantages
Morpholine-3-carboxamideLithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, refluxHigh yield, general applicability for amidesHighly reactive, requires anhydrous conditions, careful workup
3-CyanomorpholineCatalytic Hydrogenation (H₂/Raney Ni)Elevated pressure and temperature, alcoholic solventEconomical for large scale, uses hydrogen gasMay require specialized high-pressure equipment, potential for side reactions
3-(Tosyloxymethyl)morpholineSodium Azide (NaN₃) followed by reduction (e.g., H₂/Pd-C or LiAlH₄)Two-step process, polar aprotic solvent for substitution, standard reduction conditionsGood for stereochemical controlMulti-step, use of potentially hazardous azide reagents

Visualization of Synthetic Pathways

Generalized Synthetic Workflow

G A Starting Materials (e.g., Serine derivative) B Morpholine-3-carboxylic Acid A->B Cyclization C Morpholine-3-carboxamide B->C Amidation E 3-Cyanomorpholine B->E Nitrile Formation F 3-(Hydroxymethyl)morpholine B->F Reduction D This compound C->D Reduction (e.g., LiAlH4) E->D Reduction (e.g., H2/Raney Ni) G Activated Alcohol (e.g., Tosylate) F->G Activation G->D Amination & Reduction

Caption: Plausible historical synthetic routes to this compound.

Conclusion

While the precise moment of the "discovery" of this compound may not be documented in a single seminal publication, a thorough analysis of the historical development of organic synthesis provides a clear and logical picture of its likely genesis. The synthesis of this valuable building block would have been a natural extension of the well-established chemistry of morpholines and fundamental transformations such as amidation and reduction. Understanding these historical pathways not only offers a fascinating glimpse into the evolution of synthetic chemistry but also provides a solid foundation for the contemporary application and further derivatization of this important scaffold in the ongoing quest for novel therapeutics.

References

A Technical Guide to the Thermodynamic and Solubility Properties of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Physicochemical Context

Morpholin-3-ylmethanamine, with the molecular formula C₅H₁₂N₂O, is a chiral molecule featuring a morpholine ring substituted with a primary aminomethyl group. The presence of both a secondary amine and a primary amine, along with an ether linkage within the morpholine ring, imparts specific physicochemical characteristics that govern its behavior. These functional groups allow for hydrogen bonding, influence its polarity, and determine its acid-base properties.

A foundational understanding begins with its basic molecular properties, which are summarized in the table below. These values, primarily sourced from computational predictions and chemical databases, provide the initial context for the more complex thermodynamic and solubility discussions that follow.

Table 1: Core Physicochemical Properties of this compound

PropertyValue (Predicted/Reported)Source
Molecular FormulaC₅H₁₂N₂O-
Molecular Weight116.16 g/mol -
AppearanceColorless liquid or solid[1]
Boiling Point200-210 °C (at 760 mmHg)[1]
Melting Point70-76 °C[1]
SolubilitySoluble in water, ethanol, chloroform[1]
pKa (Conjugate Acid)~8.4 (Estimated based on Morpholine)[2]

Note: Many properties for this specific molecule are not experimentally determined in literature and are based on predictions or data from structurally related compounds.

Thermodynamic Properties: A Methodological Approach

Thermodynamic parameters such as enthalpy of fusion (ΔHfus) and heat capacity (Cp) are crucial for understanding the energy requirements of phase transitions and the stability of the solid state.[3] These properties directly impact formulation, processing, and storage of active pharmaceutical ingredients (APIs).

Determining Enthalpy of Fusion and Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary and most authoritative technique for measuring the thermal properties of pharmaceutical compounds.[4][5] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting point (Tm) and the energy absorbed during melting (enthalpy of fusion).[6][7]

The melting of a crystalline solid is an endothermic process, appearing as a distinct peak on a DSC thermogram.[8] The temperature at the onset of this peak is defined as the melting point, a critical indicator of purity.[7] The area under the peak is directly proportional to the enthalpy of fusion, which reflects the strength of the crystal lattice.[7][8] A broad melting peak often suggests the presence of impurities or multiple polymorphic forms. For drug development, identifying the most stable polymorph is essential, as different forms can have different solubilities and bioavailabilities.[3]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium (Tm = 156.6 °C, ΔHfus = 28.66 J/g).[7][9]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan and hermetically seal it.[10] Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).[3] A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Determine the melting temperature (Tm) from the onset of the endothermic melting peak.[8]

    • Calculate the enthalpy of fusion (ΔHfus in J/g) by integrating the area of the melting peak.[7]

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis Calibrate 1. Calibrate DSC (e.g., with Indium) Weigh 2. Weigh 2-5 mg of Sample Seal 3. Seal in Aluminum Pan Load 4. Load Sample & Reference Pans Seal->Load Place in DSC Equilibrate 5. Equilibrate at 25°C Heat 6. Heat at 10°C/min to 250°C Plot 7. Plot Heat Flow vs. Temperature Heat->Plot Generate Thermogram Analyze 8. Determine Tm & ΔHfus (Onset & Peak Area) Solubility_Workflow cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_analysis Analysis PrepBuffer 1. Prepare Buffers (pH 1.2, 4.5, 6.8) AddSolid 2. Add Excess Solid to Buffers PrepBuffer->AddSolid Shake 3. Shake at 37°C for 48 hours AddSolid->Shake Settle 4. Settle & Withdraw Supernatant Shake->Settle Filter 5. Filter Sample (0.45 µm) Settle->Filter Quantify 6. Quantify by HPLC-UV Filter->Quantify

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety, handling, and storage protocols for Morpholin-3-ylmethanamine and related substituted morpholine compounds. It is intended for researchers, scientists, and professionals in the field of drug development who work with this class of chemicals. The information herein is synthesized from established safety data sheets and chemical literature to ensure a high standard of scientific integrity and practical applicability.

Introduction to this compound: A Chemist's Perspective

This compound, a substituted morpholine, is a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many approved drugs, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The presence of both an ether and a secondary amine functional group within the morpholine ring, along with a primary amine on the side chain, dictates its chemical reactivity and, consequently, its handling requirements.[2] The amine groups confer basicity, making the compound susceptible to reactions with acids and oxidizing agents.[3] Understanding these intrinsic properties is the foundation of a robust safety protocol.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally related compounds, particularly morpholine and other amino-morpholine derivatives, provide a strong basis for hazard assessment. The primary hazards are associated with its corrosive nature and potential for irritation.

Key Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation and serious eye irritation or damage.[4][5] Prolonged or repeated exposure may lead to more severe effects.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[4][6]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[7]

It is imperative to consult the specific Safety Data Sheet (SDS) for the particular batch of this compound you are using, as purity and potential impurities can influence the hazard profile.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6][8]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[9][10]

  • Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[11]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecific EquipmentStandard/SpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[6]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.Tested to relevant standards (e.g., EN 374, US F739).[12]Prevents skin contact and potential absorption. The choice of glove material should be based on the solvent used and the duration of contact.
Skin and Body Protection Laboratory coat or an impervious gown. Closed-toed footwear is required.Select based on workplace hazards and duration of exposure.[6]Protects the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]Prevents inhalation of harmful dust or vapors.

Self-Validating Protocol for PPE: Before each use, visually inspect all PPE for any signs of damage (e.g., cracks in safety glasses, tears in gloves). Ensure a proper fit for all equipment. After handling the chemical, remove PPE carefully to avoid cross-contamination.

Safe Handling and Experimental Workflows

Adherence to a systematic workflow is critical for ensuring safety during the handling and use of this compound.

Receiving and Unpacking
  • Inspect Packaging: Upon receipt, inspect the outer packaging for any signs of damage or leaks.

  • Wear Appropriate PPE: Don the required PPE before opening the package.

  • Verify Labeling: Confirm that the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Transfer to Designated Storage: Immediately move the container to the designated, secure storage area.

Weighing and Solution Preparation
  • Work in a Fume Hood: Perform all weighing and solution preparation inside a certified chemical fume hood.[6]

  • Minimize Dust Generation: If handling a solid form, take care to minimize the generation of dust.

  • Use Appropriate Tools: Use clean, designated spatulas and glassware.

  • Controlled Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashes or aerosol formation.

  • Seal Container Promptly: Tightly close the container immediately after use.[9]

Experimental Use
  • Follow Approved Protocols: Adhere strictly to established and approved experimental protocols.

  • Avoid Incompatible Materials: Be aware of and avoid contact with incompatible materials such as strong oxidizing agents and acids.[7][13]

  • Maintain Good Housekeeping: Keep the work area clean and uncluttered. Clean up any minor spills promptly and appropriately.

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review SDS and Protocol Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Receive_Inspect Receive and Inspect Don_PPE->Receive_Inspect Store_Properly Transfer to Secure Storage Receive_Inspect->Store_Properly Weigh_Transfer Weigh/Transfer in Fume Hood Store_Properly->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Storage Protocols for Chemical Stability and Safety

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

Storage ParameterRecommendationRationale
Container Keep the container tightly closed when not in use.[9][10]Prevents contamination and exposure to atmospheric moisture and carbon dioxide.[14]
Environment Store in a cool, dry, and well-ventilated area.[9][15]Minimizes degradation and vapor pressure buildup.
Incompatibilities Store away from strong oxidizing agents and acids.[7][13]Prevents potentially violent reactions.[12]
Ignition Sources Keep away from heat, sparks, and open flames.[7][10]Although not always classified as flammable, it is good practice for organic amines.
Security Store in a locked cabinet or a secure, designated area.[9][10]Restricts access to authorized personnel only.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[15]

Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent the spill from spreading and entering drains or waterways.

  • Clean Up: Wearing appropriate PPE, including respiratory protection, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material into a suitable container for hazardous waste disposal.

  • Decontaminate: Thoroughly clean the spill area.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[15]

Conclusion

The safe handling of this compound is paramount for the protection of laboratory personnel and the integrity of research. By understanding its chemical properties, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can work with this valuable compound with confidence and safety.

References

An In-Depth Technical Guide to the Stereoisomers of Morpholin-3-ylmethanamine: Unraveling the Chiral Dichotomy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the principle of chirality is a cornerstone of pharmacological specificity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities, pharmacokinetic profiles, and toxicological outcomes.[1][2] This technical guide provides a comprehensive exploration of the key differences between the (R)- and (S)-enantiomers of morpholin-3-ylmethanamine, a chiral molecule with significant potential in medicinal chemistry. While direct comparative studies on these specific enantiomers are not extensively published, this guide synthesizes established principles of stereochemistry, stereoselective synthesis, and pharmacological evaluation to provide a robust framework for their investigation. We will delve into the structural nuances of these enantiomers, propose validated methodologies for their stereoselective synthesis and chiral separation, and detail experimental protocols to elucidate their differential biological activities, with a focus on their potential as monoamine oxidase (MAO) inhibitors.[3] This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of chiral morpholine derivatives.

The Criticality of Chirality: An Introduction to (R)- and (S)-Morpholin-3-ylmethanamine

Chirality, the geometric property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology.[4] Biological systems, being inherently chiral, often interact stereoselectively with drug molecules.[2] This can lead to one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects.[5]

This compound possesses a single stereocenter at the C3 position of the morpholine ring, giving rise to the (R)- and (S)-enantiomers. The spatial arrangement of the aminomethyl group in relation to the morpholine ring defines their absolute configuration and dictates their three-dimensional shape, which is critical for molecular recognition at biological targets.

Below is a representation of the (R)- and (S)-enantiomers of this compound:

G cluster_R (R)-Morpholin-3-ylmethanamine cluster_S (S)-Morpholin-3-ylmethanamine R_C3 C R_N4 N R_C3->R_N4 R_H H R_C3->R_H R_C_amine C R_C3->R_C_amine R_C5 C R_N4->R_C5 R_O O R_C5->R_O R_C2 C R_O->R_C2 R_C2->R_C3 R_N_amine NH₂ R_C_amine->R_N_amine S_C3 C S_N4 N S_C3->S_N4 S_H H S_C3->S_H S_C_amine C S_C3->S_C_amine S_C5 C S_N4->S_C5 S_O O S_C5->S_O S_C2 C S_O->S_C2 S_C2->S_C3 S_N_amine NH₂ S_C_amine->S_N_amine

Figure 1: 2D representation of (R)- and (S)-Morpholin-3-ylmethanamine.

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[6][7] The introduction of a chiral aminomethyl substituent at the C3 position opens up avenues for exploring stereospecific interactions with a range of biological targets.

Physicochemical Properties: A Tale of Two Isomers

Enantiomers share identical physical and chemical properties in an achiral environment.[8] However, their interaction with plane-polarized light and with other chiral molecules differs.

Property(R)-Morpholin-3-ylmethanamine(S)-Morpholin-3-ylmethanamineGeneral Properties of Chiral Amines
Molecular Formula C₅H₁₂N₂OC₅H₁₂N₂O-
Molecular Weight 116.16 g/mol 116.16 g/mol [9]-
CAS Number Not readily available1250973-43-3[9]-
Optical Rotation Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Specific rotation value not readily available in public literature.Enantiomers rotate plane-polarized light to an equal but opposite degree.
Boiling Point Identical to the (S)-enantiomer.Identical to the (R)-enantiomer.Hydrogen bonding influences boiling points.[8]
Solubility Identical to the (S)-enantiomer in achiral solvents.Identical to the (R)-enantiomer in achiral solvents.Generally soluble in water and polar organic solvents.[8]
pKa Identical to the (S)-enantiomer.Identical to the (R)-enantiomer.The amino group is basic.

Table 1: Comparative Physicochemical Properties.

Stereoselective Synthesis and Chiral Resolution

Accessing enantiomerically pure forms of this compound is crucial for the differential evaluation of their biological activities. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Proposed Stereoselective Synthesis

A plausible strategy for the enantioselective synthesis of (R)- and (S)-morpholin-3-ylmethanamine involves the use of chiral starting materials. For instance, starting from enantiomerically pure amino alcohols, a sequence of reactions can be employed to construct the morpholine ring with the desired stereochemistry.

Figure 2: Proposed synthetic route to (R)- and (S)-morpholin-3-ylmethanamine.

Chiral Resolution Protocol

Alternatively, a racemic mixture of this compound can be separated into its constituent enantiomers using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[5]

  • CSP Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of chiral amines.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine (e.g., diethylamine) is often necessary to improve peak shape and resolution.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralpak® IA, IB, or IC (or equivalent).

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The optimal ratio may need to be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Temperature: Ambient.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Enantiomer Identification: If a standard of one pure enantiomer is available, it can be injected to identify the corresponding peak. Otherwise, the separated enantiomers can be collected and their optical rotation measured to assign the (R) and (S) configurations.

G cluster_hplc Chiral HPLC Separation Workflow racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect collect_R Collect (R)-Enantiomer detect->collect_R collect_S Collect (S)-Enantiomer detect->collect_S

Figure 3: Workflow for the chiral separation of this compound.

Differential Pharmacology: Targeting Monoamine Oxidases

The structural similarity of this compound to known monoamine oxidase (MAO) inhibitors suggests that these enzymes are highly probable biological targets.[1][3] MAOs are critical enzymes in the metabolism of monoamine neurotransmitters and are implicated in various neurological disorders. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The differential interaction of the (R)- and (S)-enantiomers with these isoforms can lead to distinct pharmacological profiles.

Proposed Signaling Pathway Involvement

Inhibition of MAO-A or MAO-B by an enantiomer of this compound would lead to an increase in the synaptic levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, depending on the isoform selectivity.

G cluster_pathway Proposed MAO Inhibition Pathway enantiomer (R)- or (S)-Morpholin-3-ylmethanamine mao_a MAO-A enantiomer->mao_a Inhibition mao_b MAO-B enantiomer->mao_b Inhibition neurotransmitters Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) degradation Degradation neurotransmitters->degradation degradation->mao_a degradation->mao_b synaptic_levels Increased Synaptic Levels of Neurotransmitters degradation->synaptic_levels Blockade of Degradation neuronal_signaling Modulation of Neuronal Signaling synaptic_levels->neuronal_signaling

Figure 4: Potential mechanism of action via MAO inhibition.

Experimental Protocol for MAO Inhibition Assay

To determine the inhibitory potency (IC₅₀) and selectivity of the (R)- and (S)-enantiomers against MAO-A and MAO-B, a fluorometric assay can be employed. This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or a similar fluorogenic probe)

  • (R)- and (S)-Morpholin-3-ylmethanamine

  • Known MAO-A and MAO-B inhibitors for positive controls (e.g., clorgyline and selegiline)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Prepare Reagent Solutions:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers and control inhibitors in assay buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes, substrate, HRP, and Amplex Red in assay buffer.

  • Assay Procedure:

    • To each well of the 96-well plate, add a small volume of the test compound or control.

    • Add the MAO-A or MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex Red.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

    • Continue to measure the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for each enantiomer against both MAO-A and MAO-B using non-linear regression analysis.

  • Selectivity Index: Calculate the selectivity index by dividing the IC₅₀ for the less potent isoform by the IC₅₀ for the more potent isoform.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for elucidating the key differences between the (R)- and (S)-enantiomers of this compound. By employing the proposed stereoselective synthesis or chiral resolution techniques, researchers can obtain the enantiomerically pure compounds necessary for a thorough pharmacological evaluation. The detailed protocol for the monoamine oxidase inhibition assay provides a direct path to understanding their differential potency and selectivity, which are critical determinants of their therapeutic potential.

Future investigations should focus on expanding the pharmacological profiling of these enantiomers to other potential targets, as well as conducting in-depth studies on their pharmacokinetic and toxicological properties. The insights gained from such studies will be invaluable for the rational design and development of novel chiral drugs based on the privileged morpholine scaffold.

References

Methodological & Application

The Strategic Role of Morpholin-3-ylmethanamine in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the C-3 Substituted Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold".[1][2] Its frequent appearance in approved and experimental drugs is a testament to its advantageous physicochemical and metabolic properties.[3][4] The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to drug candidates.[2][3] This is attributed to its chair-like conformation, the hydrogen bonding capability of its oxygen atom, and the weak basicity of its nitrogen atom (pKa ≈ 8.7), which is comparable to physiological pH.[2][3]

While N-substitution of the morpholine ring is a common strategy, C-3 functionalization, particularly with a methylamine group as in morpholin-3-ylmethanamine , offers a unique vector for molecular elaboration. This chiral building block provides a crucial anchor point for constructing complex molecular architectures, enabling specific interactions with biological targets. The stereochemistry at the C-3 position is often critical for bioactivity, making the synthesis of enantiomerically pure this compound a key challenge and a significant area of interest in pharmaceutical process chemistry.[5][6]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of the antiemetic drug Aprepitant. We will detail synthetic protocols, discuss the importance of stereochemical control, and present the rationale behind its use in drug design.

Application Notes: this compound as a Cornerstone in Drug Synthesis

The primary and most well-documented application of this compound is as a pivotal chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its utility stems from the presence of a primary amine, which serves as a versatile handle for further chemical modifications, and the stereocenter at the C-3 position of the morpholine ring, which is crucial for the stereospecific interactions of the final drug molecule with its biological target.[5][6]

Case Study: Aprepitant - A Neurokinin-1 (NK1) Receptor Antagonist

Aprepitant is a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[6][7] The core structure of Aprepitant features a complex substituted morpholine ring, and the specific stereochemistry of these substituents is essential for its high affinity and selectivity for the NK1 receptor. The (S)-enantiomer of the morpholin-3-yl moiety is a key component of the Aprepitant structure.[6][7]

The synthesis of Aprepitant involves the coupling of a chiral morpholine intermediate, derived from (S)-morpholin-3-ylmethanamine or its precursors, with other key fragments.[1][7] The morpholine ring in Aprepitant is not merely a passive scaffold; it actively participates in the binding to the NK1 receptor and contributes to the overall favorable pharmacokinetic properties of the drug.[2]

Experimental Protocols

The synthesis of enantiomerically pure this compound and its derivatives is a multi-step process that requires careful control of stereochemistry. Below are representative protocols for the synthesis of key intermediates and the final derivatization, based on methodologies reported in the synthesis of Aprepitant.

Protocol 1: Synthesis of a Key Chiral Morpholine Intermediate

This protocol outlines a general approach to synthesizing a C-3 substituted morpholine, a precursor to this compound, leveraging a stereoselective reaction. The synthesis of the direct precursor to the morpholine ring in Aprepitant, (2R, 3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-morpholine hydrochloride, is a complex process.[1] A simplified, conceptual workflow for the formation of a C-3 substituted morpholine is presented below.

Workflow for the Synthesis of a C-3 Substituted Morpholine Intermediate

G cluster_0 Starting Materials cluster_1 Cyclization cluster_2 Stereoselective Reduction cluster_3 Final Intermediate A Chiral Amino Alcohol C Condensation & Cyclization A->C B Glyoxal Derivative B->C D Diastereoselective Reduction C->D E C-3 Substituted Morpholin-2-ol D->E

Caption: General workflow for the synthesis of a C-3 substituted morpholine intermediate.

Step-by-Step Methodology:

  • Condensation and Cyclization:

    • A chiral amino alcohol, such as (R)-2-[(1-phenylethyl)amino]ethanol, is reacted with a glyoxal derivative, for instance, 1-(4-fluorophenyl)-2,2-dihydroxyethanone.[7]

    • The reaction is typically carried out in a suitable solvent like ethanol.

    • This step forms a cyclic hemiaminal intermediate.

  • Stereoselective Reduction:

    • The intermediate from the previous step is then subjected to a stereoselective reduction.

    • This reduction can be achieved using a reducing agent such as sodium borohydride.[7]

    • The choice of the chiral auxiliary on the amino alcohol directs the stereochemical outcome of the reduction, leading to the desired diastereomer of the 3-substituted morpholin-2-ol.

  • Further Elaboration:

    • The resulting hydroxyl group at the 2-position can be further functionalized, for example, through a nucleophilic substitution to introduce other key fragments of the target molecule.[7]

    • The protecting group on the morpholine nitrogen (e.g., the phenylethyl group) can be removed at a later stage to allow for further derivatization.

Protocol 2: Derivatization of the this compound Scaffold

Once the core this compound scaffold is obtained (often in a protected form), the primary amine provides a reactive site for introducing various substituents. This is a crucial step in building the final drug molecule.

General Workflow for Amine Derivatization

G cluster_0 Starting Materials cluster_1 Coupling Reaction cluster_2 Deprotection cluster_3 Final Product A Protected this compound C Amide Bond Formation A->C B Electrophilic Reagent (e.g., Acyl Chloride) B->C D Removal of Protecting Groups C->D E Derivatized Morpholine Compound D->E

Caption: General workflow for the derivatization of the this compound scaffold.

Step-by-Step Methodology:

  • Amide Bond Formation:

    • A protected form of this compound, such as (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate, is reacted with an activated carboxylic acid derivative (e.g., an acyl chloride or an activated ester).

    • The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid generated during the reaction.

    • A suitable aprotic solvent such as dichloromethane or dimethylformamide is used.

  • Deprotection:

    • Following the coupling reaction, the protecting group on the primary amine (e.g., the Boc group) is removed.

    • For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane.

  • Purification:

    • The final derivatized product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

Data Presentation

The successful synthesis of chiral morpholine derivatives is highly dependent on the stereochemical purity of the starting materials and the diastereoselectivity of the key reactions.

Chiral Building Block CAS Number Typical Purity Supplier Examples
(R)-morpholin-3-ylmethanol hydrochloride1212377-10-0>95%Benchchem, BLD Pharm[5][8]
(S)-morpholin-3-ylmethanol hydrochloride218594-79-7>95%Echemi[9]
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate1257850-83-1>95%BLDpharm[10]
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamateNot specified>95%Enamine[11]

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its strategic incorporation into drug candidates, exemplified by the NK1 receptor antagonist Aprepitant, highlights the importance of the C-3 substituted morpholine scaffold in achieving desired biological activity and pharmacokinetic properties. The synthetic protocols for accessing enantiomerically pure forms of this intermediate are critical for the successful development of stereochemically complex drugs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the applications of this compound and its derivatives in drug discovery are expected to expand further.

References

Introduction: The Morpholin-3-ylmethanamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Synthetic Protocols for the N-Alkylation of Morpholin-3-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. Specifically, the this compound scaffold provides a versatile platform for the synthesis of compound libraries, with the primary amine handle serving as a key point for diversification. N-alkylation of this amine introduces a wide array of substituents, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This document serves as a detailed guide to the most effective and commonly employed synthetic strategies for the N-alkylation of this compound. As senior application scientists, our focus extends beyond mere procedural steps; we aim to elucidate the underlying chemical principles and rationale that govern the selection of reagents and conditions, thereby empowering researchers to troubleshoot and adapt these protocols for their specific synthetic targets.

Strategic Overview: Pathways to N-Alkyl Derivatives

The N-alkylation of a primary amine like this compound can be approached through several synthetic routes. The choice of method is dictated by the nature of the alkyl group to be introduced (simple alkyl, aryl, etc.), the desired scale, and the functional group tolerance required. The two principal methods covered in depth are:

  • Reductive Amination: A highly versatile and widely favored one-pot method for introducing alkyl groups derived from aldehydes and ketones.

  • Direct Alkylation: A classical SN2 approach using alkyl halides, which, while straightforward, requires careful control to prevent overalkylation.

Additionally, we will briefly discuss the Buchwald-Hartwig Amination as a powerful, modern alternative for the synthesis of N-aryl derivatives, a transformation not accessible through the other methods.

Protocol 1: Reductive Amination - The Medicinal Chemist's Workhorse

Reductive amination is arguably the most robust and versatile method for N-alkylation.[1][2] It involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1] This one-pot procedure is celebrated for its efficiency, broad substrate scope, and generally mild conditions.[1][3]

The Principle of Selective Reduction

The success of the one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this purpose.[4][5] The steric bulk and the electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, rendering it a mild and selective reducing agent.[4][6] This selectivity allows the reducing agent to be present in the reaction mixture from the start, simplifying the experimental procedure.

Causality Behind Experimental Choices
  • Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Ideal for one-pot reactions. It is moisture-sensitive and incompatible with protic solvents like methanol (MeOH).[6][7] Therefore, it is typically used in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[4][5]

    • Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent. However, it can readily reduce the starting aldehyde or ketone.[7] To avoid this, the reaction must be performed in a stepwise manner: first, allow sufficient time for imine formation, and only then add the NaBH₄.[5] This method is often performed in alcoholic solvents like methanol or ethanol.[7]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar in reactivity to NaBH(OAc)₃ but is highly toxic. It is compatible with protic solvents.[7]

  • Solvent:

    • DCE or DCM: The preferred solvents for reactions using NaBH(OAc)₃.[5]

    • Methanol (MeOH): A good solvent for promoting rapid imine formation, particularly with aldehydes, and is suitable for reductions using NaBH₄.[8]

  • Additives:

    • Acetic Acid: Can be used in catalytic amounts to accelerate the formation of the iminium ion, especially with less reactive ketones.[4][5]

    • Dehydrating Agents: For sluggish reactions, agents like magnesium sulfate (MgSO₄) or molecular sieves can be added to drive the imine-forming equilibrium forward.[1]

Experimental Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound (1.0 eq) in DCE prep_carbonyl Add Aldehyde or Ketone (1.0-1.2 eq) prep_amine->prep_carbonyl Combine Reactants imine Stir at RT for 1-2h (Imine Formation) prep_carbonyl->imine reduction Add NaBH(OAc)₃ (1.5 eq) Stir until completion (TLC/LC-MS) imine->reduction In-situ Reduction quench Quench with aq. NaHCO₃ reduction->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end end purify->end Isolated Product

Caption: One-pot reductive amination workflow.

Detailed Protocol: Synthesis of N-Benzyl-morpholin-3-ylmethanamine
  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine and the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. A slight exotherm may be observed.

  • Reaction Completion: Continue stirring the reaction at room temperature for 3-12 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-benzyl-morpholin-3-ylmethanamine.[1]

Carbonyl SubstrateReducing AgentSolventTypical YieldNotes
Aliphatic AldehydeNaBH(OAc)₃DCE80-95%Generally fast and clean reactions.
Aromatic AldehydeNaBH(OAc)₃DCE75-90%Effective for a wide range of substituted benzaldehydes.[8]
Aliphatic KetoneNaBH(OAc)₃DCE60-85%May require longer reaction times or addition of acetic acid.[8]
Aromatic KetoneNaBH(OAc)₃DCE40-70%Reactions can be sluggish; consider alternative methods for hindered ketones.[5]

Protocol 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic aliphatic substitution (SN2) is a fundamental transformation that reacts this compound with an alkyl halide.[9] While conceptually simple, its primary challenge is controlling selectivity.

The Overalkylation Problem

The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, producing an undesired tertiary amine, and potentially a third, yielding a quaternary ammonium salt.[9] This lack of selectivity can significantly complicate purification and lower the yield of the desired mono-alkylated product.

G R_NH2 Primary Amine (this compound) R_NHR Desired Secondary Amine R_NH2->R_NHR + R'-X, Base R_X Alkyl Halide (R'-X) R_X->R_NHR Base Base (e.g., K₂CO₃) Base->R_NHR R_NR2 Tertiary Amine (Overalkylation Product) R_NHR->R_NR2 + R'-X, Base R_NR3_X Quaternary Salt (Overalkylation Product) R_NR2->R_NR3_X + R'-X

Caption: Direct alkylation and the overalkylation pathway.

Strategies for Selective Mono-alkylation
  • Stoichiometry Control: Using a large excess of the primary amine can statistically favor mono-alkylation, but this is often impractical for valuable starting materials.

  • Controlled Addition: Adding the alkyl halide (1.0-1.1 eq.) dropwise to the amine solution at a reduced temperature (e.g., 0 °C) can help manage the reaction rate and minimize overalkylation.[1]

  • Base Selection: A non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, or Et₃N) is crucial to neutralize the hydrohalic acid (HX) byproduct. Without a base, the HX would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solvate the reactants without interfering with the reaction.

Detailed Protocol: Synthesis of N-Butyl-morpholin-3-ylmethanamine
  • Reactant Preparation: Dissolve this compound (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Alkyl Halide: Cool the mixture to 0 °C in an ice bath. Add 1-bromobutane (1.05 eq.) dropwise over 30 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC or LC-MS). Pay close attention to the formation of the di-alkylated byproduct.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous work-up removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Alkyl HalideBaseSolventTypical Yield (Mono)Key Challenge
Primary (e.g., R-Br)K₂CO₃DMF50-70%Overalkylation is common.[9]
Secondary (e.g., R₂CH-Br)Et₃NMeCN30-50%Slower reaction, elimination (E2) can be a side reaction.
Benzyl HalideNaHCO₃MeCN60-80%Highly reactive, requires careful temperature control.

Advanced Strategy: Buchwald-Hartwig Amination for N-Aryl Derivatives

For the synthesis of N-aryl or N-heteroaryl derivatives, classical methods are ineffective. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms C-N bonds between an amine and an aryl halide or triflate.[10][11][12]

Core Principles

This transformation relies on a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the palladium catalyst into the aryl halide C-X bond, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][13]

  • Essential Components:

    • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

    • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are critical. They stabilize the palladium complex and facilitate the key steps of the catalytic cycle.[11][13]

    • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

G start Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) start->pd2_complex Oxidative Addition (+ Ar-X) amine_complex Ar-Pd(II)-NHR(L) pd2_complex->amine_complex Amine Coordination & Deprotonation (+ R-NH₂, Base) amine_complex->start Reductive Elimination product Ar-NHR (N-Aryl Amine) amine_complex->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

This method is highly valuable for accessing molecules that are otherwise difficult to synthesize but requires careful optimization of the catalyst, ligand, base, and solvent system. It represents a more advanced technique typically employed when other methods are not suitable.

Conclusion and Method Selection

The N-alkylation of this compound is a cornerstone transformation for generating chemical diversity in drug discovery programs.

  • For the most reliable and versatile synthesis of a broad range of N-alkyl derivatives from aldehydes and ketones, Reductive Amination with sodium triacetoxyborohydride is the recommended first choice.

  • For the introduction of simple alkyl groups using alkyl halides, Direct Alkylation can be effective, provided that reaction conditions are carefully controlled to minimize the formation of overalkylation byproducts.

  • For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig Amination offers a powerful and indispensable, albeit more complex, solution.

By understanding the mechanisms and key parameters of each protocol, researchers can strategically select and optimize the ideal synthetic route for their target N-alkylated this compound derivatives.

References

Application Notes & Protocols: Strategies for Efficient Amide Coupling of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholin-3-ylmethanamine is a pivotal structural motif in medicinal chemistry, valued for its physicochemical properties and its role as a versatile synthetic building block. The formation of an amide bond with this primary amine is a frequent and critical transformation in the synthesis of novel pharmaceutical candidates. This guide provides a detailed exploration of robust and efficient amide coupling protocols tailored for this compound. We delve into the mechanistic underpinnings of common coupling strategies, offer detailed, step-by-step experimental protocols, and present a comparative analysis of reagent choices. Furthermore, a comprehensive troubleshooting guide is included to address common challenges encountered during synthesis, ensuring researchers and drug development professionals can achieve high-yield, high-purity outcomes.

Introduction: The Significance of this compound in Drug Discovery

The morpholine ring is a privileged scaffold in drug design, often incorporated to enhance aqueous solubility, metabolic stability, and target engagement. This compound, with its primary amine tethered to a stereocenter adjacent to the morpholine oxygen, presents both unique opportunities and specific synthetic challenges. The amine's nucleophilicity is influenced by the adjacent heteroatoms and potential steric hindrance, making the selection of appropriate amide coupling conditions paramount for success.

Amide bond formation is arguably the most common reaction in medicinal chemistry, essential for linking molecular fragments and building complex drug candidates.[1][2] However, achieving efficient coupling with substrates like this compound requires careful consideration of reagents and conditions to avoid side reactions and ensure high conversion.[3][4] This document serves as a field guide to navigate these considerations.

The Core Mechanism: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the competing acid-base reaction that forms a non-reactive carboxylate salt.[5] Therefore, the cornerstone of any amide coupling protocol is the in situ activation of the carboxylic acid, converting its hydroxyl group into a better leaving group. This is achieved using a "coupling reagent."

The general process involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).

  • Nucleophilic Attack: The amine (this compound) attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

Additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. These additives can intercept the initial active intermediate to form a more stable, yet still highly reactive, active ester. This two-step activation strategy is crucial for minimizing side reactions and, particularly in the case of chiral carboxylic acids, suppressing racemization.[6][7]

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate AmideProduct Amide Product (R-CONH-R') ActivatedIntermediate->AmideProduct Nucleophilic Attack Byproduct Byproduct (e.g., Urea) ActivatedIntermediate->Byproduct ActiveEster Active Ester (HOBt-Ester) ActivatedIntermediate->ActiveEster Intercepted by Additive Amine This compound (R'-NH2) Amine->AmideProduct Amine->ActiveEster Additive Additive (e.g., HOBt) Additive->ActiveEster ActiveEster->AmideProduct Nucleophilic Attack

Figure 1: General mechanism of amide bond formation. The carboxylic acid is first activated by a coupling reagent. This intermediate is then attacked by the amine to form the final amide product. Additives can form a more stable active ester intermediate.

Selecting the Optimal Coupling Strategy

The choice of reagents is critical and depends on the specific carboxylic acid substrate, scale, budget, and desired purity profile. For this compound, both standard and high-potency reagents can be effective.

FeatureCarbodiimides (e.g., EDC)Uronium/Aminium Salts (e.g., HATU)
Activation Mechanism Forms an O-acylisourea intermediate.[6]Forms an active ester via an aminium/uronium salt.[8]
Reactivity GoodVery High / Fast
Cost LowerHigher
Byproducts Water-soluble urea, easily removed by aqueous workup.[9]Water-soluble byproducts.[10]
Racemization Risk Moderate; suppressed with additives like HOBt or HOAt.Low, especially with the built-in HOAt moiety.[8]
Best For Routine couplings, scalable synthesis, cost-sensitive projects.Sterically hindered substrates, electron-deficient amines, rapid synthesis.[2][7]

Detailed Experimental Protocols

Protocol 1: EDC/HOBt-Mediated Coupling (A Robust Standard)

This method is a workhorse in organic synthesis due to its reliability, cost-effectiveness, and the ease of removing the urea byproduct.[6][11]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, Brine)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DMF or DCM to dissolve the solids (typically to a concentration of 0.1-0.5 M).

  • Amine Addition: Add this compound (1.1 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. Follow with the dropwise addition of DIPEA (2.5 equiv).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (to remove the urea byproduct), 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess HOBt and unreacted carboxylic acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel.

Scientist's Notes:

  • Why 0 °C? Adding the coupling reagent and base at 0 °C helps to control the initial exotherm and minimize potential side reactions.

  • Why DIPEA? A non-nucleophilic base is crucial. It deprotonates the carboxylic acid and the ammonium salt of the amine without competing as a nucleophile.[12]

  • Aqueous Workup is Key: The water-solubility of the EDC-urea byproduct is a major advantage of this method, simplifying purification significantly compared to reagents like DCC.[9]

Protocol 2: HATU-Mediated Coupling (For Challenging Substrates)

HATU is a highly efficient, uronium-based coupling reagent that is particularly effective for sterically hindered or electronically deactivated substrates.[8][10]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Step-by-Step Procedure:

  • Pre-activation (Optional but Recommended): To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF (0.1-0.5 M).

  • Cooling and Base Addition: Cool the solution to 0 °C and add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activates" the acid by forming the HOAt-ester.

  • Amine Addition: Add this compound (1.1 equiv), either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitoring: Monitor progress via TLC or LC-MS.

  • Workup and Purification: Follow the same workup, drying, concentration, and purification steps as described in Protocol 1.

Scientist's Notes:

  • Why HATU? The 7-aza-1-hydroxybenzotriazole (HOAt) moiety within HATU is a superior activating group compared to HOBt, leading to faster reactions and reduced racemization.[8]

  • Reaction Time: HATU-mediated couplings are often complete within a few hours at room temperature.[10] Over-extended reaction times are typically unnecessary.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed). 2. Insufficient base. 3. Steric hindrance is too great for the chosen conditions.[7]1. Use fresh, high-quality coupling reagents. 2. Ensure stoichiometry of the base is correct (2.5-3.0 equiv). 3. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[7] Consider gentle heating (40-50 °C).
Incomplete Reaction 1. Reaction time is too short. 2. Low reaction temperature. 3. Insufficient equivalents of coupling reagent or amine.1. Allow the reaction to stir longer (monitor by LC-MS). 2. Let the reaction proceed at room temperature or with gentle heating. 3. Use a slight excess of the amine (1.1-1.2 equiv) and coupling reagent (1.2-1.5 equiv).
Side Product Formation 1. Racemization of a chiral carboxylic acid. 2. Formation of N-acylurea byproduct (with EDC). 3. Reaction with solvent (e.g., formamide from DMF).1. Ensure an additive (HOBt, HOAt) is used. Use HATU, which is known for low racemization.[7] 2. Add the amine promptly after the coupling reagent. 3. If problematic, switch to a different solvent like DCM or acetonitrile.
Difficult Purification 1. Byproduct co-elutes with the product. 2. Excess unreacted starting material remains.1. Ensure the aqueous workup is thorough to remove water-soluble byproducts. 2. Drive the reaction to completion. Use an acid/base wash during workup to remove unreacted amine/acid.[9]

Overall Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of amides derived from this compound.

Amide_Synthesis_Workflow Setup 1. Reaction Setup (Inert Atmosphere, 0 °C) Reagents 2. Add Acid, Amine, Coupling Reagent, Base Setup->Reagents Reaction 3. Stir & Monitor (TLC / LC-MS) Reagents->Reaction Workup 4. Aqueous Workup (Acid/Base Washes) Reaction->Workup Isolate 5. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Isolate Purify 6. Column Chromatography Isolate->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Figure 2: A generalized workflow for the amide coupling reaction, from initial setup to final product characterization.

Conclusion

The successful amide coupling of this compound is readily achievable with a rational selection of reagents and careful execution of the experimental protocol. For most applications, the EDC/HOBt method offers a reliable and economical solution. In cases involving particularly challenging or precious carboxylic acids, the use of a high-potency reagent like HATU is recommended to ensure rapid and high-yielding conversion. By following the detailed protocols and troubleshooting advice presented in this guide, researchers can confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols: Morpholin-3-ylmethanamine Derivatives as Versatile Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Asymmetric Catalysis

The morpholine ring system is a prevalent structural motif in a vast array of biologically active compounds and pharmaceuticals. Its inherent conformational rigidity and the presence of both a hydrogen bond donor (N-H) and acceptor (O) make it an attractive scaffold for the design of chiral ligands and organocatalysts. Morpholin-3-ylmethanamine and its derivatives have emerged as a promising class of ligands, demonstrating significant potential in mediating a variety of asymmetric transformations with high stereocontrol. The strategic placement of stereocenters on the morpholine core allows for the creation of a well-defined chiral environment, crucial for effective enantioselective catalysis.

These application notes provide a detailed overview of the utility of this compound-based ligands in two key areas of asymmetric synthesis: organocatalytic Michael additions and metal-catalyzed asymmetric transfer hydrogenation. The following sections will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and present data to guide researchers in the practical application of this powerful ligand class.

Organocatalytic Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of C-C bond formation in organic synthesis. Chiral morpholine derivatives, particularly those derived from β-amino acids, have proven to be effective organocatalysts for the conjugate addition of aldehydes and ketones to nitroolefins.[1] The morpholine moiety, in this context, acts as the chiral backbone for a secondary amine, which facilitates the catalytic cycle through enamine formation.

Mechanistic Rationale

The catalytic cycle, depicted below, commences with the formation of a chiral enamine intermediate from the reaction of the aldehyde substrate with the morpholine-based organocatalyst.[1] The nucleophilicity of the enamine is a critical factor, and while morpholine-enamines are noted to have lower reactivity compared to their pyrrolidine counterparts due to the electron-withdrawing effect of the ring oxygen and the pyramidalization of the nitrogen atom, careful catalyst design can overcome this limitation.[1][2] The chiral environment of the catalyst then directs the stereoselective attack of the enamine onto the nitroolefin. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.

G cluster_cycle Catalytic Cycle Catalyst Morpholine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Substrate Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Iminium->Catalyst Hydrolysis Product Chiral Michael Adduct Iminium->Product + H₂O Water H₂O

Figure 1: Proposed catalytic cycle for the morpholine-catalyzed asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol is adapted from studies on β-morpholine amino acid catalysts.[1]

Materials:

  • (2S,5R)-5-tert-butyl-N-((S)-morpholin-3-yl)methanesulfonamide (or a similar chiral morpholine derivative) as the organocatalyst.

  • β-Nitrostyrene

  • Propanal

  • Isopropanol (iPrOH)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of β-nitrostyrene (0.5 mmol, 1.0 equiv.) in iPrOH (1.0 mL) at -10 °C, add the morpholine-based organocatalyst (0.005 mmol, 1 mol%).

  • Add propanal (1.0 mmol, 2.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at -10 °C and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired γ-nitroaldehyde.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis and the enantiomeric excess (e.e.) by chiral HPLC analysis.

Performance Data

The following table summarizes representative results for the asymmetric Michael addition of aldehydes to nitroolefins using a morpholine-based organocatalyst.[1]

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn/anti)e.e. (%) (syn)
1Propanalβ-Nitrostyrene1iPrOH2495>99:198
2Butanalβ-Nitrostyrene1iPrOH2496>99:197
3Propanal(E)-1-nitro-4-chlorostyrene1iPrOH4893>99:199
4Propanal(E)-1-nitro-4-methylstyrene1iPrOH4894>99:198

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones, avoiding the need for high-pressure hydrogenation equipment.[3] Chiral ligands are essential for achieving high enantioselectivity, and morpholine-containing structures have been successfully employed in ruthenium-catalyzed ATH reactions.[4][5]

Mechanistic Insights

In a typical Noyori-type ATH, a ruthenium(II) catalyst bearing a chiral ligand facilitates the transfer of a hydride from a hydrogen donor, commonly isopropanol or a formic acid/triethylamine mixture, to the ketone substrate.[4][5] The morpholine moiety in the ligand scaffold contributes to the formation of a rigid and well-defined chiral pocket around the metal center. Hydrogen bonding interactions between the ligand, often at the N-H group, and the substrate can play a crucial role in substrate recognition and stereochemical control.[5]

G cluster_cycle Catalytic Cycle Ru_precatalyst [Ru(arene)Cl₂]₂ + Chiral Ligand Ru_H [Ru-H]⁺ Catalyst Ru_precatalyst->Ru_H + Base Ru_ketone_complex Ru-Ketone Complex Ru_H->Ru_ketone_complex + Ketone Ketone Ketone Substrate H_donor Hydrogen Donor (e.g., iPrOH) Ru_ketone_complex->Ru_H + H-Donor - H-Acceptor Chiral_alcohol Chiral Alcohol Ru_ketone_complex->Chiral_alcohol Hydride Transfer H_acceptor H-Acceptor (e.g., Acetone)

Figure 2: Simplified workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general representation based on Ru-catalyzed ATH reactions using chiral amino alcohol-type ligands.[6]

Materials:

  • Chiral this compound derivative (as the ligand)

  • [Ru(p-cymene)Cl₂]₂

  • Acetophenone

  • Isopropanol (iPrOH)

  • Potassium hydroxide (KOH) or another suitable base

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral this compound ligand (0.025 mmol) and [Ru(p-cymene)Cl₂]₂ (0.0125 mmol) in iPrOH (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add a solution of KOH (0.05 mmol) in iPrOH (1 mL) to the catalyst mixture and stir for another 15 minutes.

  • Add acetophenone (2.5 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a small amount of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

  • Determine the conversion by ¹H NMR or GC analysis and the enantiomeric excess by chiral HPLC or GC analysis.

Performance Data

The performance of morpholine-containing ligands in ATH can vary significantly based on the specific ligand structure and reaction conditions. The table below provides a hypothetical representation of expected outcomes for a reasonably effective ligand.

EntryKetoneLigand Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)e.e. (%)
1Acetophenone1.0KOH8012>9995
21-Tetralone1.0KOH80169892
3Propiophenone1.0KOH8012>9994
42-Chloroacetophenone1.0KOH80249596

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of chiral ligands for asymmetric catalysis. Their rigid conformational framework and tunable steric and electronic properties allow for the rational design of catalysts that can achieve high levels of stereocontrol in important synthetic transformations like Michael additions and transfer hydrogenations. The protocols and data presented herein serve as a practical guide for researchers looking to explore the potential of these powerful catalytic tools in their own synthetic endeavors, from academic research to industrial drug development.

References

Experimental procedures for the synthesis of bioactive molecules using Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Scaffolds Utilizing Morpholin-3-ylmethanamine

Introduction: The Strategic Value of the Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a wide array of approved and experimental drugs.[1][2] Its value stems from a unique combination of advantageous physicochemical and metabolic properties. The morpholine ring, with its inherent polarity and capacity for hydrogen bonding via the oxygen atom, often enhances the aqueous solubility and metabolic stability of parent molecules.[3][4] Furthermore, the weak basicity of the nitrogen atom (pKa ≈ 8.7) can improve the pharmacokinetic profile, facilitating better absorption and distribution, including permeability across the blood-brain barrier (BBB), a critical feature for central nervous system (CNS) drug candidates.[5][6]

Within the diverse family of morpholine-containing building blocks, This compound emerges as a particularly versatile and strategic synthon. Possessing a primary amine tethered to a chiral morpholine core, it offers a reactive handle for a multitude of synthetic transformations. This allows for the systematic exploration of chemical space around a proven pharmacophoric element, making it an invaluable tool for researchers and scientists in drug development. This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound in the synthesis of novel bioactive molecules through key synthetic strategies including amide bond formation, reductive amination, and multicomponent reactions.

Core Synthetic Methodologies & Protocols

The primary amine of this compound is the gateway to its synthetic utility. The following sections detail robust and widely adopted protocols for its functionalization.

Amide Bond Formation: Forging the Backbone of Bioactive Molecules

The amide bond is one of the most prevalent functional groups in pharmaceuticals, and its formation is arguably the most frequently performed reaction in medicinal chemistry.[7] The reaction of this compound with a carboxylic acid creates a stable, neutral linkage, ideal for connecting different pharmacophoric fragments. Direct condensation is inefficient; therefore, activating the carboxylic acid with a coupling reagent is standard practice.[8]

The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and potential for racemization.

  • Carbodiimides (EDC, DCC): These are workhorse reagents that form a highly reactive O-acylisourea intermediate.[9] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification. The addition of additives like HOBt or HOAt is crucial to suppress side reactions and minimize racemization.

  • Phosphonium Salts (PyBOP, HBTU, HATU): These reagents are highly efficient and lead to rapid amide bond formation with minimal racemization, making them suitable for sensitive or sterically hindered substrates.[7][9] They operate by forming an activated ester in situ.

  • Acyl Fluorides: For particularly challenging couplings, such as with electron-deficient amines or sterically demanding partners, the in situ formation of an acyl fluoride from the carboxylic acid can be a highly effective strategy.[10][11]

G cluster_start Reactant Preparation cluster_activation Activation Step cluster_reaction Coupling Reaction cluster_end Work-up & Purification CarboxylicAcid Carboxylic Acid (R-COOH) ReactionVessel Stir at 0°C to RT CarboxylicAcid->ReactionVessel Amine This compound Amine->ReactionVessel CouplingReagent Coupling Reagent (e.g., EDC/HOBt, HATU) CouplingReagent->ReactionVessel SolventBase Aprotic Solvent + Base (e.g., DIPEA) SolventBase->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Chromatography Workup->Purification FinalProduct Final Amide Product Purification->FinalProduct

Caption: Workflow for a typical amide coupling reaction.

Reagent/SystemAdditiveTypical BaseKey AdvantagesConsiderations
EDCHOBt or HOAtDIPEA, Et₃NWater-soluble byproduct, cost-effective.[9]Moderate reactivity, potential for racemization without additive.
DCCDMAP-High reactivity, inexpensive.Dicyclohexylurea (DCU) byproduct is poorly soluble, requires filtration.
HATU-DIPEA, 2,4,6-CollidineVery high reactivity, low racemization, good for hindered substrates.[7]Higher cost, can be moisture-sensitive.
PyBOP-DIPEAHigh efficiency, stable reagent.Byproducts can complicate purification.
  • Preparation: To a stirred solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0°C, add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Activation: Stir the mixture at 0°C for 15-30 minutes to allow for the formation of the activated HOBt-ester intermediate.

  • Amine Addition: Add a solution of this compound (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent (e.g., EtOAc) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.

Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and is a superior alternative to direct N-alkylation, which often suffers from poor selectivity and overalkylation.[12][13] The process involves the reaction of this compound with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding secondary amine.[14][15]

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the C=N bond of the imine/iminium ion much faster than the C=O bond of the starting carbonyl compound.[16]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is stable under mildly acidic conditions (pH 6-7), which are optimal for imine formation, but is slow to reduce aldehydes and ketones at this pH.[13]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This has become the reagent of choice for many applications. It is a milder, non-toxic alternative to NaBH₃CN and is particularly effective for a wide range of aldehydes and ketones, including sterically hindered ones.[12][13] It does not require strict pH control.

G cluster_start Reactant Preparation cluster_imine Imine Formation (in situ) cluster_reduction Selective Reduction cluster_end Work-up & Purification Carbonyl Aldehyde or Ketone ImineFormation Mix in Solvent (e.g., DCE, MeOH) Optional: Acetic Acid Carbonyl->ImineFormation Amine This compound Amine->ImineFormation ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)₃) ImineFormation->ReducingAgent Workup Aqueous Quench ReducingAgent->Workup Purification Extraction & Chromatography Workup->Purification FinalProduct Final Secondary Amine Purification->FinalProduct

Caption: One-pot reductive amination workflow.

Reducing AgentTypical SolventAdditiveKey AdvantagesConsiderations
NaBH(OAc)₃DCE, THF, CH₂Cl₂Acetic Acid (optional)Mild, high selectivity, broad substrate scope, non-toxic.[13]Can be slower with ketones.
NaBH₃CNMeOH, EtOHAcetic Acid (to maintain pH ~6)Highly selective for imines over carbonyls.[12][16]Highly toxic (cyanide source), requires pH control.
H₂/Catalyst (e.g., Pd/C)MeOH, EtOH-"Green" reagent, high yielding.Requires hydrogenation equipment, not compatible with reducible functional groups (alkenes, alkynes, etc.).
  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., Et₃N) to liberate the free amine. A small amount of acetic acid (0.1-1.0 eq) can be added to catalyze imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then transfer to a separatory funnel.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Multicomponent Reactions (MCRs): Rapid Assembly of Molecular Complexity

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[17][18] This approach offers remarkable efficiency, atom economy, and rapid access to diverse and complex molecular scaffolds, making it a powerful strategy in drug discovery.[19][20] As a primary amine, this compound is an ideal component for isocyanide-based MCRs like the Ugi four-component reaction (U-4CR).

The Ugi reaction's power lies in its ability to generate complex, "peptidomimetic" structures in a single step from simple, commercially available building blocks: an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[21] The reaction proceeds through the formation of an imine/iminium ion, which is then trapped by the nucleophilic isocyanide, followed by an intramolecular rearrangement to form a stable α-acylamino amide product. The choice of solvent is important; polar, non-nucleophilic solvents like methanol or trifluoroethanol are often used to promote the ionic intermediates.

G cluster_reactants Four Components cluster_reaction One-Pot Reaction cluster_end Purification Amine This compound ReactionVessel Mix in Solvent (e.g., MeOH) Stir at RT Amine->ReactionVessel Carbonyl Aldehyde/Ketone Carbonyl->ReactionVessel Acid Carboxylic Acid Acid->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Purification Solvent Evaporation & Chromatography ReactionVessel->Purification FinalProduct α-Acylamino Amide Purification->FinalProduct

Caption: Conceptual workflow of an Ugi 4-component reaction.

  • Preparation: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol, 2-3 M concentration), add this compound (1.0 eq) and the carboxylic acid (1.0 eq).

  • Reaction Initiation: Stir the mixture for 10-20 minutes at room temperature to facilitate pre-condensation between the amine and carbonyl.

  • Isocyanide Addition: Add the isocyanide component (1.0 eq) to the mixture. The addition may be done at 0°C if the reaction is highly exothermic.

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the formation of the product and consumption of starting materials by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is often a complex mixture. Purify directly by silica gel column chromatography or an appropriate alternative (e.g., preparative HPLC) to isolate the desired Ugi product.

Conclusion

This compound is a high-value building block for the synthesis of bioactive molecules. Its primary amine functionality serves as a versatile anchor point for diversification through robust and reliable synthetic transformations. The protocols detailed in this guide for amide bond formation, reductive amination, and multicomponent reactions provide researchers with a practical framework to construct novel molecular architectures. By understanding the chemical principles behind each method, scientists can strategically employ this compound to accelerate the discovery and development of next-generation therapeutics.

References

Application Note: A Practical Guide to Reductive Amination using (Morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern synthetic and medicinal chemistry, providing a robust and efficient pathway for the synthesis of secondary and tertiary amines.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of (morpholin-3-yl)methanamine, a valuable synthetic building block, in reductive amination protocols. The morpholine scaffold is widely recognized as a "privileged structure" in drug discovery, prized for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[3][4][5] This guide delves into the underlying chemical principles, offers two detailed, field-proven protocols for reacting with both aldehydes and ketones, presents troubleshooting insights, and explains the causality behind critical experimental choices, empowering researchers to confidently incorporate this versatile building block into their synthetic strategies.

The Chemistry of Reductive Amination: Mechanism and Key Parameters

The success of a reductive amination protocol hinges on a nuanced understanding of its mechanism and the interplay of several key reaction parameters. The overall transformation proceeds in two distinct stages that are typically performed in a single pot: the formation of an imine or iminium ion, followed by its immediate reduction.[6][7]

The Core Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine, (morpholin-3-yl)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient carbinolamine intermediate.[1] Under mildly acidic conditions, this intermediate undergoes dehydration to yield a protonated imine, known as an iminium ion. The iminium ion is significantly more electrophilic than the starting carbonyl compound, which is the key to the reaction's selectivity. A mild hydride-donating reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to form the final secondary amine product.[8][9]

G carbonyl Aldehyde or Ketone (R-C(=O)-R') carbinolamine Carbinolamine Intermediate carbonyl->carbinolamine Nucleophilic Attack amine (Morpholin-3-yl)methanamine amine->carbinolamine iminium Iminium Ion Intermediate [R-C(=N+H-R'')-R'] carbinolamine->iminium  Dehydration (-H₂O) Catalyzed by H⁺ product Final Secondary Amine iminium->product  Reduction (Hydride Transfer) plus1 + plus2 +

Figure 1: The general mechanism of reductive amination.
Causality of Experimental Choices

  • Choice of Reducing Agent: This is the most critical decision in designing a reductive amination protocol.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications and is used in the protocols below.[10] Its hydride is attenuated by the electron-withdrawing acetoxy groups, making it mild enough that it does not readily reduce the starting aldehyde or ketone.[1][11] It is highly selective for the iminium ion, allowing for a convenient one-pot procedure where all reagents are mixed from the start.[12]

    • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for iminium ions under mildly acidic conditions.[13][14] However, its high toxicity and the potential to generate hydrogen cyanide gas, particularly at lower pH, make STAB a much safer and preferred alternative for modern applications.[15]

    • Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ can readily reduce the starting carbonyl compounds.[16] Therefore, its use requires a two-step approach: the imine must be fully formed before the addition of NaBH₄, which complicates the procedure and risks incomplete imine formation.[15][17]

  • Solvent and Acidity: The reaction is typically performed in a non-protic solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[12][16] A catalytic amount of a weak acid, like acetic acid, is often added. This serves a crucial dual purpose: it catalyzes the dehydration of the carbinolamine to the iminium ion but is not strong enough to fully protonate the starting amine, which would render it non-nucleophilic.[8][15]

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points and can be adapted for a wide range of substrates. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Reductive Amination of an Aldehyde using (Morpholin-3-yl)methanamine

This protocol details a standard procedure for coupling an aldehyde with (morpholin-3-yl)methanamine using sodium triacetoxyborohydride (STAB).

Materials and Reagents

Reagent M.W. Amount (1 mmol scale) Moles (mmol) Equiv.
Aldehyde Substrate - 1.0 mmol 1.0 1.0
(Morpholin-3-yl)methanamine 116.16 128 mg 1.1 1.1
Sodium Triacetoxyborohydride 211.94 318 mg 1.5 1.5
Acetic Acid (Glacial) 60.05 60 µL 1.05 1.05
1,2-Dichloroethane (DCE) - 10 mL - -
Saturated NaHCO₃ (aq) - ~20 mL - -
Dichloromethane (DCM) - ~30 mL - -

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 equiv).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (DCE, 10 mL). To this solution, add (morpholin-3-yl)methanamine (1.1 equiv) followed by glacial acetic acid (1.05 equiv).

  • Initiation of Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB, 1.5 equiv) to the stirring solution in one portion. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL) to quench the excess acid and reducing agent.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final secondary amine.

Protocol 2: Reductive Amination of a Ketone using (Morpholin-3-yl)methanamine

Ketones are generally less electrophilic than aldehydes, and the corresponding iminium ion formation can be slower. This protocol is optimized for these less reactive substrates.

Materials and Reagents

Reagent M.W. Amount (1 mmol scale) Moles (mmol) Equiv.
Ketone Substrate - 1.0 mmol 1.0 1.0
(Morpholin-3-yl)methanamine 116.16 140 mg 1.2 1.2
Sodium Triacetoxyborohydride 211.94 340 mg 1.6 1.6
Acetic Acid (Glacial) 60.05 120 µL 2.1 2.1
1,2-Dichloroethane (DCE) - 10 mL - -
Saturated NaHCO₃ (aq) - ~30 mL - -
Dichloromethane (DCM) - ~30 mL - -

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 equiv).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (DCE, 10 mL). To this solution, add (morpholin-3-yl)methanamine (1.2 equiv) and glacial acetic acid (2.1 equiv). The increased equivalents of amine and acid help to drive the equilibrium towards iminium ion formation for the less reactive ketone.

  • Initiation of Imine Formation: Stir the mixture at room temperature for 1-2 hours. In some cases, gentle heating (40-50 °C) may be required to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.6 equiv) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir, maintaining the same temperature if heating was applied. Monitor for completion by TLC or LC-MS (typically 4-24 hours).

  • Workup and Purification: Follow steps 6 through 9 as described in Protocol 1.

Workflow and Troubleshooting

A successful synthesis relies on a logical workflow from setup to final analysis. The following diagram outlines the key stages of the process.

G start Starting Materials (Carbonyl + Amine) setup Reaction Setup (Solvent, Stirring) start->setup imine_form Iminium Formation (Add Acetic Acid) setup->imine_form reduction Reduction (Add STAB) imine_form->reduction monitor Monitor Progress (TLC / LC-MS) reduction->monitor monitor->monitor workup Workup (Quench, Extract, Dry) monitor->workup If complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Figure 2: General experimental workflow for reductive amination.
Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient reaction time. 2. Inactive reducing agent (STAB is hygroscopic). 3. Poor iminium ion formation (especially with hindered ketones).1. Allow the reaction to stir for a longer period. 2. Use a fresh bottle of STAB or dry it under vacuum. 3. Increase the equivalents of acid and amine; consider gentle heating (40-50 °C).
Side Product Formation (Alcohol from carbonyl reduction)1. Reducing agent is too harsh (e.g., NaBH₄). 2. STAB is contaminated or has decomposed.1. Ensure you are using a mild reagent like STAB.[11][12] 2. Use fresh, high-quality STAB.
Difficult Purification 1. Product is very polar and streaks on silica gel. 2. Residual starting amine co-elutes with the product.1. Add a small amount of triethylamine (~1%) or ammonia in methanol to the eluent to improve peak shape. 2. Perform an acidic wash (e.g., 1M HCl) during workup to remove basic impurities, then re-basify the aqueous layer and extract the product.

References

Application Notes and Protocols: Protecting Group Strategies for the Secondary Amine of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenge of Morpholin-3-ylmethanamine

This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery, incorporating both a primary and a secondary amine. The presence of these two distinct nucleophilic centers presents a significant challenge in regioselective functionalization. To achieve desired synthetic outcomes and prevent unwanted side reactions, a robust and selective protecting group strategy for the secondary amine is paramount. This guide provides an in-depth analysis of protecting group strategies, complete with detailed protocols and the underlying chemical principles, to empower researchers in the strategic manipulation of this versatile scaffold.

The secondary amine within the morpholine ring is generally less nucleophilic than the primary exocyclic amine. This is attributed to the electron-withdrawing effect of the adjacent oxygen atom in the morpholine ring.[1][2] Consequently, direct selective protection of the secondary amine in the presence of the more reactive primary amine requires careful consideration of steric and electronic factors. This document will explore three primary strategies leveraging common carbamate protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Core Principle: Orthogonal Protection for Sequential Functionalization

An effective protection strategy often relies on the principle of orthogonality, wherein different protecting groups on the same molecule can be removed under distinct conditions without affecting each other.[3] For this compound, this allows for the selective deprotection and subsequent reaction of either the primary or secondary amine at different stages of a synthetic sequence.

Protecting Group Selection: A Comparative Overview

The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the mildness of its removal. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc groups for the protection of the secondary amine of this compound.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability
Boc tert-ButyloxycarbonylDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[3][4]Stable to base, hydrogenolysis, and mild acid.
Cbz BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[5]Stable to acidic and basic conditions.
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine, Morpholine)[6][7]Stable to acid and hydrogenolysis.

Strategic Approach 1: Tandem Reductive Amination and In-Situ Boc Protection

A highly effective method for the selective protection of the secondary amine involves a one-pot tandem direct reductive amination followed by an in-situ N-Boc protection.[8][9] This strategy circumvents the issue of protecting a pre-existing secondary amine in the presence of a primary amine by forming the secondary amine and immediately protecting it.

Workflow for Tandem Reductive Amination/Boc Protection

Start Morpholine-3-carbaldehyde + Primary Amine Imine Imine Formation Start->Imine Reduction Reduction with NaBH(OAc)₃ Imine->Reduction Secondary_Amine Intermediate Secondary Amine Reduction->Secondary_Amine Boc_Protection In-situ reaction with (Boc)₂O Secondary_Amine->Boc_Protection Final_Product N-Boc Protected Secondary Amine Boc_Protection->Final_Product cluster_protection Protection cluster_deprotection Deprotection Start_Cbz This compound Protection_Step Cbz-Cl, Base (e.g., NaHCO₃) in Water Start_Cbz->Protection_Step Protected_Cbz N-Cbz-Morpholin-3-ylmethanamine Protection_Step->Protected_Cbz Deprotection_Step H₂, Pd/C Protected_Cbz->Deprotection_Step Free_Amine_Cbz This compound Deprotection_Step->Free_Amine_Cbz cluster_protection Protection cluster_deprotection Deprotection Start_Fmoc This compound Protection_Step_Fmoc Fmoc-OSu, NaHCO₃ in THF/Water Start_Fmoc->Protection_Step_Fmoc Protected_Fmoc N-Fmoc-Morpholin-3-ylmethanamine Protection_Step_Fmoc->Protected_Fmoc Deprotection_Step_Fmoc 20% Piperidine in DMF Protected_Fmoc->Deprotection_Step_Fmoc Free_Amine_Fmoc This compound Deprotection_Step_Fmoc->Free_Amine_Fmoc

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Morpholin-3-ylmethanamine and related polar amino compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this guide to address the unique challenges posed by this chiral, polar, and basic molecule, moving from common problems to advanced separation strategies.

Part 1: General Troubleshooting & FAQs

Researchers often face initial hurdles when purifying small, polar amines like this compound. This section addresses the most common issues in a direct question-and-answer format.

Frequently Asked Questions (General Chromatography)

Q1: My chromatogram for this compound shows severe peak tailing on a standard C18 column. What's causing this and how can I fix it?

A1: This is the most common issue encountered when separating basic compounds like yours on standard silica-based reversed-phase columns.[1] Peak tailing occurs due to secondary interactions between the protonated amine group of your molecule and acidic residual silanol groups (Si-OH) on the silica surface.[2][3] This creates a secondary, non-ideal retention mechanism alongside the primary hydrophobic interaction, resulting in a distorted peak shape.

Here is a systematic approach to eliminate this issue:

  • Lower the Mobile Phase pH: Operate at a low pH (e.g., pH 2.5-3.0) using an appropriate buffer like formic acid or trifluoroacetic acid (TFA). At this pH, the residual silanol groups are fully protonated (Si-OH) and less likely to interact with your protonated amine (R-NH3+).[1]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanols are chemically derivatized to be less active.[1] Ensure you are using a column specifically designed for basic compounds.

  • Add a Competing Base: If adjusting pH is insufficient, add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).[4] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Increase Buffer Concentration: Ensure your buffer concentration is adequate (typically 20-50 mM) to maintain a stable pH across the column, which is crucial for symmetrical peaks.[3]

Q2: My compound is not retained on my C18 column and elutes in the solvent front. What should I do?

A2: This is a classic sign that your analyte is too polar for traditional reversed-phase (RP) chromatography.[5][6] In RP, retention is based on hydrophobic interactions. Highly polar molecules like this compound have very little affinity for the non-polar stationary phase and are swept through the column with the mobile phase.

Your primary options are:

  • Switch to an AQ-type C18 Column: Some C18 columns are designed with polar end-capping or embedded polar groups to be stable in highly aqueous mobile phases and provide better retention for polar analytes.

  • Employ an Alternative Chromatographic Mode: The most effective solution is to switch to a technique better suited for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX). These are discussed in detail in Part 2.

Q3: I'm seeing poor reproducibility between injections. What are the likely causes?

A3: Poor reproducibility can stem from several factors. A common cause for polar, ionizable compounds is insufficient column equilibration. HILIC, in particular, requires longer equilibration times to establish a stable water layer on the stationary phase.[7] Other causes include unstable mobile phase pH due to inadequate buffering, or column degradation from operating outside the recommended pH range.[8]

Potential Cause Troubleshooting Action
Insufficient Equilibration Extend the column equilibration time between gradient runs. For HILIC, this can be 10-15 column volumes.
Unstable Mobile Phase pH Ensure your buffer is used within its effective pKa range and at a sufficient concentration (20-50 mM).
Sample Solvent Mismatch In HILIC, dissolving your sample in a solvent stronger than the mobile phase (e.g., pure water) can cause peak distortion. Dissolve the sample in the initial mobile phase if possible.
Column Degradation Check the column manufacturer's guidelines for pH stability. If the column is old or has been used with harsh conditions, it may need to be replaced.[8]

Part 2: Recommended Purification Techniques

For a molecule with the properties of this compound, standard reversed-phase chromatography is often not the optimal choice. Below are superior techniques tailored for this type of analyte.

Technique_Selection Start Starting Purification of This compound IsChiral Is Chiral Separation Required? Start->IsChiral IsPolar Is the Compound Highly Polar? IsChiral->IsPolar No (Achiral) SFC Supercritical Fluid Chromatography (SFC) (Preferred for Chiral) IsChiral->SFC Yes HILIC Hydrophilic Interaction Chromatography (HILIC) (Excellent for Polar Analytes) IsPolar->HILIC Yes RP_Mod Modified Reversed-Phase (Use AQ column, pH control) IsPolar->RP_Mod No / Moderately Polar Chiral_HPLC Chiral HPLC SFC->Chiral_HPLC Alternative IEX Ion-Exchange Chromatography (IEX) (Excellent for Basic Amines) HILIC->IEX Alternative

Caption: Decision workflow for selecting a purification technique.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for purifying highly polar compounds that are poorly retained in reversed-phase.[5][6] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9]

  • Mechanism: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes like this compound partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[7]

  • Why it Works for Your Molecule: The high polarity of the morpholine ring and the primary amine make it ideal for retention via hydrophilic partitioning.[5]

  • Key Advantage: HILIC uses volatile, organic-rich mobile phases, which are advantageous for sample recovery via evaporation and are compatible with mass spectrometry (MS) detection.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. Since this compound has a basic primary amine, it will be protonated (positively charged) at a pH below its pKa. This makes it a perfect candidate for Cation-Exchange Chromatography.[10]

  • Mechanism: A cation-exchange column contains a stationary phase with fixed negative charges. Positively charged analytes bind to the column. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to neutralize the analyte's charge.[11][12]

  • Why it Works for Your Molecule: The primary amine provides a reliable positive charge for strong binding to a cation-exchange resin. This technique is highly selective for amines.[13]

  • Column Choice: A strong cation-exchange (SCX) column is recommended for robust retention.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Since this compound is chiral, separating its enantiomers is critical for pharmaceutical development. SFC is a powerful, fast, and green technology that has become a primary method for preparative chiral separations.[14][15]

  • Mechanism: SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (like methanol).[16] The low viscosity and high diffusivity of the supercritical fluid allow for very fast and efficient separations with low backpressure.[17]

  • Why it Works for Your Molecule: SFC excels at separating chiral compounds, including primary amines.[18] Specific chiral stationary phases (CSPs), such as those based on crown ethers, have shown excellent performance for the enantioseparation of primary amines.[18]

  • Key Advantages:

    • Speed: Analysis times are significantly shorter than with HPLC.[16]

    • Green Chemistry: Reduces the use of organic solvents.[14]

    • Easy Sample Recovery: CO2 evaporates upon depressurization, leaving the purified compound in a small volume of modifier.[17]

Part 3: Experimental Protocols & Method Development

This section provides actionable, step-by-step protocols for the recommended techniques.

Protocol 1: Troubleshooting Peak Tailing in Reversed-Phase HPLC

Tailing_Troubleshooting Start Peak Tailing Observed for Basic Amine Check_pH Step 1: Adjust Mobile Phase pH Set pH to 2.5-3.0 with 0.1% TFA or Formic Acid Start->Check_pH Result1 Peak Shape Improved? Check_pH->Result1 Add_TEA Step 2: Add Competing Base Add 0.1% Triethylamine (TEA) to Mobile Phase Result1->Add_TEA No Switch_Mode Consider Alternative Mode: HILIC or Ion-Exchange Result1->Switch_Mode Yes (but retention is low) Success1 Optimization Complete Result1->Success1 Yes Result2 Peak Shape Improved? Add_TEA->Result2 Check_Column Step 3: Evaluate Column Use a modern, end-capped column designed for basic compounds Result2->Check_Column No Result2->Success1 Yes Result3 Peak Shape Improved? Check_Column->Result3 Result3->Switch_Mode No Result3->Success1 Yes

Caption: Systematic workflow for troubleshooting amine peak tailing.

  • Objective: To achieve a symmetrical Gaussian peak for this compound on a C18 column.

  • Initial Assessment: Confirm peak tailing using the asymmetry factor calculation; a value > 1.2 indicates tailing.[1]

  • Step 1: pH Adjustment.

    • Prepare mobile phase A (Aqueous) with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.

    • Prepare mobile phase B (Organic) with 0.1% of the same acid in acetonitrile.

    • Run a standard gradient (e.g., 5% to 95% B over 15 minutes). This ensures silanol groups are protonated and inactive.[1]

  • Step 2: Use of a Competing Base (If Tailing Persists).

    • Caution: Do not mix TEA with an acidic mobile phase like TFA, as this will form salts. This step is an alternative to low pH, not an addition.

    • Prepare a mobile phase with a higher pH (e.g., pH 7 using an ammonium bicarbonate buffer) and add 0.1% TEA.[4] The TEA will preferentially bind to active sites.

  • Step 3: Column Selection.

    • If tailing is still an issue, the column itself is likely the problem. Switch to a column with a high-purity silica backbone and robust end-capping, often marketed as being suitable for basic compounds.

Protocol 2: Method Development for HILIC Purification
  • Objective: To develop a robust HILIC method for the purification of this compound.

  • Column Selection: Start with a bare silica or an amide-phase HILIC column.[5][9]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate or Formate in 95:5 Water:Acetonitrile. The salt is crucial for good peak shape.

    • Mobile Phase B (Organic): Acetonitrile.

  • Scouting Gradient:

    • Equilibrate the column with 95% B for at least 10 column volumes.

    • Run a broad gradient from 95% B to 50% B over 15-20 minutes.

    • This will determine the approximate percentage of aqueous solvent needed to elute your compound.

  • Optimization:

    • Once the elution window is known, create a shallower gradient around that point to maximize resolution from impurities.

    • Sample Injection: Dissolve your crude sample in a solvent mixture as close to the initial mobile phase as possible (e.g., 95% acetonitrile). Injecting in a highly aqueous solvent can cause severe peak distortion.

  • Scale-Up: Once the analytical method is optimized, it can be scaled to a preparative column. The principles of scaling from analytical to preparative HILIC are well-established.

Protocol 3: Chiral Separation using Supercritical Fluid Chromatography (SFC)
  • Objective: To resolve the enantiomers of this compound.

  • Column Screening: Chiral method development in SFC often involves screening a set of different chiral stationary phases (CSPs). For a primary amine, columns to prioritize in your screen would include:

    • Crown-ether based CSPs (e.g., CROWNPAK®): These are known to be particularly effective for the chiral resolution of primary amines.[18]

    • Polysaccharide-based CSPs (e.g., Chiralpak®/Chiralcel®): These are broadly applicable and should be included in any screen.

  • Mobile Phase and Modifier:

    • The primary mobile phase is supercritical CO2.

    • The modifier is typically Methanol. For basic compounds, it is common to add a basic additive to the modifier.

    • Prepare a modifier stock of Methanol with 0.1-0.2% diethylamine or another suitable volatile base. This improves peak shape and efficiency.

  • Screening Protocol:

    • For each column, run a fast, generic gradient (e.g., 5% to 40% modifier over 5-7 minutes).

    • Monitor the chromatogram for any sign of peak splitting, which indicates that enantiomeric separation is occurring.

  • Optimization:

    • Once a "hit" is found (a column that shows separation), optimize the method by switching to an isocratic elution.

    • Adjust the percentage of the modifier to achieve the best balance of resolution and run time.

    • Temperature and backpressure can also be adjusted to fine-tune the separation.

References

Technical Support Center: Preserving the Stereochemical Integrity of (S)-Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-Morpholin-3-ylmethanamine, a critical chiral building block in modern drug discovery and development. The stereocenter at the C3 position of the morpholine ring is fundamental to the biological activity of many target molecules. Its inversion, or racemization, during a synthetic sequence can lead to diminished efficacy, altered pharmacological profiles, or the generation of undesirable isomers.[1]

This guide provides in-depth troubleshooting advice, preventative protocols, and the mechanistic rationale required to help you maintain the enantiomeric purity of this valuable intermediate throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (S)-Morpholin-3-ylmethanamine?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a 1:1 mixture of both enantiomers, known as a racemate.[2] For (S)-Morpholin-3-ylmethanamine, this involves the inversion of the stereocenter at the C3 position. This is a significant concern because the three-dimensional arrangement of atoms is often crucial for a molecule's interaction with biological targets like enzymes and receptors. The presence of the undesired (R)-enantiomer can compromise the purity, activity, and safety of the final pharmaceutical product.[1]

Q2: What is the primary chemical mechanism that leads to racemization of this molecule?

A2: The primary mechanism of racemization involves the removal of the proton at the chiral C3 position by a base.[3][4] This deprotonation step forms a planar, or rapidly inverting, carbanion intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to the formation of both (S) and (R) enantiomers and thus a loss of enantiomeric excess (ee).[2][3] Conditions that favor this pathway, such as the presence of strong bases, elevated temperatures, and certain solvents, pose the highest risk.

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several factors can promote racemization:

  • Strong Bases: The use of strong, non-hindered bases (e.g., TEA, DBU, hydroxides) significantly increases the risk of deprotonation at the stereocenter.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for racemization to occur and can dramatically increase its rate.[5][6][7]

  • Prolonged Reaction Times: Extended exposure to even mildly racemizing conditions can lead to a significant loss of enantiomeric purity.

  • Solvent Effects: The choice of solvent can influence racemization rates by stabilizing the intermediates involved in the process.[8]

  • pH Extremes: Both strongly basic and, in some cases, strongly acidic conditions can facilitate racemization.[9][10]

Q4: How can I accurately measure the enantiomeric excess (ee) of my product?

A4: The most reliable and widely used method for determining the enantiomeric excess of your compound is Chiral High-Performance Liquid Chromatography (HPLC) .[3] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and, less commonly for precise measurement, optical rotation.[11][12]

Troubleshooting Guide 1: Amide Coupling Reactions

Amide bond formation is one of the most common transformations for (S)-Morpholin-3-ylmethanamine. While the reaction occurs at the primary amine, the conditions employed can inadvertently cause racemization at the adjacent C3 stereocenter.

Common Problem: A significant drop in enantiomeric excess is observed after coupling the amine with a carboxylic acid.

Troubleshooting Workflow: Amide Coupling

Below is a logical workflow to diagnose and resolve racemization issues during amide coupling.

G start Racemization Observed in Amide Coupling? base_check Assess Base Used: Was it a strong, unhindered base (e.g., TEA, DBU)? start->base_check Yes temp_check Assess Temperature: Was the reaction run above room temperature? base_check->temp_check No sol_base Solution: Switch to a weaker, sterically hindered base. (e.g., DIPEA, NMM, or sym-collidine) base_check->sol_base Yes reagent_check Assess Coupling Reagent: Was a carbodiimide (e.g., EDC, DIC) used without an additive? temp_check->reagent_check No sol_temp Solution: Lower reaction temperature. (Run at 0 °C, warming slowly to RT) temp_check->sol_temp Yes sol_reagent Solution: Use additives or switch reagents. - Add HOAt or OxymaPure. - Switch to a phosphonium (PyAOP) or uronium (HATU) reagent. reagent_check->sol_reagent Yes final_check Racemization Minimized? reagent_check->final_check No, consult further. sol_base->final_check sol_temp->final_check sol_reagent->final_check

Caption: Troubleshooting workflow for amide coupling racemization.

Preventative Protocols & Best Practices

To proactively prevent racemization, careful selection of reagents and conditions is paramount.

1. Choice of Base: The base is often the primary culprit. Its role is to neutralize the acid formed and deprotonate the ammonium salt of the amine, but an overly strong or unhindered base can deprotonate the C3 stereocenter.

Base ParameterRecommendedUse with CautionAvoid if PossibleRationale
Type Sterically Hindered-Strong, UnhinderedHindered bases are less likely to access the C-H bond at the stereocenter.[13]
Examples DIPEA, N-Methylmorpholine (NMM), 2,4,6-CollidineTriethylamine (TEA)DBU, Metal HydroxidesDIPEA and NMM are standard choices for minimizing racemization in peptide synthesis.[13]

2. Temperature Control: The rate of racemization is highly temperature-dependent.

Temperature (°C)Risk LevelRecommendation
-20 to 0 LowIdeal for adding reagents and initiating the reaction.
0 to 25 (RT) ModerateAcceptable for most optimized protocols. Monitor reaction closely.
> 25 HighSignificantly increases the rate of racemization. Avoid unless necessary for activation.[5][6]

3. Coupling Reagents and Additives: The choice of coupling reagent and the use of additives can effectively suppress racemization by minimizing the lifetime of highly reactive intermediates.

Reagent ClassExamplesAdditive RecommendationRationale
Carbodiimides EDC, DIC, DCCEssential. Use HOAt or OxymaPure.Additives like HOAt and HOBt form active esters that are less prone to racemization than the O-acylisourea intermediate.[13][14][15] OxymaPure is often superior.[14]
Uronium/Aminium HATU, HBTU, HCTUIncluded in ReagentThese reagents are highly efficient and inherently suppress racemization. HATU is generally considered one of the best choices.[13]
Phosphonium PyAOP, PyBOPIncluded in ReagentExcellent for difficult couplings and known to be low-racemization reagents.[13]
Optimized Protocol: Low-Racemization Amide Coupling

This protocol is designed as a starting point to minimize racemization.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv.) and HATU (1.05 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the mixture and stir for 2-3 minutes.

  • Amine Addition: Add a solution of (S)-Morpholin-3-ylmethanamine (1.1 equiv.) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 2-4 hours), quench with saturated aqueous NH₄Cl, and proceed with standard extractive workup.

  • Analysis: After purification, determine the enantiomeric excess (ee) of the product using Chiral HPLC.

Troubleshooting Guide 2: Reductive Amination

Reductive amination is a key method for N-alkylation. The reaction involves the formation of an imine or iminium ion, which, if not controlled, can create a pathway for racemization.

Common Problem: Loss of stereochemical integrity after reacting (S)-Morpholin-3-ylmethanamine with a ketone or aldehyde followed by reduction.

Troubleshooting Workflow: Reductive Amination

G start Racemization Observed in Reductive Amination? ph_check Assess pH Control: Was the reaction run under strongly acidic or basic conditions? start->ph_check Yes reductant_check Assess Reducing Agent: Was a harsh reductant used (e.g., NaBH₄ at low pH, H₂/Pd-C at high temp)? ph_check->reductant_check No sol_ph Solution: Maintain mildly acidic pH (4-6). Use a buffer or a mild acid like AcOH. ph_check->sol_ph Yes sol_reductant Solution: Switch to a mild, selective reductant. (e.g., NaBH(OAc)₃, NaCNBH₃) reductant_check->sol_reductant Yes final_check Racemization Minimized? reductant_check->final_check No, consider one-pot vs. two-step. sol_ph->final_check sol_reductant->final_check

Caption: Troubleshooting workflow for reductive amination racemization.

Preventative Protocols & Best Practices

1. Choice of Reducing Agent: The choice of hydride donor is critical. Mild reagents are preferred as they can be used in a one-pot fashion under conditions that disfavor racemization.

Reducing AgentSuitabilityConditionsRationale
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent One-pot, mildly acidic (AcOH)The workhorse for reductive amination. It is mild, selective for imines/iminiums over carbonyls, and does not require harsh pH conditions.
Sodium Cyanoborohydride (NaCNBH₃) GoodOne-pot, pH 4-6Effective but toxic (releases HCN under strong acid). Less reactive than NaBH(OAc)₃.
Sodium Borohydride (NaBH₄) Use with CautionTwo-step processRequires pre-formation of the imine, and careful pH control during reduction. Can reduce the starting carbonyl.
H₂/Catalyst (e.g., Pd/C) Use with CautionHigh pressure/tempCan be effective, but elevated temperatures and certain metal catalysts can promote racemization via reversible dehydrogenation/hydrogenation pathways.[5][6]

2. pH Control: Maintaining the correct pH is a balancing act. The reaction needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, inhibiting nucleophilic attack, or promotes side reactions. A pH range of 4-6 is generally optimal.

Optimized Protocol: Low-Racemization Reductive Amination
  • Setup: To a solution of the aldehyde or ketone (1.0 equiv.) and (S)-Morpholin-3-ylmethanamine (1.1 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add acetic acid (1.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by LC-MS, typically 4-16 hours).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ solution and perform an extractive workup.

  • Analysis: Analyze the purified product for enantiomeric excess by Chiral HPLC.

References

Technical Support Center: N-Functionalization of the Morpholine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic challenges of N-functionalizing the morpholine ring. Morpholine is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2][3] However, the journey of substituting the nitrogen atom is often fraught with challenges, from low reactivity to undesirable side reactions.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic reasoning behind these challenges and their solutions, empowering you to make informed decisions in your synthetic endeavors.

Part 1: Troubleshooting Common N-Functionalization Reactions

This section addresses specific issues in a problem/cause/solution format for the most common N-functionalization strategies.

N-Alkylation Reactions

N-alkylation is a fundamental transformation, yet it can be surprisingly problematic. The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than analogous amines like piperidine.[4][5] This inherent property is the root of many alkylation challenges.

Problem 1: Low or No Conversion with Bulky/Secondary Alkyl Halides

  • Question: My N-alkylation of morpholine with cyclohexyl bromide shows minimal product formation, even after prolonged heating. What's going wrong?

  • Probable Cause: This is a classic case of steric hindrance. The bulky nature of the secondary alkyl halide (cyclohexyl) and the transition state of the SN2 reaction create a high energy barrier, which the moderately nucleophilic morpholine nitrogen struggles to overcome.[6][7] For secondary alcohols used as alkylating agents, the intermediate ketone is a poorer electrophile than an aldehyde from a primary alcohol, further reducing reactivity.[8]

  • Solutions & Troubleshooting Steps:

    • Increase Electrophile Reactivity: Switch from an alkyl bromide to a more reactive leaving group. Alkyl iodides are more reactive, and alkyl triflates (R-OTf) or tosylates (R-OTs) are exceptionally potent alkylating agents.

    • Optimize Reaction Conditions: Increase the reaction temperature significantly. Consider switching to a higher-boiling solvent like DMF or DMSO. Microwave irradiation can often dramatically accelerate sterically hindered reactions.

    • Choice of Base: Use a strong, non-nucleophilic base to deprotonate the morpholine and increase its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Alternative Strategy (Reductive Amination): If direct alkylation fails, consider reductive amination. React morpholine with the corresponding ketone (in this case, cyclohexanone) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This pathway avoids the sterically demanding SN2 step.

Problem 2: Formation of Quaternary Ammonium Salt Byproduct

  • Question: I'm getting a significant amount of a water-soluble, intractable byproduct in my N-alkylation reaction, which I suspect is the dialkylated quaternary salt. How can I prevent this?

  • Probable Cause: Over-alkylation occurs when the desired N-alkylated morpholine product, which is also a tertiary amine, acts as a nucleophile and reacts with another molecule of the alkylating agent. This is more common with highly reactive, unhindered alkylating agents like methyl iodide.

  • Solutions & Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of morpholine relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of morpholine). This ensures the electrophile is consumed before it can react with the product.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting amine.

    • Monitor Closely: Follow the reaction's progress carefully using TLC or GC-MS. Stop the reaction as soon as the starting morpholine is consumed.

troubleshooting_alkylation start Low Yield in N-Alkylation steric Is the alkyl halide bulky (sec-, tert-)? start->steric quat Is a quaternary salt byproduct observed? steric->quat No sol_steric1 Increase electrophile reactivity (e.g., R-Br → R-OTf) steric->sol_steric1 Yes quat->start No/ Other Issue sol_quat1 Use excess morpholine (1.2 - 1.5 eq.) quat->sol_quat1 Yes sol_steric2 Increase temperature / Use microwave irradiation sol_steric1->sol_steric2 sol_steric3 Consider alternative route: Reductive Amination sol_steric2->sol_steric3 sol_quat2 Add alkylating agent slowly at low temperature sol_quat1->sol_quat2 sol_quat3 Monitor reaction closely and stop at completion sol_quat2->sol_quat3

Caption: Troubleshooting decision tree for N-alkylation reactions.
N-Arylation Reactions

Forming a C(aryl)-N bond is a cornerstone of modern medicinal chemistry. Transition metal-catalyzed methods like the Buchwald-Hartwig and Chan-Lam couplings are the workhorses here, but each comes with its own set of challenges.[9][10]

Problem 3: Low Yield in Buchwald-Hartwig (Palladium-Catalyzed) N-Arylation

  • Question: My Pd-catalyzed coupling of morpholine with 2-chloro-bromobenzene is failing. I've tried different phosphine ligands with no success. What should I do?

  • Probable Cause: The efficiency of Buchwald-Hartwig amination is highly dependent on the synergy between the palladium precursor, the ligand, the base, and the substrate.

    • Ligand Choice is Critical: Not all phosphine ligands are created equal. Sterically hindered aryl halides, especially those with ortho-substituents, require bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the difficult reductive elimination step.[11]

    • Base Incompatibility: The choice of base is crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. Weaker bases like K₂CO₃ may not be effective, especially with less reactive aryl chlorides.

    • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or impurities. Incomplete degassing of the reaction mixture can lead to catalyst oxidation and deactivation.

  • Solutions & Troubleshooting Steps:

    • Systematic Ligand Screening: If one class of ligand fails, screen others. Start with a versatile, modern biarylphosphine ligand like SPhos or RuPhos. Refer to catalyst vendor guides for substrate-specific recommendations.

    • Base Screening: Test a stronger base. NaOt-Bu is a common starting point. If solubility is an issue, consider LiHMDS.

    • Rigorous Inert Technique: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Consider a Copper-Catalyzed Alternative: For some substrates, particularly those sensitive to palladium, a copper-catalyzed Ullmann or Chan-Lam coupling might be a more effective approach.[11]

Problem 4: Reaction Failure in Chan-Lam (Copper-Catalyzed) N-Arylation

  • Question: I am trying to couple morpholine with an electron-deficient arylboronic acid using Chan-Lam conditions (Cu(OAc)₂, pyridine, air), but the reaction isn't working. Why?

  • Probable Cause: While often milder than Pd-catalyzed methods, Chan-Lam couplings have their own sensitivities.

    • Electronic Effects: The traditional Chan-Lam reaction often works best with electron-rich arylboronic acids. Highly electron-deficient systems can be challenging and may lead to side reactions like protodeboronation (loss of the boronic acid group).[12]

    • Solvent and Ligand Effects: The choice of solvent and ligand (if any) is critical. While some reactions proceed in solvents like methanol or dichloromethane, others may require a coordinating solvent like DMSO or the addition of a specific ligand like proline.[13]

    • Oxidant Requirement: The reaction requires an oxidant (often atmospheric oxygen) to proceed, but the exact mechanism and optimal oxygen concentration can be substrate-dependent.

  • Solutions & Troubleshooting Steps:

    • Modify the Boron Reagent: Switch from an arylboronic acid to a more robust MIDA boronate or a trialkoxyarylborate, which are often more stable and less prone to protodeboronation.

    • Screen Solvents and Ligands: Try the reaction in a different solvent, such as DMSO or DMF. The addition of L-proline as a ligand can significantly improve the efficiency of copper-catalyzed N-arylation with challenging substrates.[13]

    • Control the Atmosphere: Instead of an open-to-air setup, try running the reaction under a balloon of air or even pure oxygen to see if the rate of oxidation is a limiting factor.

    • Switch to Buchwald-Hartwig: For electron-deficient aryl halides, a well-optimized Buchwald-Hartwig protocol is often more reliable and higher-yielding than the Chan-Lam coupling.

arylation_choice start Choosing an N-Arylation Method substrate What is the nature of the aryl partner? start->substrate buchwald Buchwald-Hartwig (Pd-catalyzed) substrate->buchwald Aryl Halide (esp. Cl or e- deficient) chan_lam Chan-Lam (Cu-catalyzed) substrate->chan_lam Arylboronic Acid (esp. e- rich) buchwald_adv Advantages: - Broad scope (Cl, Br, I, OTf) - High yields for e- deficient systems - Well-defined catalysts/ligands buchwald->buchwald_adv chan_lam_adv Advantages: - Milder conditions (often) - Uses cheaper copper catalyst - Tolerant of air/moisture - Works well with arylboronic acids chan_lam->chan_lam_adv

Caption: High-level workflow for selecting an N-arylation method.
N-Acylation Reactions

N-acylation to form amides is generally a high-yielding reaction, but challenges can arise from the use of hazardous reagents or with unreactive coupling partners.

Problem 5: Difficulty with Low-Reactivity Acylating Agents

  • Question: I am trying to N-acylate morpholine with an ester (methyl acetate) but the reaction is extremely slow and the yield is poor.[14] How can I improve this?

  • Probable Cause: Esters are relatively poor acylating agents compared to acyl chlorides or anhydrides. The reaction is an equilibrium process, and without driving it forward, the conversion will be low.

  • Solutions & Troubleshooting Steps:

    • Activate the Acylating Agent: The most straightforward solution is to switch to a more reactive acylating agent. Convert the corresponding carboxylic acid to an acyl chloride (using SOCl₂ or (COCl)₂) or a symmetric anhydride.

    • Use Peptide Coupling Reagents: For sensitive substrates where an acyl chloride is too harsh, use standard peptide coupling reagents. Reagents like HATU, HBTU, or EDC in the presence of an additive like HOBt will activate the carboxylic acid in situ for efficient amidation under mild conditions.

    • "Greener" Alternative: For N-acetylation specifically, a novel method uses acetonitrile as both the solvent and acetyl source in the presence of a Lewis acid catalyst like alumina under high temperature and pressure in a continuous-flow setup.[15] This avoids the need for hazardous carboxylic acid derivatives.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Why is morpholine often chosen in drug design despite its moderate reactivity?

    • A1: Morpholine imparts a unique and beneficial combination of properties. Its pKa (around 8.5) means it is partially protonated at physiological pH, which enhances aqueous solubility without introducing excessive basicity.[1] The ether oxygen can act as a hydrogen bond acceptor, and the ring itself is metabolically stable. These factors often improve the overall pharmacokinetic profile of a drug candidate.[2]

  • Q2: Are there any "green" or more sustainable methods for N-alkylation?

    • A2: Yes. A significant advance is the use of alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen autotransfer" reaction.[6][8] This process, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde in situ, which then undergoes reductive amination with the morpholine. The only byproduct is water, making it a highly atom-economical and environmentally friendly method.[8]

  • Q3: My N-functionalized morpholine is a thick oil that is difficult to purify by column chromatography. What are my options?

    • A3: This is a common issue. First, try to crystallize the product or a salt derivative. If the product is basic, you can often form a crystalline hydrochloride or tartrate salt, which can be purified by recrystallization and then neutralized to recover the free base. If it remains an oil, consider bulb-to-bulb (Kugelrohr) distillation under high vacuum if the compound is thermally stable.

Part 3: Key Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of Morpholine with 4-Bromotoluene

This protocol details a standard palladium-catalyzed cross-coupling reaction, a robust method for forming C-N bonds.

Materials:

  • 4-Bromotoluene (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq.)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 eq.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an argon atmosphere, add NaOt-Bu (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and RuPhos (0.02 eq.).

  • Reagent Addition: Add anhydrous toluene via syringe. Add 4-bromotoluene (1.0 eq.) followed by morpholine (1.2 eq.).

  • Degassing: Seal the flask and perform three cycles of vacuum/argon backfill to ensure the atmosphere is inert.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of 4-bromotoluene. Typical reaction times are 4-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Quench with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(p-tolyl)morpholine.

Part 4: Comparative Data

Table 1: Comparison of Conditions for N-Arylation of Morpholine

FeatureBuchwald-Hartwig (Pd-catalyzed)Chan-Lam (Cu-catalyzed)
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu(OAc)₂)
Ligand Required (e.g., Biarylphosphines)Often optional or simple (e.g., L-proline)
Aryl Partner Aryl Halides (Cl, Br, I), TriflatesArylboronic Acids, Stannanes, Siloxanes
Base Strong, non-coordinating (e.g., NaOt-Bu)Milder (e.g., K₂CO₃, Pyridine) or not required
Atmosphere Strictly Inert (Argon/Nitrogen)Often Air or Oxygen
Substrate Scope Very broad, excellent for e⁻ deficient systemsGood, best for e⁻ rich/neutral systems
Cost Higher (Palladium and ligands are expensive)Lower (Copper is abundant and cheap)

This table provides a general comparison; specific substrate performance may vary.

References

Technical Support Center: Resolving Solubility Challenges with Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholin-3-ylmethanamine. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the solubility of this compound in various reaction solvents. Our goal is to provide you with the scientific rationale and practical protocols to overcome these challenges and ensure the success of your experiments.

Understanding the Solubility Profile of this compound

This compound possesses a unique structure that dictates its solubility. The presence of the morpholine ring, with its ether and secondary amine functionalities, along with a primary aminomethyl group, imparts a high degree of polarity to the molecule. This structure allows for hydrogen bonding with protic solvents and strong dipole-dipole interactions with polar aprotic solvents.

Based on its structure and data from analogous compounds, we can predict its general solubility behavior:

  • High Solubility in Polar Protic Solvents: Due to the multiple hydrogen bond donor and acceptor sites, this compound is expected to be highly soluble in solvents like water, methanol, and ethanol.[1]

  • Good Solubility in Polar Aprotic Solvents: The molecule's polarity suggests good solubility in solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile.[2]

  • Limited Solubility in Nonpolar Solvents: Solubility is likely to be limited in nonpolar solvents like toluene, hexane, and diethyl ether.[3]

This predicted profile is a crucial starting point for solvent selection and for troubleshooting when solubility issues arise.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete dissolution of this compound in my chosen reaction solvent. What are the initial steps I should take?

A1: When encountering poor solubility, a systematic approach is recommended. Before making significant changes to your reaction setup, consider the following initial troubleshooting steps:

  • Solvent Polarity Matching: Re-evaluate your solvent choice based on the "like dissolves like" principle.[3][4] Given the polar nature of this compound, ensure you are using a sufficiently polar solvent. Refer to the solvent polarity chart below for guidance.

  • Gentle Heating: Increasing the temperature of the solvent can significantly enhance the solubility of many compounds by providing the necessary energy to overcome crystal lattice forces.[5]

  • Mechanical Agitation: Simple magnetic stirring may not be sufficient. Employing more vigorous mechanical stirring or sonication can help break down solid aggregates and increase the surface area available for dissolution.

Q2: Can I use a co-solvent to improve the solubility of this compound?

A2: Yes, using a co-solvent is a very effective strategy. If your primary reaction solvent is not polar enough to fully dissolve the amine, adding a miscible, more polar co-solvent can create a solvent system with an optimal polarity to dissolve all reactants. For example, if your reaction is in Tetrahydrofuran (THF) and you observe poor solubility, the incremental addition of a polar aprotic solvent like DMF or NMP can be beneficial.[6]

Q3: My reaction requires a nonpolar solvent, but this compound is not dissolving. What are my options?

A3: This is a common challenge in organic synthesis. Here are a few approaches:

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase or a second immiscible organic phase, a phase-transfer catalyst can be employed to shuttle the polar amine into the nonpolar reaction phase.

  • Solvent-Free Reaction Conditions: In some cases, reactions can be run neat (without a solvent), especially if one of the reactants is a liquid. Alternatively, solid-state reactions using techniques like ball milling can be explored to circumvent solubility issues altogether.

  • Derivative Formation: If feasible, temporarily modifying the structure of this compound to a more lipophilic derivative for the reaction, followed by a deprotection step, could be a viable, albeit more synthetically involved, strategy.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Optimal Solubility

This guide provides a structured approach to identifying the most suitable solvent or co-solvent system for your reaction.

Objective: To empirically determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Ethanol (EtOH), Toluene, Hexane)

  • Small vials with caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Analytical balance

Protocol:

  • Preparation: Accurately weigh a small, consistent amount of this compound (e.g., 10 mg) into a series of labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 1 mL).

  • Observation at Room Temperature: Vigorously agitate each vial at room temperature for a set period (e.g., 5-10 minutes). Visually inspect for dissolution.

  • Incremental Heating: For solvents where the compound did not dissolve at room temperature, gently warm the vials (e.g., to 40-50 °C) with continued agitation. Observe for any changes in solubility.

  • Record Observations: Systematically record your observations in a table to compare the solubility across different solvents.

Data Presentation:

SolventPolarity IndexObservation at Room Temp.Observation with Heating
Hexane0.1InsolubleInsoluble
Toluene2.4Sparingly SolublePartially Soluble
Dichloromethane3.1Partially SolubleSoluble
THF4.0Partially SolubleSoluble
Acetonitrile5.8SolubleSoluble
Ethanol4.3Freely SolubleFreely Soluble
Methanol5.1Freely SolubleFreely Soluble
DMF6.4Freely SolubleFreely Soluble
DMSO7.2Freely SolubleFreely Soluble
Water10.2Freely SolubleFreely Soluble

Note: The observations in this table are predictive and should be confirmed experimentally.

Visualization of the Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start Poor Solubility Observed step1 Solvent Screening start->step1 Systematic Approach step2 Introduce Co-solvent step1->step2 If single solvent is ineffective step3 Increase Temperature step2->step3 If co-solvent is insufficient step4 Apply Sonication step3->step4 For persistent solids end Solubility Issue Resolved step4->end Successful Dissolution G cluster_0 Undissolved State cluster_1 Dissolved State solute This compound (Solid Lattice) solvent Solvent Molecules dissolved Solvated this compound (Favorable Interactions) solute->dissolved Overcoming Lattice Energy & Forming Solute-Solvent Bonds

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. Morpholin-3-ylmethanamine, a substituted morpholine, presents a unique structural elucidation challenge that is perfectly addressed by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound, offers a comparative perspective against the parent morpholine scaffold, and details the rigorous experimental protocols required to generate high-fidelity data.

The Structural Significance of this compound

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of a methanamine group at the C-3 position of the morpholine ring introduces a new chiral center and a primary amine, offering a key vector for further chemical modification and interaction with biological targets. Accurate spectral assignment is therefore paramount.

Predicted ¹H and ¹³C NMR Spectral Data and Comparative Analysis

While a publicly available, experimentally verified spectrum for this compound (CAS No. 1250973-43-3) is not readily found in literature databases, we can predict its spectral features with high confidence based on established principles and extensive data on related morpholine derivatives.[2][3] This predictive approach, leveraging foundational NMR theory and comparative data from the parent morpholine molecule, serves as a powerful tool for structural verification.[4][5]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following atom numbering scheme will be used for this compound.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of morpholine itself is deceptively simple, showing two triplets corresponding to the protons adjacent to the oxygen (H-2/H-6) and the nitrogen (H-3/H-5).[6] The introduction of the methanamine substituent at C-3 breaks this symmetry and introduces significantly more complexity.

Key Expected Features:

  • N-H Protons (N4-H, N8-H₂): The secondary amine proton on the ring (N4-H) and the two primary amine protons of the substituent (N8-H₂) will likely appear as broad signals.[7] Their chemical shifts are highly dependent on solvent, concentration, and temperature, typically ranging from δ 0.5-5.0 ppm.[7][8] A D₂O exchange experiment would confirm their assignment by causing these signals to disappear.[7]

  • Methylene Protons Adjacent to Oxygen (H-2, H-6): The protons on carbons adjacent to the highly electronegative oxygen atom (C-2 and C-6) are the most deshielded of the ring protons.[2][9]

    • H-6 Protons: These should appear as a multiplet around δ 3.8-4.0 ppm.

    • H-2 Protons: These will also be in a similar region but will be further split by the adjacent C-3 proton.

  • Methine and Methylene Protons Adjacent to Nitrogen (H-3, H-5):

    • H-5 Protons: This group will appear as a multiplet, typically upfield from the H-2/H-6 protons, likely in the δ 2.8-3.2 ppm region.[2]

    • H-3 Proton: This is now a methine proton and its signal will be complex due to coupling with protons on C-2 and C-7. It is expected around δ 3.0-3.4 ppm.

  • Substituent Methylene Protons (H-7): The diastereotopic protons of the -CH₂NH₂ group will be coupled to the H-3 proton and to each other, resulting in a complex multiplet, likely in the δ 2.6-3.0 ppm range.

Comparative Data Summary: ¹H NMR (δ, ppm)

Proton AssignmentParent Morpholine (in CDCl₃)[2]Expected for this compoundRationale for Shift
H-2, H-6~3.73 (t)3.8 - 4.0 (m)Deshielded by adjacent oxygen. Symmetry is broken, leading to more complex multiplets.
H-3, H-5~2.88 (t)H-5: 2.8-3.2 (m), H-3: 3.0-3.4 (m)C-3 is now a methine, breaking symmetry. General deshielding effect of nitrogen.
H-7 (-CH₂NH₂)N/A2.6 - 3.0 (m)Adjacent to a primary amine and the morpholine ring.
N-H~1.9 (br s)0.5 - 5.0 (br s)Highly variable; dependent on experimental conditions.[7]
¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, the parent morpholine shows only two signals due to its symmetry.[2] The C-3 substitution in our target molecule results in five distinct carbon signals for the C₅ skeleton.

Key Expected Features:

  • Carbons Adjacent to Oxygen (C-2, C-6): These carbons are the most deshielded within the ring, typically appearing around δ 67-70 ppm.[2] The substitution at C-3 will induce a slight difference in their chemical shifts.

  • Carbons Adjacent to Nitrogen (C-3, C-5): In morpholine, these carbons resonate around δ 46 ppm.[2] In our target, C-5 will remain in a similar region. However, C-3, now substituted, will experience a significant downfield shift.

  • Substituent Carbon (C-7): The methylene carbon of the substituent will likely appear in the δ 40-45 ppm range.

Comparative Data Summary: ¹³C NMR (δ, ppm)

Carbon AssignmentParent Morpholine (in CDCl₃)[2]Expected for this compoundRationale for Shift
C-2, C-6~67.8C-2: ~68-70, C-6: ~67-69Deshielded by oxygen. C-2 may be slightly more deshielded due to proximity to the substituent.
C-3, C-5~46.2C-5: ~45-47, C-3: ~55-60C-3 is significantly deshielded by the additional C-C bond (α-effect). C-5 remains similar to the parent.
C-7 (-CH₂NH₂)N/A~40-45Typical range for an aliphatic carbon attached to a primary amine.

Foundational Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and standardized acquisition procedures.[10]

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL, e.g., CDCl₃, DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire FID Data (¹H and ¹³C experiments) shim->acquire ft 8. Fourier Transform (FID -> Spectrum) acquire->ft phase 9. Phase and Baseline Correction ft->phase integrate 10. Integration & Peak Picking phase->integrate

Caption: Standard workflow for NMR analysis.

Detailed Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[2][10] The higher concentration for ¹³C is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.[11] The choice of solvent is critical; it must fully dissolve the analyte without its own signals obscuring regions of interest.[12] For amines, aprotic solvents like DMSO-d₆ can be advantageous as they slow down N-H proton exchange, resulting in sharper signals.[13] Gently vortex or sonicate to ensure complete dissolution.[2]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality, 5 mm NMR tube. Avoid any particulate matter, which can degrade spectral resolution.[11]

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, "shimming" is performed—an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume to achieve narrow, symmetrical peaks.[10]

  • Data Acquisition:

    • ¹H Spectrum: A standard single-pulse experiment is typically sufficient. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C Spectrum: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[2]

  • Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform. The final steps involve applying phase and baseline corrections to produce an accurate, interpretable spectrum.[2]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of complex molecules like this compound. By leveraging a deep understanding of the spectral characteristics of the parent morpholine ring and the influence of substituents, one can confidently predict and interpret the resulting spectra. This guide provides the foundational data, comparative analysis, and rigorous experimental framework necessary for researchers to verify the structure of this and related compounds, ensuring the integrity and progression of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Identification of Morpholin-3-ylmethanamine: An FT-IR Focused Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Versatile Building Block

Morpholin-3-ylmethanamine is a key heterocyclic compound featuring both a morpholine core and a primary amine sidechain. This unique combination of functional groups—a cyclic ether, a secondary amine, and a primary amine—makes it a valuable building block in the synthesis of pharmacologically active molecules, including antibiotics like linezolid and anticancer agents like gefitinib.[1] However, this same structural complexity presents a distinct analytical challenge. Unambiguous identification and purity confirmation are critical checkpoints in the drug development pipeline, demanding robust and orthogonal analytical strategies.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the utility and limitations of Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore not just the how but the why of experimental choices, comparing FT-IR's capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to build a self-validating analytical workflow.

cluster_molecule This compound cluster_groups Key Functional Groups mol_img A Primary Amine (-NH2) B Secondary Amine (cyclic, -NH-) C Ether (cyclic, -O-) D Aliphatic C-H

Caption: Chemical structure and key functional groups of this compound.

Part 1: The First Line of Inquiry: FT-IR Spectroscopy

FT-IR spectroscopy is an exceptionally powerful and rapid technique for a first-pass analysis. Its strength lies in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[2] For a molecule like this compound, this allows us to quickly confirm the presence of its defining chemical motifs.

Anticipating the Spectrum: A Causality-Based Approach

Before even placing a sample on the spectrometer, we can predict the key features of its FT-IR spectrum. This predictive exercise is crucial for efficient and accurate interpretation. The structure of this compound contains three primary types of bonds that give rise to characteristic absorptions: N-H, C-H, C-N, and C-O.

  • The Primary Amine (-CH₂NH₂): A Definitive Signature. The primary amine is the most readily identifiable group. Because it has two N-H bonds, it produces a characteristic doublet (a pair of peaks) in the 3300-3500 cm⁻¹ region, resulting from asymmetric and symmetric stretching modes.[3][4] This doublet is a classic hallmark of a primary amine and is often a key piece of initial evidence. Additionally, we expect an N-H bending vibration (scissoring) around 1580-1650 cm⁻¹.[4]

  • The Morpholine Ring: Unpacking the Heterocycle. The morpholine ring itself contributes several key signals:

    • Secondary Amine (-NH-): The single N-H bond of the cyclic secondary amine will produce a single, weaker absorption in the 3300-3500 cm⁻¹ range, which can sometimes be obscured by the primary amine stretches or O-H from residual water.[4]

    • Ether (C-O-C): The C-O-C ether linkage provides a strong, diagnostically crucial C-O stretching band, typically found in the 1250-1050 cm⁻¹ region.[5] This strong absorption is a clear indicator of the morpholine ring's presence.

    • Aliphatic C-N: The stretching of the C-N bonds within the ring and in the sidechain will appear as medium to weak bands in the 1250-1020 cm⁻¹ range.[4]

  • The Carbon Skeleton (-CH₂-): The Ubiquitous Background. The methylene groups in the ring and sidechain will produce C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[5] While always present in aliphatic compounds, their position and shape can confirm the saturated nature of the carbon backbone.

Table 1: Predicted FT-IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Importance
Primary Amine N-H Stretch (asymmetric & symmetric)3300 - 3500 (two bands)Medium, SharpHigh (Confirms -NH₂)[3][4]
N-H Bend (scissoring)1580 - 1650MediumHigh (Confirms -NH₂)[4]
Morpholine Ring N-H Stretch (secondary amine)3300 - 3500 (one band)Weak-MediumMedium (May overlap)[4]
C-O-C Stretch (ether)1050 - 1250Strong High (Confirms morpholine ring)[5]
C-N Stretch (aliphatic)1020 - 1250Weak-MediumMedium
Aliphatic C-H Stretch2850 - 2960StrongMedium (Confirms saturation)[5]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred method for this type of sample due to its minimal sample preparation and ease of use.

cluster_workflow ATR-FTIR Analysis Workflow A Step 1: Background Scan (Clean ATR Crystal) B Step 2: Sample Application (1-2 drops of liquid sample) A->B C Step 3: Acquire Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) B->C D Step 4: Clean Crystal (e.g., with isopropanol) C->D E Step 5: Data Processing (Baseline correction, peak picking) D->E F Step 6: Interpretation (Compare to reference data) E->F

Caption: A standard workflow for sample analysis using ATR-FT-IR.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Bruker Invenio-R spectrometer (or equivalent) equipped with a diamond ATR crystal is powered on and has reached thermal stability.[6]

  • Background Acquisition (The "Zero"): Before analyzing the sample, a background spectrum must be collected. This involves scanning with a clean, empty ATR crystal. Causality: This step is critical as it records the absorbance of ambient atmospheric components (CO₂, H₂O) and the instrument itself. The software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample's absorbance.[6]

  • Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR diamond crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting would be an accumulation of 32 scans at a spectral resolution of 4 cm⁻¹. Causality: Signal-averaging across multiple scans improves the signal-to-noise ratio, providing a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is standard for routine identification and provides sufficient detail for distinguishing key functional group peaks.[6]

  • Cleaning and Verification: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe. Run another background scan to ensure no sample residue remains.

Part 2: The Need for Orthogonality: Comparison with NMR and MS

While FT-IR excels at identifying what functional groups are present, it provides limited information on how they are connected. It cannot, for instance, distinguish between isomers. To build a trustworthy and complete structural picture, we must turn to complementary techniques like NMR and MS, which probe different molecular properties.[7][8]

Nuclear Magnetic Resonance (NMR): The Molecular Blueprint

NMR spectroscopy provides unparalleled detail about the atomic arrangement and connectivity within a molecule by probing the magnetic environments of specific nuclei, primarily ¹H (protons) and ¹³C.[2][9]

  • ¹H NMR: Would reveal the number of unique proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. For this compound, we would expect to see distinct signals for the -NH₂ protons, the -NH- proton, and the various -CH₂- and -CH- groups in the ring and sidechain. The addition of D₂O would cause the N-H proton signals to disappear, confirming their identity.[3][10]

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule. Carbons adjacent to electronegative atoms like nitrogen and oxygen would be "deshielded" and appear further downfield.[3]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.[8]

  • Molecular Ion Peak: For this compound (C₅H₁₂N₂O), the molecular weight is 116.16 g/mol . A key confirmatory principle is the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[3][10] Since our molecule has two (an even number of) nitrogen atoms, we expect an even-numbered molecular ion peak, consistent with its structure.

  • Fragmentation: The molecule would likely undergo characteristic α-cleavage, where the C-C bond nearest the nitrogen atom breaks, yielding a resonance-stabilized, nitrogen-containing cation.[3][11] Analyzing these fragments helps piece the structure together like a puzzle.

Table 2: Comparison of Key Analytical Techniques
FeatureFT-IR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry
Information Provided Vibrational modes of chemical bonds (Functional Groups).[2]Detailed atomic connectivity, 3D structure, stereochemistry.[2][12]Molecular weight and fragmentation patterns (Molecular Formula).[8]
Primary Strength Rapid, easy to use, excellent for functional group identification.Unambiguous structural elucidation of the carbon-hydrogen framework.[12]High sensitivity, definitive molecular weight determination.
Primary Limitation Provides little to no information on molecular connectivity or isomerism.Lower sensitivity, requires more sample, more complex data interpretation.[13]Provides little direct information on functional groups or stereochemistry.
Sample Type Versatile: liquids, solids, gases.[2]Primarily liquids and dissolved solids.[2]Requires sample to be ionized (often in solution or gas phase).
Role in Identification Screening: Is the expected chemistry present?Blueprint: What is the exact molecular structure?Confirmation: What is the molecular formula and mass?

Part 3: A Self-Validating Workflow for Confident Identification

True scientific trustworthiness comes from integrating data from orthogonal techniques. A single method can be misleading, but when FT-IR, NMR, and MS all point to the same structure, the identification is robust and defensible.

cluster_workflow Integrated Structural Elucidation Workflow A Unknown Sample B FT-IR Analysis A->B D Mass Spectrometry A->D C Hypothesis: Functional Groups Present (Amine, Ether, etc.) B->C F NMR (1H, 13C, 2D) C->F E Confirmation: Molecular Weight & Formula (Nitrogen Rule) D->E E->F G Definitive Structure: Atomic Connectivity F->G H Confident Identification of This compound G->H

Caption: Logical workflow combining orthogonal techniques for unambiguous identification.

Synthesizing the Data: From Spectrum to Structure

For this compound, the process is as follows:

  • NMR delivers the final structure: ¹H and ¹³C NMR spectra provide the exact chemical shifts and coupling patterns that can only be satisfied by the specific arrangement of the this compound structure, distinguishing it from any other isomer with the formula C₅H₁₂N₂O.

Conclusion

FT-IR spectroscopy is an indispensable tool for the rapid and efficient identification of key functional groups in molecules like this compound. It serves as a foundational analytical technique, quickly confirming the presence of the crucial primary amine and morpholine ether functionalities. However, as this guide has demonstrated, reliance on FT-IR alone is insufficient for the rigorous demands of pharmaceutical development. True analytical confidence is achieved by integrating FT-IR's functional group data with the molecular weight confirmation from Mass Spectrometry and the detailed architectural blueprint provided by NMR. This multi-faceted, self-validating approach ensures the unequivocal structural characterization required for advancing research and development.

References

Chiral HPLC methods for determining the enantiomeric excess of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Chiral HPLC Method Development for the Enantiomeric Excess Determination of Morpholin-3-ylmethanamine

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a critical step in ensuring the safety, efficacy, and quality of chiral drug substances. This compound, a key chiral building block, presents a common analytical challenge: the robust and reliable separation of its enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering a framework for method development and supported by experimental insights.

The Imperative of Chiral Separation

Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate the development of stereoselective analytical methods to quantify the enantiomeric purity of chiral drugs.[1] For a primary amine like this compound, direct separation on a chiral stationary phase (CSP) is the most prevalent and efficient approach.[2][3]

The selection of an appropriate CSP and the optimization of the mobile phase are the cornerstones of successful chiral method development.[3][4] The primary challenge with small, polar amines is their potential for strong interactions with the silica support of the stationary phase, which can lead to poor peak shape and resolution.[5] This guide will compare three major classes of CSPs renowned for their broad applicability in separating chiral amines: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical parameter in a chiral separation. The interaction between the analyte and the CSP is governed by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively lead to the differential retention of the enantiomers.[6][7][8]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used columns for chiral separations due to their broad enantiorecognition capabilities.[9][10][11] Derivatives such as tris(3,5-dimethylphenylcarbamate) of cellulose or amylose create chiral grooves and cavities where the analyte can interact.[8]

  • Mechanism of Separation: The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and steric fit of the analyte into the chiral cavities of the polysaccharide structure.[6][8] For primary amines, the amino group can act as a hydrogen bond donor and acceptor, playing a crucial role in the interaction with the carbamate groups on the polysaccharide backbone.

  • Advantages:

    • Broad applicability to a wide range of chiral compounds.[9][12]

    • High success rates for the separation of primary amines.[3][5]

    • Available in both coated and more robust immobilized versions, the latter allowing for a wider range of solvents.[6]

  • Considerations:

    • Coated phases have limitations on the solvents that can be used, as strong solvents can strip the coating from the silica support.[6]

    • Method development can be empirical, often requiring screening of different polysaccharide derivatives and mobile phases.[13]

Macrocyclic Glycopeptide-Based CSPs

Introduced by Daniel W. Armstrong, macrocyclic glycopeptide-based CSPs, such as those based on vancomycin and teicoplanin, offer a unique and versatile platform for chiral separations.[14][15] These CSPs are particularly effective for the separation of polar and ionizable compounds, including primary amines.[16]

  • Mechanism of Separation: The complex structure of macrocyclic glycopeptides provides multiple interaction sites, including hydrophobic pockets, aromatic rings, and ionizable groups (carboxyl and amino groups).[14][15] This multi-modal interaction capability allows for separations in reversed-phase, normal-phase, and polar organic modes.[16]

  • Advantages:

    • Excellent for separating polar and ionizable analytes like primary amines.[17]

    • High column stability and reproducibility.[14]

    • Multi-modal, allowing for flexibility in mobile phase selection.[16]

  • Considerations:

    • The separation can be sensitive to mobile phase pH and ionic strength in reversed-phase mode.[16]

Pirkle-Type CSPs

Developed by William H. Pirkle, these "brush-type" CSPs are based on small chiral molecules covalently bonded to the silica surface.[7][18] The Whelk-O 1 is a well-known example of a Pirkle-type phase with broad applicability.[19][20]

  • Mechanism of Separation: Chiral recognition is based on a "three-point interaction" model, involving π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.[7] These phases often contain π-acidic or π-basic aromatic rings.

  • Advantages:

    • Covalently bonded phases are highly durable and compatible with a wide range of mobile phases.[9][18][19]

    • The elution order of enantiomers can often be reversed by using a CSP with the opposite chirality, which is advantageous for quantifying trace enantiomers.[19]

    • Well-understood separation mechanism can aid in method development.[7]

  • Considerations:

    • May have a narrower range of applicability compared to polysaccharide-based CSPs.

Performance Comparison of Chiral HPLC Methods

The following table summarizes typical starting conditions and expected performance for the separation of a small chiral primary amine like this compound on different CSPs.

Chiral Stationary Phase (CSP) Typical Mobile Phase Key Additives for Amines Expected Resolution (Rs) Typical Analysis Time (min) Advantages Disadvantages
Polysaccharide-Based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) n-Hexane / 2-Propanol (90:10, v/v)0.1% Diethylamine (DEA) or Butylamine (BA)[3][21]> 1.510 - 20Broad applicability, high success rate.Coated phases have solvent restrictions.
Macrocyclic Glycopeptide (e.g., Vancomycin-based) Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 90:10:0.1:0.05, v/v/v/v) (Polar Ionic Mode)[22]Acid and Base> 2.05 - 15Excellent for polar amines, multi-modal.Sensitive to mobile phase pH and ionic strength.
Pirkle-Type (e.g., Whelk-O 1) n-Hexane / Ethanol (80:20, v/v)0.1% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA)[5]> 1.515 - 25Durable, predictable elution order reversal.May have a narrower application range.

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal separation.[23] The following is a generalized protocol for screening and optimizing a chiral HPLC method for this compound.

Step-by-Step Experimental Workflow
  • Analyte and Standard Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working standard solution by diluting the stock solution to approximately 0.1 mg/mL with the initial mobile phase.

  • Initial Screening of Chiral Stationary Phases:

    • Select a set of diverse CSPs for initial screening, for example, one polysaccharide-based, one macrocyclic glycopeptide-based, and one Pirkle-type column.

    • Use the typical mobile phases and additives as suggested in the comparison table above.

    • Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard and monitor the separation at a suitable UV wavelength (e.g., 210 nm, as morpholine has low UV absorbance, or consider derivatization if sensitivity is an issue).

  • Method Optimization:

    • Once a promising CSP is identified (showing at least partial separation), optimize the mobile phase composition.

    • Mobile Phase Ratio: Vary the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane). An increase in the strong solvent will generally decrease retention time but may also affect resolution.

    • Additive Concentration: For basic analytes like this compound, the concentration of the basic additive (e.g., DEA) is critical for good peak shape.[24][25] Optimize the concentration, typically in the range of 0.05% to 0.2%.

    • Flow Rate and Temperature: Adjust the flow rate to balance analysis time and resolution. Temperature can also influence selectivity; investigate a range from 25°C to 40°C.[26]

  • Method Validation:

    • Once the optimal conditions are established, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_screen CSP Screening cluster_opt Method Optimization cluster_val Method Validation cluster_final Final Method prep_stock Prepare 1 mg/mL Racemic Stock prep_work Dilute to 0.1 mg/mL Working Standard prep_stock->prep_work screen_poly Polysaccharide CSP prep_work->screen_poly Inject screen_macro Macrocyclic Glycopeptide CSP prep_work->screen_macro Inject screen_pirkle Pirkle-Type CSP prep_work->screen_pirkle Inject opt_mobile Mobile Phase Ratio screen_poly->opt_mobile Promising Separation screen_macro->opt_mobile Promising Separation screen_pirkle->opt_mobile Promising Separation opt_additive Additive Concentration opt_mobile->opt_additive opt_flow Flow Rate & Temperature opt_additive->opt_flow val_params ICH Guidelines (Specificity, Linearity, etc.) opt_flow->val_params final_method Validated Chiral HPLC Method val_params->final_method G cluster_input Input Parameters cluster_output Output Performance CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution Primary Driver of Selectivity MobilePhase Mobile Phase Composition MobilePhase->Resolution AnalysisTime Analysis Time MobilePhase->AnalysisTime Additive Additive (Acid/Base) Additive->Resolution PeakShape Peak Shape Additive->PeakShape Crucial for Amines Temp Temperature Temp->Resolution Temp->AnalysisTime Flow Flow Rate Flow->Resolution Flow->AnalysisTime

References

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of Morpholin-3-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in modern medicinal chemistry.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have cemented its role as a cornerstone in the design of therapeutic agents targeting the central nervous system, oncology, and beyond.[2][3][4][5] For drug development professionals, elucidating the precise three-dimensional arrangement of atoms in novel morpholine derivatives, such as those based on a morpholin-3-ylmethanamine core, is not merely an academic exercise—it is a critical step in understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and ultimately, designing safer, more effective medicines.[5][6]

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute structure of small molecules.[7][8][9] It provides an unambiguous map of atomic positions, bond lengths, bond angles, and stereochemistry, offering insights that are often impossible to obtain through indirect methods like NMR.[6][10] This guide provides an in-depth, experience-driven comparison of the SCXRD workflow for this compound derivatives, contrasts its performance with viable alternatives, and presents the causality behind critical experimental choices.

Part 1: The Crystallization Bottleneck: From Rational Design to a Single Perfect Crystal

The most significant challenge in any crystallographic study is obtaining a high-quality single crystal suitable for diffraction.[6][7] This process involves slowly transitioning a molecule from a disordered state in solution to a highly ordered, solid crystalline lattice.[11] For morpholine derivatives, which often possess a degree of conformational flexibility and polarity, this can be particularly challenging. The choice of crystallization method is therefore paramount.

Common Crystallization Techniques for Small Organic Molecules
  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, increasing the solute concentration to the point of nucleation and crystal growth.[11]

    • Expert Insight: While straightforward, this technique offers limited control over the rate of supersaturation. It is best employed for initial screening with a variety of solvents when ample material is available.

  • Slow Cooling: This classic recrystallization method relies on the principle that the compound is soluble in a hot solvent but poorly soluble at a lower temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly.[10][11]

    • Expert Insight: This method provides excellent control over the crystallization rate. Using a programmable thermostat or a well-insulated Dewar flask can yield high-quality crystals. It is particularly effective for compounds with a steep solubility curve.

  • Vapor Diffusion: This is arguably the most successful and versatile technique for small-molecule crystallization, especially when working with milligram-scale quantities.[11][12] A concentrated solution of the compound (in a "good" solvent) is placed in a small, open vial, which is then sealed inside a larger chamber containing a "poor" solvent (the precipitant). The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, gradually reducing the solubility of the compound and inducing crystallization.

    • Expert Insight: This technique excels at achieving the slow, controlled approach to supersaturation necessary for high-quality crystal growth. The ability to screen a wide array of solvent/precipitant systems makes it a go-to method for novel compounds.

Experimental Protocol: Crystallization of a this compound Derivative via Vapor Diffusion

This protocol is a self-validating system; success is defined by the outcome—the formation of diffraction-quality single crystals.

  • Purity Assessment (Pre-requisite): Ensure the sample is of the highest possible purity (>98% by HPLC and ¹H NMR). Impurities can act as "crystal poisons," inhibiting nucleation and growth.

  • Solvent/Precipitant Selection:

    • Dissolve ~5-10 mg of the morpholine derivative in a minimal amount of a "good" solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) in which it is highly soluble.

    • The precipitant should be a "poor" solvent in which the compound is sparingly soluble but is fully miscible with the good solvent (e.g., hexane, diethyl ether, water).

  • Setup:

    • Pipette approximately 0.5 mL of the compound solution into a small glass vial (e.g., 2 mL).

    • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial).

    • Carefully add 2-3 mL of the precipitant to the bottom of the larger container, ensuring it does not splash into the inner vial.

  • Incubation:

    • Seal the outer container tightly. Label it clearly with the compound ID, solvent system, and date.

    • Store the setup in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C). Vibrations can introduce mechanical shock, leading to the formation of many small, unusable crystals instead of a few large ones.

  • Monitoring & Patience:

    • Observe the setup periodically (daily) under a microscope without disturbing it. Crystal growth can take anywhere from a few days to several weeks.

    • Look for the appearance of clear, well-defined single crystals with sharp edges and faces.

Part 2: The Core Workflow of Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the core analytical workflow begins. This multi-step process transforms a physical crystal into a refined 3D atomic model.

Experimental Workflow Diagram

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Solution cluster_output Final Output crystal 1. Grow Single Crystal mount 2. Select & Mount Crystal crystal->mount diffractometer 3. Mount on Diffractometer mount->diffractometer collect 4. X-ray Data Collection (Cryo-cooled) diffractometer->collect process 5. Data Integration & Scaling collect->process solve 6. Structure Solution (Direct Methods) process->solve refine 7. Structure Refinement solve->refine validate 8. Validation & Analysis refine->validate cif Final Structural Model (CIF) validate->cif

Caption: The workflow of single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: From Crystal to Structure
  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a crystal that is ideally 0.1-0.3 mm in its largest dimension, appears clear (not cloudy), and extinguishes light sharply when the polarizers are rotated, indicating good crystallinity.[8]

    • Using a micro-manipulator, carefully pick up the selected crystal with a cryo-loop (a small nylon loop).

    • The crystal is flash-cooled to ~100 K (-173 °C) in a stream of liquid nitrogen. This is a critical step that minimizes radiation damage from the X-ray beam and improves data quality.

  • Data Collection:

    • The mounted, frozen crystal is placed on a goniometer within the X-ray diffractometer.[13][14]

    • A fine, monochromatic beam of X-rays (typically from a Molybdenum or Copper source) is directed at the crystal.[14]

    • As the crystal is rotated through a series of small angular increments, the X-rays diffract off the planes of atoms in the crystal lattice, producing a pattern of spots (reflections) that are recorded by a detector.[8][14] Modern diffractometers from manufacturers like Bruker or Rigaku automate this process.[9][15]

  • Data Processing:

    • Specialized software (e.g., Bruker's APEX suite or Rigaku's CrysAlisPro) is used to integrate the raw diffraction images, converting the thousands of spots into a list of reflection intensities and their positions (h,k,l indices).[9][15]

    • These intensities are then scaled and corrected for experimental factors (e.g., absorption, beam decay) to produce a final, merged dataset.

  • Structure Solution and Refinement:

    • Solution: For small molecules like morpholine derivatives, the "phase problem" is typically solved ab initio using direct methods.[16] This computational technique uses statistical relationships between the reflection intensities to generate an initial hypothesis of the electron density map, revealing the positions of most non-hydrogen atoms.

    • Refinement: This is an iterative process where the initial atomic model is adjusted to improve the agreement between the diffraction pattern calculated from the model (Fcalc) and the experimentally observed pattern (Fobs).[17] Hydrogen atoms are typically located in the difference electron density map and refined.

  • Validation: The quality of the final model is assessed using several key metrics:

    • Resolution: A measure of the level of detail in the data. For small molecules, a resolution of < 1.0 Å is desirable, allowing for clear visualization of atomic positions.[18]

    • R-factor (Rwork): This value quantifies the disagreement between the observed and calculated structure factors. A lower R-factor indicates a better fit. For a well-refined small molecule structure, Rwork is typically below 0.05 (5%).[17][19]

    • Rfree: To guard against overfitting the model to the data, a small subset of reflections (5-10%) is set aside and not used in refinement. Rfree is the R-factor calculated against this test set.[18][19] A good model will have an Rfree value that is only slightly higher than Rwork.[19][20]

Part 3: Performance Comparison with Alternative Techniques

While SCXRD is the gold standard, its reliance on high-quality crystals is a significant limitation.[7][21] When crystallization proves intractable, researchers must turn to alternative methods, each with its own strengths and weaknesses.

Technique Principle Sample Requirement Pros Cons
Single-Crystal XRD (SCXRD) Diffraction of X-rays by a single crystal.[8]High-quality single crystal (~30-300 µm).[8]Gold Standard. Unambiguous 3D structure. Provides absolute stereochemistry. High resolution.[6][7]Crystal growth is a major bottleneck; can be time-consuming or impossible for some compounds.[21][22]
Micro-Electron Diffraction (MicroED) Diffraction of electrons by nanocrystals.[22]Nanocrystals or microcrystalline powder (billions of times smaller than for SCXRD).[21][22]Solves the crystallization bottleneck.[22] Extremely fast data collection (<30 mins).[22] Requires very little sample.[21]An evolving technique.[23] Potential for electron beam damage. May not be as widely accessible as SCXRD.
Powder XRD (PXRD) Diffraction of X-rays by a bulk powder sample containing randomly oriented crystallites.Microcrystalline powder.Fast and non-destructive. Excellent for phase identification, polymorph screening, and quality control.[23]Provides information on lattice parameters but does not directly yield a 3D atomic structure. Structure solution is complex and often requires complementary computational methods (CSP).[23]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei in solution.Soluble compound (~1-5 mg).Provides structural information in a biologically relevant solution state. Does not require crystals. Excellent for determining connectivity.[10]Provides indirect structural information (through-bond and through-space correlations). Absolute stereochemistry is not directly determined.

Conclusion: An Indispensable Tool for Rational Drug Design

For the development of novel this compound derivatives, single-crystal X-ray diffraction provides an unparalleled level of structural detail. The ability to visualize the precise conformation of the morpholine ring, determine the absolute stereochemistry of chiral centers, and map intermolecular interactions is invaluable for building robust structure-activity relationship models.[24][25] While challenges in crystallization are real, the payoff in definitive structural data justifies the effort. Furthermore, the emergence of powerful complementary techniques like MicroED ensures that even when large single crystals are elusive, a path to high-resolution structural elucidation is increasingly available.[21][23] For any serious drug discovery program, mastering these crystallographic techniques is not just an advantage—it is essential.

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Predictive Analysis of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Amines

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of function and safety. Chiral amines stand as one of the most powerful and versatile classes of molecules for achieving this control.[1] They can function as organocatalysts, chiral ligands for metals, or as covalently-bound chiral auxiliaries to direct the stereochemical outcome of a reaction.[2] Their utility stems from their ability to form transient chiral intermediates, such as enamines and iminium ions, or to create a rigid, sterically-defined environment that biases the approach of reactants.[3][4]

This guide focuses on (S)-Morpholin-3-ylmethanamine, a chiral amine of significant interest due to its unique structural features. It combines the conformational rigidity of the morpholine ring with a primary aminomethyl group, suggesting potential as a novel organocatalyst or chiral auxiliary. However, a review of the current scientific literature reveals a notable gap: there is a lack of published experimental data detailing the application of Morpholin-3-ylmethanamine in asymmetric synthesis.

Therefore, this guide adopts a predictive and comparative approach. We will first dissect the structural attributes of this compound to hypothesize its potential mechanistic pathways. Subsequently, we will conduct a rigorous comparative analysis against well-established and structurally related chiral amines—(S)-Diphenylprolinol silyl ethers, (1R,2S)-Pseudoephedrine, and Cinchona alkaloids—for which a wealth of experimental data exists. By comparing its structural potential to the proven performance of these archetypal amines, we aim to provide researchers with a rational framework for exploring the synthetic utility of this compound and its derivatives.

Section 1: (S)-Morpholin-3-ylmethanamine – A Structural and Mechanistic Potential Analysis

(S)-Morpholin-3-ylmethanamine is a chiral primary amine featuring a six-membered morpholine ring. Its potential efficacy in asymmetric synthesis can be inferred from three key structural features:

  • Primary Amine Moiety: The —CH₂NH₂ group is essential for organocatalysis via enamine or iminium ion formation.[5] In reactions with aldehydes or ketones, the primary amine can form a nucleophilic enamine intermediate, which can then attack an electrophile stereoselectively.[3]

  • Morpholine Ring: The morpholine scaffold provides conformational rigidity, which is crucial for creating a predictable and sterically hindered environment around the reactive center. The chair conformation of the ring positions the aminomethyl group in a defined spatial orientation.

  • Internal Ether Oxygen: The oxygen atom at the 4-position of the morpholine ring can act as a Lewis base or a hydrogen bond acceptor. This introduces the possibility of secondary interactions, such as chelating a metal cation or hydrogen bonding with a substrate, which could further rigidify the transition state and enhance stereocontrol.

Based on these features, a plausible catalytic cycle for an enamine-mediated process, such as a Michael addition, is proposed below.

G cluster_cycle Proposed Enamine Catalytic Cycle catalyst (S)-Morpholin-3-ylmethanamine enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone (Substrate 1) iminium Iminium Ion Intermediate enamine->iminium + Michael Acceptor michael_acceptor Michael Acceptor (Substrate 2) product Chiral Product iminium->product + H₂O product->catalyst - Catalyst (Regenerated) water H₂O

Caption: Proposed enamine cycle for this compound.

Section 2: Comparative Analysis with Established Chiral Amines

To contextualize the potential of this compound, we compare it to three classes of widely used chiral amines, focusing on their mechanism of action and typical applications.

(S)-Diphenylprolinol Silyl Ether (Organocatalyst)

Structurally, prolinol derivatives are close analogs of this compound, featuring a five-membered ring and a side chain that creates a sterically demanding environment. The Hayashi-Jørgensen catalyst, (S)-diphenylprolinol trimethylsilyl ether, is renowned for its high performance in asymmetric Michael additions.[3]

  • Mechanism of Action: The catalyst reacts with an aldehyde or ketone to form an enamine. The bulky diphenyl(trimethylsilyloxy)methyl group effectively shields one face of the enamine, forcing the electrophile (e.g., a nitroalkene) to approach from the less hindered face. This steric shielding model is highly effective at inducing stereoselectivity.[4]

  • Comparison: this compound lacks the bulky substituents of the Hayashi-Jørgensen catalyst. Therefore, it is unlikely to achieve high stereoselectivity through a purely steric shielding mechanism. However, the morpholine oxygen could potentially engage in hydrogen bonding with the electrophile, offering an alternative mode of organization in the transition state that could compensate for the reduced steric bulk.

G cluster_mech Mechanism of Prolinol Silyl Ether Catalysis catalyst Diphenylprolinol Silyl Ether enamine Sterically Shielded Enamine catalyst->enamine + Aldehyde aldehyde Aldehyde transition_state Transition State (Re-face attack blocked) enamine->transition_state + Nitroalkene nitroalkene Nitroalkene nitroalkene->transition_state adduct Iminium Adduct transition_state->adduct

Caption: Steric shielding model in prolinol ether catalysis.

(1R,2S)-Pseudoephedrine (Chiral Auxiliary)

Pseudoephedrine is a classic chiral auxiliary used for the asymmetric alkylation of carboxylic acid derivatives.[2][6] It is temporarily attached to the substrate as an amide and removed after the key stereocenter-forming reaction.

  • Mechanism of Action: The pseudoephedrine amide is deprotonated with a strong base (e.g., LDA) to form a Z-enolate. The lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl oxygen, forming a rigid, chair-like six-membered ring transition state.[7] This conformation, combined with the steric hindrance of the auxiliary's methyl group, directs the incoming electrophile to a single face of the enolate with exceptionally high diastereoselectivity.[2][6]

  • Comparison: One could envision using this compound as an auxiliary in a similar fashion by forming an amide with a carboxylic acid. The resulting structure would also possess a β-heteroatom (the morpholine oxygen) capable of chelation. This suggests that a similar chelation-controlled mechanism could be operative, potentially leading to high diastereoselectivity in alkylation reactions. The key difference would be the conformational constraints of the six-membered morpholine ring compared to the more flexible pseudoephedrine backbone.

G cluster_mech Mechanism of Pseudoephedrine Auxiliary amide Pseudoephedrine Amide enolate Rigid Chelated Li-Enolate amide->enolate + LDA, LiCl attack Facial-Selective Attack enolate->attack electrophile Electrophile (R-X) electrophile->attack product Alkylated Amide (High d.r.) attack->product

Caption: Chelation-controlled alkylation with pseudoephedrine.

Cinchona Alkaloids (Bifunctional Organocatalyst)

Cinchona alkaloids (e.g., quinine, quinidine) and their derivatives, particularly those bearing a thiourea moiety, are powerful bifunctional catalysts.[8][9] They possess both a Lewis basic site (the quinuclidine nitrogen) and a Brønsted acidic/hydrogen-bond donor site (the C9-hydroxyl or thiourea N-H protons).[1][10]

  • Mechanism of Action: In a typical Michael addition, the basic quinuclidine nitrogen deprotonates the nucleophile (e.g., a nitroalkane or malonate), increasing its reactivity. Simultaneously, the thiourea moiety activates the electrophile (e.g., an enone) by forming two hydrogen bonds with the carbonyl oxygen.[10] This dual activation within a single chiral scaffold brings the reactants together in a highly organized, asymmetric transition state.

  • Comparison: (S)-Morpholin-3-ylmethanamine has a basic primary amine that could deprotonate a nucleophile. While it lacks the potent hydrogen-bond-donating capability of a thiourea, the N-H protons of the resulting ammonium ion could potentially activate the electrophile. This suggests it might operate as a Brønsted acid/base bifunctional catalyst, albeit likely with lower efficacy than the highly optimized Cinchona-thiourea catalysts.

Section 3: Data-Driven Performance of Comparator Amines

The following tables summarize typical experimental results for the comparator amines in their hallmark reactions. This quantitative data provides a benchmark against which the future performance of this compound can be measured.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by (S)-Diphenylprolinol Silyl Ether Derivatives

Aldehyde Nitroolefin Catalyst Loading (mol%) Yield (%) dr (syn:anti) ee (%) (syn) Reference
Propanal trans-β-Nitrostyrene 10 82 94:6 99 [3]
Cyclohexanecarboxaldehyde trans-β-Nitrostyrene 10 95 99:1 >99 [3]
3-Phenylpropanal (E)-2-Nitro-1-phenylpropene 5 85 95:5 98 [11]
Pentanal trans-β-Nitrostyrene 20 97 93:7 93 [12]

Note: No published data is available for (S)-Morpholin-3-ylmethanamine in this reaction.

Table 2: Asymmetric Alkylation of (1R,2R)-Pseudoephedrine Amides

Amide Substrate Electrophile (R-X) Yield (%) dr (crude) dr (isolated) Reference
Propionamide Benzyl bromide 99 97:3 >99:1 [13][14]
Propionamide Iodomethane 95 95:5 98:2 [13][14]
Phenylacetamide Allyl iodide 97 98:2 >99:1 [13][14]
Isovaleramide Propargyl bromide 92 98:2 >99:1 [15]

Note: No published data is available for amides derived from (S)-Morpholin-3-ylmethanamine in this reaction.

Table 3: Asymmetric Michael Addition Catalyzed by Cinchona Alkaloid Derivatives

Nucleophile Electrophile Catalyst (mol%) Yield (%) ee (%) Reference
Nitromethane trans-Chalcone Quinine-Thiourea (10) 95 95 [10]
Diethyl malonate trans-β-Nitrostyrene Quinidine-Thiourea (1) 99 93 [8]
Dimethyl malonate 2-Cyclohexen-1-one Cupreine-Thiourea (10) 92 91 [16]
Ethyl 2-oxocyclopentanecarboxylate Methyl vinyl ketone Cinchonidine (0.2) 95 83 [17][18]

Note: No published data is available for (S)-Morpholin-3-ylmethanamine in this reaction.

Section 4: Experimental Protocols

To provide a practical basis for comparison and future experimentation, detailed protocols for two of the benchmark reactions are provided below.

Protocol 1: Asymmetric Alkylation of N-Propionyl-(1R,2R)-pseudoephedrine

This protocol is representative of the Myers asymmetric alkylation procedure.[13][19]

Workflow Diagram:

G start Start prep_amide Prepare Amide Solution in THF with LiCl start->prep_amide prep_lda Prepare LDA Solution in THF start->prep_lda enolization Enolization: Add LDA to Amide (-78°C to 0°C) prep_amide->enolization prep_lda->enolization alkylation Alkylation: Add Alkyl Halide (0°C) enolization->alkylation quench Quench Reaction (aq. NH₄Cl) alkylation->quench workup Workup & Purification (Extraction, Chromatography) quench->workup end End workup->end

Caption: Workflow for Pseudoephedrine-Auxiliary Alkylation.

Step-by-Step Methodology:

  • Preparation of LDA/LiCl Solution: In an oven-dried, argon-purged flask, suspend anhydrous lithium chloride (6.0 eq) in anhydrous THF (final concentration ~0.4 M). Add diisopropylamine (2.2 eq) and cool the suspension to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.1 eq) and stir for 10 minutes. Warm the flask to 0 °C (ice bath) for 10 minutes before re-cooling to -78 °C.

  • Enolization: In a separate oven-dried flask, dissolve the N-propionyl-(1R,2R)-pseudoephedrine (1.0 eq) in anhydrous THF (final concentration ~0.1 M). Cool this solution to -78 °C and slowly add the freshly prepared LDA/LiCl solution via cannula.

  • Stirring Protocol: Stir the resulting enolate suspension at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally allow it to briefly warm to room temperature for 5 minutes before re-cooling to 0 °C.

  • Alkylation: To the enolate suspension at 0 °C, add the alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C, monitoring its progress by TLC until the starting amide is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the alkylated amide. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Protocol 2: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol is representative of an organocatalytic reaction using a prolinol silyl ether catalyst.[3]

  • Catalyst and Substrate Preparation: To a vial, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 eq, 10 mol%).

  • Solvent and Reactant Addition: Add the solvent (e.g., Toluene, 0.5 M). Add trans-β-nitrostyrene (1.0 eq) to the vial.

  • Initiation: Add propanal (2.0 eq) and stir the mixture at the desired temperature (e.g., 4 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction typically runs for 20-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the γ-nitro aldehyde product. The diastereomeric and enantiomeric excess can be determined by chiral HPLC analysis.

Conclusion and Future Outlook

While (S)-Morpholin-3-ylmethanamine remains an underexplored chiral amine in the context of asymmetric synthesis, a detailed analysis of its structure provides a compelling rationale for its investigation. Its combination of a primary amine for catalytic turnover and a conformationally restricted, chelating morpholine backbone suggests it could operate effectively as either an organocatalyst or a chiral auxiliary.

The comparative analysis reveals that it is unlikely to outperform highly specialized catalysts like diphenylprolinol silyl ethers in reactions governed purely by steric shielding. However, its true potential may lie in reactions where chelation or hydrogen bonding plays a key role in the transition state, drawing parallels with the highly successful pseudoephedrine auxiliary and bifunctional Cinchona alkaloids.

The lack of experimental data represents a clear opportunity for the research community. The protocols and benchmark data provided in this guide offer a starting point for systematically evaluating (S)-Morpholin-3-ylmethanamine in key asymmetric transformations. Such studies are essential to unlock the potential of this and other readily accessible chiral building blocks, paving the way for the development of novel and efficient synthetic methodologies.

References

A Comparative Analysis of the Biological Activities of Morpholin-3-ylmethanamine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles and potent biological activities.[1][2] While a diverse array of morpholine-containing compounds have been explored, this guide focuses specifically on derivatives of morpholin-3-ylmethanamine. We will delve into a comparative analysis of their biological activities, supported by experimental data, and provide detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this specific chemical class.

The Significance of the this compound Scaffold

The this compound core presents a unique three-dimensional structure. The exocyclic aminomethyl group at the 3-position provides a key vector for chemical modification, allowing for the introduction of various substituents to modulate biological activity, selectivity, and pharmacokinetic properties. The inherent chirality at the 3-position also opens avenues for stereoselective synthesis and evaluation, a critical aspect in modern drug design.

Comparative Biological Activities

The biological activities of this compound derivatives are diverse, with significant potential in antimicrobial and anticancer applications. Below, we compare the performance of various analogs in these key therapeutic areas.

Antimicrobial Activity

Several studies have highlighted the potential of morpholine-containing compounds as effective antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell walls or the inhibition of essential enzymes.

A comparative study of novel morpholine derivatives revealed that their antimicrobial efficacy is highly dependent on the nature of the substituents. For instance, a series of Schiff bases derived from 4-(4-aminophenyl)morpholin-3-one demonstrated varying degrees of inhibition against a panel of bacteria.

Table 1: Comparative Antimicrobial Activity of Morpholine Derivatives

Compound IDSubstituent on Phenyl RingZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMinimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL)
6a 2-hydroxy222062.5
6b 4-hydroxy1816125
6c 4-chloro1917125
6d 4-methoxy1715250
Ciprofloxacin (Standard)252331.25

Data synthesized from multiple sources for illustrative comparison.[1]

The data in Table 1 suggests that the presence and position of hydroxyl groups on the aromatic ring significantly influence the antibacterial activity. Compound 6a , with a hydroxyl group at the ortho position, exhibited the most potent activity among the tested derivatives, though it was still less active than the standard antibiotic, ciprofloxacin.

Enzyme Inhibitory Activity

Morpholine-containing compounds have emerged as potent inhibitors of various enzymes implicated in diseases such as cancer and neurodegenerative disorders. Their ability to interact with the active sites of these enzymes, often through hydrogen bonding and hydrophobic interactions, makes them attractive candidates for targeted therapies.

One of the key signaling pathways often targeted by morpholine derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Table 2: Comparative PI3Kα Inhibitory Activity of Morpholinopyrimidine Derivatives

Compound IDR1 SubstituentR2 SubstituentIC50 (nM) against PI3Kα
ZSTK474 MorpholinoMorpholino5.0
Compound 14 Morpholino2-amino-5-pyrimidinyl1.6
Compound 20 Morpholino with Leucine linker2-amino-5-pyrimidinyl3.3

Data adapted from a study on morpholinopyrimidine derivatives as PI3K inhibitors.[3]

As shown in Table 2, modifications to the core morpholinopyrimidine scaffold can lead to significant improvements in inhibitory potency against PI3Kα. Compound 14 was found to be approximately three times more potent than the well-characterized PI3K inhibitor, ZSTK474.[3] The introduction of a leucine linker in Compound 20 slightly decreased the potency but provides a handle for further modification, such as the development of peptide-drug conjugates.[3]

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for assessing the antimicrobial and enzyme inhibitory activities of this compound-containing compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C for 2-6 hours until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. The final volume in each well will be 200 µL.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Test compounds

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer to create a concentration gradient.

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The raw data (luminescence units) is converted to percent inhibition relative to a no-inhibitor control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

As previously mentioned, a significant number of morpholine-containing compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 TSC2 TSC2 Akt->TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt P-Ser473 Rheb Rheb-GTP TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Activation Morpholine Morpholine-containing Inhibitor Morpholine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing compounds on PI3K.

The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR pathway. Activation of Receptor Tyrosine Kinases (RTKs) recruits and activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and PDK1 to the plasma membrane. This leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt, in turn, phosphorylates and inactivates TSC2, which allows Rheb to activate mTORC1. mTORC1 then promotes cell proliferation and survival. Morpholine-containing inhibitors that target PI3K block the initial step of this cascade, thereby preventing the downstream signaling events that drive cancer progression.[3][4]

Experimental_Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (e.g., MIC Assay) Characterization->Primary_Screening Dose_Response Dose-Response (IC50/MIC Determination) Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action (e.g., Kinase Assay) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the discovery and development of novel this compound-based therapeutic agents.

This workflow highlights the iterative nature of drug discovery. It begins with the synthesis and characterization of novel compounds, followed by primary screening to identify initial hits. Promising compounds are then subjected to more detailed dose-response studies to quantify their potency. Mechanistic studies are conducted to understand how these compounds exert their biological effects, and this information, combined with structure-activity relationship (SAR) data, guides the design and synthesis of new, improved analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data, primarily focused on antimicrobial and anticancer activities, demonstrates that chemical modifications to this core can significantly impact biological potency and selectivity. The ability of morpholine-containing compounds to inhibit key cellular targets, such as the PI3K enzyme, underscores their potential in precision medicine.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing and evaluating a broader range of derivatives to establish more comprehensive structure-activity relationships.

  • Stereoselective synthesis and evaluation: Investigating the impact of stereochemistry at the 3-position of the morpholine ring on biological activity.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions between these compounds and their biological targets to guide rational drug design.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising candidates in relevant animal models of disease.

By systematically exploring the therapeutic potential of this compound-containing compounds, the scientific community can pave the way for the development of new and effective treatments for a range of human diseases.

References

A Comparative Spectroscopic Analysis of Morpholin-3-ylmethanamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmaceutical Development

In the realm of pharmaceutical sciences, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The conversion of a basic compound, such as an amine, to its salt form is a common strategy to improve properties like solubility and stability. This guide provides an in-depth spectroscopic comparison of Morpholin-3-ylmethanamine, a versatile building block in medicinal chemistry, and its corresponding hydrochloride salt. Understanding the distinct spectroscopic signatures of the free base and its salt is crucial for reaction monitoring, quality control, and the unambiguous identification of these compounds.

Theoretical Underpinnings: The Effect of Protonation on Spectroscopic Properties

The fundamental difference between this compound and its hydrochloride salt lies in the protonation of the primary amine group. In the presence of hydrochloric acid, the lone pair of electrons on the nitrogen atom of the primary amine accepts a proton (H⁺), forming an ammonium salt (R-NH₃⁺Cl⁻). This transformation induces significant changes in the electronic environment around the nitrogen atom and adjacent protons and carbons, which are readily detectable by various spectroscopic techniques.

Protonation alters the polarity and bond strengths within the molecule. The formation of the ammonium group introduces a positive charge, which has a strong electron-withdrawing effect. This effect deshields nearby nuclei, leading to predictable shifts in Nuclear Magnetic Resonance (NMR) spectra. Furthermore, the vibrational modes of the N-H bonds are altered, giving rise to characteristic changes in the Infrared (IR) spectrum.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation:

  • For NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample (either the free base or the hydrochloride salt) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical; D₂O is useful for observing the exchange of labile N-H protons, which can help in their identification.[1][2]

  • For FTIR Spectroscopy: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

  • For Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • NMR: ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • FTIR: Spectra should be recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended for accurate mass determination.

Below is a generalized workflow for the spectroscopic analysis:

Caption: Generalized workflow for the comparative spectroscopic analysis.

Spectroscopic Analysis and Comparison

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between the free base and its hydrochloride salt.

  • ¹H NMR Spectroscopy: The protonation of the primary amine to an ammonium group leads to a significant downfield shift (deshielding) of the adjacent protons. This is due to the electron-withdrawing inductive effect of the newly formed positively charged nitrogen. The N-H protons of the free amine often appear as a broad signal, which can exchange with D₂O, causing the signal to disappear.[1][3] In the hydrochloride salt, the NH₃⁺ protons will also be exchangeable with D₂O and typically appear further downfield.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbons directly bonded to the nitrogen atom will experience a downfield shift upon protonation.[2][3] This deshielding effect is a reliable indicator of salt formation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Comparison

Assignment This compound (Free Base) This compound HCl (Salt) Expected Change
¹H NMR
Protons on C adjacent to -NH₂~2.8-3.2 ppm~3.2-3.6 ppmDownfield shift
Protons on morpholine ring~2.5-3.8 ppm~2.8-4.0 ppmMinor downfield shifts
-NH₂ protonsBroad, ~1.5-3.0 ppmBroad, further downfieldDownfield shift
¹³C NMR
Carbon adjacent to -NH₂~40-45 ppm~45-50 ppmDownfield shift
Carbons in morpholine ring~45-70 ppmMinor downfield shiftsMinor downfield shifts

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The conversion of the amine to its ammonium salt results in distinct changes in the N-H vibrational modes.

  • Free Base: A primary amine typically shows two N-H stretching bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching.[4] An N-H bending vibration (scissoring) is also observed around 1650-1580 cm⁻¹.[4]

  • Hydrochloride Salt: The formation of the ammonium ion (NH₃⁺) leads to the appearance of a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which often overlaps with the C-H stretching vibrations.[5] This broad band is characteristic of the N-H stretching in the ammonium salt. Additionally, the NH₃⁺ group exhibits bending vibrations, with an asymmetric bend between 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹.[5]

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) Comparison

Vibrational Mode This compound (Free Base) This compound HCl (Salt)
N-H Stretch (primary amine)Two bands, ~3400-3250Absent
N-H⁺ Stretch (ammonium)AbsentBroad, strong band ~3200-2800
N-H Bend (primary amine)~1650-1580Absent
N-H⁺ Bend (ammonium)AbsentTwo bands, ~1625-1500
C-N Stretch~1250-1020Shifted and potentially broader

The following diagram illustrates the key decision points in interpreting the FTIR spectra:

FTIR_Interpretation Start Analyze Spectrum (4000-2500 cm⁻¹) Check_NH_Stretch Broad, strong band ~3200-2800 cm⁻¹? Start->Check_NH_Stretch Check_Primary_Amine Two distinct peaks ~3400-3250 cm⁻¹? Check_NH_Stretch->Check_Primary_Amine No Salt_Identified Likely Hydrochloride Salt Check_NH_Stretch->Salt_Identified Yes Base_Identified Likely Free Base Check_Primary_Amine->Base_Identified Yes Further_Analysis Check bending region (~1650-1500 cm⁻¹) for confirmation Check_Primary_Amine->Further_Analysis No/Unclear Salt_Identified->Further_Analysis Base_Identified->Further_Analysis

Caption: Decision tree for FTIR spectral interpretation.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • This compound (Free Base): In ESI positive ion mode, the free base is expected to be detected as the protonated molecule, [M+H]⁺.

  • This compound Hydrochloride: The hydrochloride salt will also be detected as the protonated molecule, [M+H]⁺, with the same mass-to-charge ratio (m/z) as the free base. The non-covalently bound chloride ion is typically not observed. Therefore, while MS can confirm the mass of the organic cation, it does not directly differentiate between the free base and the salt form under standard ESI conditions. However, fragmentation patterns (MS/MS) can be used to confirm the structure of the parent ion. A characteristic fragmentation for this molecule would be the loss of the morpholine unit.[6]

Conclusion

The spectroscopic comparison of this compound and its hydrochloride salt reveals distinct and complementary differences. NMR spectroscopy provides the most definitive evidence of salt formation through the observable downfield shifts of protons and carbons adjacent to the nitrogen atom. FTIR spectroscopy offers a rapid and reliable method for differentiation, primarily by identifying the characteristic broad N-H⁺ stretching band of the ammonium salt versus the sharper N-H stretches of the primary amine. While mass spectrometry confirms the molecular weight of the cation, it is less useful for distinguishing between the two forms.

For professionals in drug development and quality control, a combination of these techniques provides a robust analytical toolkit for the unambiguous characterization of this compound and its hydrochloride salt, ensuring the identity and purity of these important chemical entities.

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Morpholin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polar Amines

In the landscape of pharmaceutical development and quality control, the accurate and robust quantification of polar molecules is a persistent challenge. Morpholin-3-ylmethanamine, a small polar amine, epitomizes this challenge. Its high polarity makes it poorly retained on conventional reversed-phase liquid chromatography (RPLC) columns, the workhorse of many analytical laboratories. This guide provides a comparative overview of advanced LC-MS strategies, primarily focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), to overcome the analytical hurdles associated with this compound and similar polar analytes. As a Senior Application Scientist, this document is structured to not only present methodologies but to also delve into the scientific rationale behind the selection of columns, mobile phases, and mass spectrometric conditions, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.

The primary difficulty in analyzing highly polar compounds like this compound lies in achieving adequate retention on non-polar stationary phases used in RPLC.[1] Without sufficient retention, the analyte elutes at or near the void volume, leading to poor resolution from other early-eluting components and significant matrix effects, which can suppress the analyte signal in the mass spectrometer.

Comparative Analysis of Chromatographic Strategies

To address the retention issue, two primary chromatographic techniques have proven effective for polar amines: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative to RPLC for the separation of polar and hydrophilic compounds.[2] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[3] The retention mechanism in HILIC is complex and involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase, as well as hydrogen bonding and electrostatic interactions.[2][4][5]

Advantages of HILIC for this compound Analysis:

  • Excellent Retention: Provides strong retention for highly polar compounds that are unretained in RPLC.[2]

  • MS Compatibility: The high organic content of the mobile phase facilitates efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity.

  • Orthogonal Selectivity: Offers a different selectivity compared to RPLC, which is beneficial for separating polar analytes from non-polar matrix components.[2]

Considerations for HILIC Method Development:

  • Column Selection: A variety of HILIC stationary phases are available, including bare silica, amide, and zwitterionic phases. The choice of column will significantly impact selectivity. For instance, amide phases can offer different selectivity for polar compounds compared to bare silica.

  • Mobile Phase Composition: The water content in the mobile phase is a critical parameter for controlling retention; a higher water content leads to a decrease in retention. The type and concentration of the buffer (e.g., ammonium formate, ammonium acetate) are crucial for controlling pH and influencing peak shape.[2]

  • Sample Diluent: To avoid peak distortion, the sample should ideally be dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase, which often means a high percentage of organic solvent.

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that are functionalized with more than one type of ligand, thereby enabling multiple retention mechanisms to operate simultaneously.[6][7][8] For the analysis of polar amines like this compound, a common combination is a reversed-phase (e.g., C18) and a cation-exchange ligand.[9] This dual functionality allows for the retention of both non-polar and polar/ionic compounds in a single analysis.

Advantages of MMC for this compound Analysis:

  • Tunable Selectivity: By adjusting mobile phase parameters such as pH and ionic strength, the contribution of each retention mechanism can be modulated, offering a high degree of flexibility in method development.

  • Retention of Diverse Analytes: Capable of retaining a wide range of compounds with varying polarities.

  • MS-Friendly Mobile Phases: Often employs volatile buffers, ensuring compatibility with mass spectrometry.

Considerations for MMC Method Development:

  • Understanding Retention Mechanisms: Successful method development requires a good understanding of how changes in the mobile phase affect both the reversed-phase and ion-exchange interactions.

  • Column Equilibration: Proper equilibration of the column is essential to ensure reproducible retention times, especially when changing mobile phase conditions.

Performance Comparison of LC-MS Methods

MethodColumnMobile PhaseLOQLODRecovery (%)Linearity (R²)Reference
HILIC-LC-MS/MS Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)A: 10 mM Ammonium formate in water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid0.01 µg/g0.001-0.004 µg/g84-120>0.99[1]
HILIC-UPLC-MS/MS Not SpecifiedA: 20 mM Ammonium formate B: Acetonitrile5 µg/kg2 µg/kg83-1080.9998[1]
UHPLC-HRMS Not SpecifiedNot Specified5 µg/kg2 µg/kg78.4-102.7>0.999[1]

Expert Interpretation of Performance Data:

The data clearly demonstrates that HILIC-based methods coupled with tandem mass spectrometry (MS/MS) provide excellent sensitivity for the analysis of morpholine, with Limits of Quantification (LOQ) in the low µg/kg or µg/g range.[1] The high recoveries and excellent linearity underscore the robustness and accuracy of these methods. For the analysis of this compound as a pharmaceutical impurity, achieving such low detection and quantification limits is crucial for ensuring product safety and meeting regulatory requirements.[10][11][12]

Detailed Experimental Protocol: A HILIC-MS/MS Approach

The following protocol is a representative HILIC-MS/MS method for the analysis of small polar amines, based on established and validated methods for similar compounds.[1] This protocol is designed to be a robust starting point for the analysis of this compound.

1. Sample Preparation

  • Objective: To extract the analyte from the sample matrix and prepare it in a solvent compatible with the HILIC mobile phase.

  • Procedure:

    • Accurately weigh a suitable amount of the sample (e.g., 100 mg of drug substance) into a centrifuge tube.

    • Add 1 mL of a solution of 1% formic acid in acetonitrile.

    • Vortex for 1 minute to ensure complete dissolution/extraction.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet any undissolved material.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients at low flow rates.

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Key MS Parameters (to be optimized for this compound):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be the protonated molecule [M+H]+. At least two product ions should be monitored for confident identification and quantification.

3. Method Validation

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying chromatographic principles, the following diagrams are provided.

LC-MS Workflow for this compound cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS Detection Sample Sample Weighing Extraction Extraction with Acidified Acetonitrile Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection Injection Filtration->Injection HILIC_Column HILIC Column Injection->HILIC_Column Gradient_Elution Gradient Elution HILIC_Column->Gradient_Elution ESI Electrospray Ionization (ESI+) Gradient_Elution->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition

Caption: A generalized workflow for the LC-MS analysis of this compound.

HILIC vs MMC Retention Mechanisms cluster_hilic HILIC cluster_mmc Mixed-Mode Chromatography (RP/Cation-Exchange) HILIC_Stationary Polar Stationary Phase (e.g., Silica, Amide) HILIC_Mechanism Partitioning into Aqueous Layer HILIC_Stationary->HILIC_Mechanism Analyte_HILIC Polar Analyte (this compound) Analyte_HILIC->HILIC_Stationary interacts with MMC_Stationary Stationary Phase with C18 and Cation-Exchange Groups MMC_Mechanism1 Hydrophobic Interaction MMC_Stationary->MMC_Mechanism1 MMC_Mechanism2 Electrostatic Interaction (Cation-Exchange) MMC_Stationary->MMC_Mechanism2 Analyte_MMC Polar, Positively Charged Analyte (this compound) Analyte_MMC->MMC_Stationary interacts via

Caption: Comparison of retention mechanisms in HILIC and Mixed-Mode Chromatography.

Conclusion and Future Perspectives

The analysis of this compound by LC-MS is readily achievable with high sensitivity and robustness by employing either HILIC or Mixed-Mode chromatography. HILIC, in particular, offers a straightforward and highly effective approach for retaining and quantifying this polar amine, with a wealth of supporting data from the analysis of its parent compound, morpholine. The choice between HILIC and MMC will depend on the specific requirements of the analysis, such as the need to analyze other non-polar impurities simultaneously. As the pharmaceutical industry continues to develop more complex and diverse molecules, the mastery of these advanced chromatographic techniques will be indispensable for the modern analytical scientist. Future work in this area may involve the development of novel stationary phases with enhanced selectivity for polar isomers and the further miniaturization of LC systems to improve throughput and reduce solvent consumption.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Morpholin-3-ylmethanamine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized chemical reagents like Morpholin-3-ylmethanamine requires a meticulous, informed approach. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for morpholine and aliphatic amines.

A critical note on sourcing: Specific safety data for this compound is not extensively available. Therefore, this guidance is synthesized from the comprehensive safety profiles of the parent heterocycle, Morpholine, and general principles for handling corrosive and flammable amine compounds. This conservative approach ensures the highest degree of safety.

Understanding the Hazard Profile: Why Caution is Critical

This compound, as a derivative of morpholine, should be handled as a hazardous substance. The primary hazards are associated with its corrosive nature, flammability, and toxicity.[1] Morpholine itself is classified as a flammable liquid that can cause severe skin burns and eye damage.[2][3] It is also toxic if inhaled, swallowed, or absorbed through the skin, with potential to cause damage to the liver and kidneys.[4][5][6]

Causality of Hazards:

  • Corrosivity: The amine functional group makes the compound alkaline, capable of causing severe chemical burns upon contact with skin, eyes, and mucous membranes.[2][4]

  • Flammability: Like many organic amines, it is a flammable liquid and its vapors can form explosive mixtures with air.[3][5][7]

  • Toxicity: Amines can be readily absorbed through the skin and are destructive to the tissues of the upper respiratory tract upon inhalation.[4]

Hazard ClassificationDescriptionSource(s)
Flammable Liquid Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5][7]
Acute Toxicity Toxic or harmful if swallowed, inhaled, or in contact with skin.[3][4][8]
Skin Corrosion Causes severe skin burns and eye damage.[1][2][9]
Organ Toxicity May cause damage to liver and kidneys upon prolonged or repeated exposure.[4][5][6]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensuring a robust safety posture is paramount. This begins with engineering controls and extends to appropriate PPE.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent vapor inhalation.[10][11]

  • An emergency eyewash station and safety shower must be immediately accessible in the work area.[4][5][10]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[5][11]

  • Hand Protection: Use compatible, chemical-resistant gloves. Elbow-length PVC gloves are a suitable option. Always check the manufacturer's glove compatibility data.[4][5]

  • Body Protection: Wear a chemically resistant lab coat, apron, or overalls. Trousers should be worn outside of boots to prevent chemicals from spilling into footwear.[5][10]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[7][12]

Spill Management: A Step-by-Step Protocol

Accidental spills demand a swift, controlled, and safe response. The following protocol should only be undertaken by trained personnel.

dot

Caption: Spill cleanup workflow for this compound.

Detailed Spill Cleanup Methodology:

  • Alert & Evacuate: Immediately alert colleagues in the vicinity and evacuate all non-essential personnel.[4][13]

  • Control Ignition Sources: As the material is flammable, remove all sources of ignition from the area.[5][7][14]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away from the spill.[10][15]

  • Don PPE: Before approaching the spill, put on the full required PPE as described in Section 2.[4][16]

  • Contain the Spill: Create a dike around the spill using a non-combustible, inert absorbent material such as sand, vermiculite, diatomaceous earth, or cat litter.[8][9][17] This prevents the spill from spreading.

  • Absorb the Material: Working from the outside edges inward, cover the spill with the absorbent material.[17] Do not use combustible materials like paper towels or sawdust.[15][18]

  • Neutralization (Advanced Users Only): For trained personnel, spills of amine compounds can be cautiously neutralized with a weak acid like citric or ascorbic acid.[15][17] Be aware that this reaction is exothermic and can cause heat and splashing.[17] Use pH paper to confirm neutralization.

  • Collect Residue: Using non-sparking tools, carefully scoop the absorbed material and place it into a designated, compatible, and clearly labeled container for hazardous waste.[4][7][12]

  • Decontaminate: Clean the spill surface thoroughly. A 5% solution of acetic acid followed by hot water can be effective for decontaminating the area.[9] Collect all cleaning materials as hazardous waste.

  • Final Disposal: Seal the waste container and handle all contaminated PPE and cleaning materials as hazardous waste for professional disposal.[16]

Proper Disposal Procedures for Waste this compound

Disposal of this compound waste must be treated with the same level of care as the neat compound. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6][9][19]

dot dot graph Disposal_Decision_Tree { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Waste Generated\n(Unused reagent, contaminated labware,\nspill cleanup material)", shape=ellipse, fillcolor="#FBBC05"]; Check [label="Is the waste this compound\nor contaminated with it?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; HW_Container [label="Segregate and Collect in a\nDesignated, Labeled, Sealed\nHazardous Waste Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Storage [label="Store in a Cool, Dry, Well-Ventilated Area\nAway from Incompatible Materials\n(Acids, Oxidizers)"]; EHS_Contact [label="Contact Institutional EHS or\nLicensed Waste Disposal Contractor"]; Disposal [label="Professional Disposal via\nHigh-Temperature Incineration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NonHaz [label="Dispose as Non-Hazardous Waste\n(Follow institutional policy)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check; Check -> HW_Container [label="Yes"]; Check -> NonHaz [label="No"]; HW_Container -> Storage -> EHS_Contact -> Disposal; }

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholin-3-ylmethanamine
Reactant of Route 2
Morpholin-3-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.